molecular formula C43H51Cl2N3O9 B15605978 VinclozolinM2-2204

VinclozolinM2-2204

カタログ番号: B15605978
分子量: 824.8 g/mol
InChIキー: XAXVTGIMKYOVTF-HVJXEPNNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VinclozolinM2-2204 is a useful research compound. Its molecular formula is C43H51Cl2N3O9 and its molecular weight is 824.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C43H51Cl2N3O9

分子量

824.8 g/mol

IUPAC名

N-[2-[2-[2-[[(2R)-3-[3,4-bis(2-phenylethoxy)phenoxy]-2-hydroxypropyl]amino]ethoxy]ethoxy]ethylcarbamoyl]-N-(3,5-dichlorophenyl)-2-hydroxy-2-methylbut-3-enamide

InChI

InChI=1S/C43H51Cl2N3O9/c1-3-43(2,52)41(50)48(36-27-34(44)26-35(45)28-36)42(51)47-19-23-54-25-24-53-22-18-46-30-37(49)31-57-38-14-15-39(55-20-16-32-10-6-4-7-11-32)40(29-38)56-21-17-33-12-8-5-9-13-33/h3-15,26-29,37,46,49,52H,1,16-25,30-31H2,2H3,(H,47,51)/t37-,43?/m1/s1

InChIキー

XAXVTGIMKYOVTF-HVJXEPNNSA-N

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of Vinclozolin M2 as an Endocrine Disruptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism of action of Vinclozolin (B1683831) M2 (M2), the primary active metabolite of the fungicide Vinclozolin, as an endocrine-disrupting chemical. The focus is on its anti-androgenic properties, detailing its interaction with the androgen receptor and the subsequent downstream effects.

Executive Summary

Vinclozolin, a dicarboximide fungicide, undergoes metabolic activation to form two primary metabolites, M1 and M2. While Vinclozolin itself exhibits weak affinity for the androgen receptor (AR), its metabolite M2 is a potent competitive antagonist. M2's endocrine-disrupting activity stems from its ability to bind to the AR, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This antagonism disrupts the normal signaling cascade, leading to the inhibition of androgen-dependent gene transcription and subsequent adverse effects on male reproductive development and function.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the interaction of Vinclozolin and its metabolites with the androgen receptor.

Table 1: Androgen Receptor Binding Affinity

CompoundKi (µM)IC50 (µM)Notes
Vinclozolin> 700[1]4.9[2]Weak competitor for the androgen receptor.
Vinclozolin M192[1]-More potent than the parent compound.
Vinclozolin M29.7[1]-The most potent of the two metabolites in binding to the AR.
Iprodione-86.0Another dicarboximide fungicide, for comparison.
Hydroxyflutamide (B1664084)--A well-characterized anti-androgen, M2 is only 2-fold less potent.[3][4]

Table 2: Inhibition of Androgen-Induced Transcriptional Activation

CompoundAssay SystemEndpointIC50 (µM)Notes
Vinclozolin M2MDA-kb2 cellsInhibition of DHT-induced luciferase activity245.9Demonstrates inhibition of androgen-dependent gene expression.
Vinclozolin M1 & M2CV-1 cells with MMTV-luc reporterInhibition of DHT-induced luciferase activity-Both metabolites inhibit androgen-induced transactivation.[3][4] M2 is a 50-fold more potent inhibitor than M1.[3][4]

Mechanism of Action: A Step-by-Step Breakdown

The anti-androgenic action of Vinclozolin M2 is a multi-step process that effectively blocks the canonical androgen signaling pathway.

Competitive Binding to the Androgen Receptor

In the absence of an agonist, the androgen receptor (AR) resides in the cytoplasm in a complex with heat shock proteins (HSPs). The binding of an androgen, such as DHT, triggers a conformational change, leading to the dissociation of HSPs, dimerization, and translocation of the AR to the nucleus.

Vinclozolin M2, due to its structural similarity to androgens, competes with endogenous androgens for binding to the ligand-binding domain (LBD) of the AR.[1]

Inhibition of Nuclear Translocation and DNA Binding

Binding of M2 to the AR induces a conformational change that is distinct from that induced by an agonist. This altered conformation prevents the proper sequence of events required for AR activation. While some studies suggest that M2 can promote the translocation of the AR to the nucleus, it inhibits the subsequent binding of the AR to androgen response elements (AREs) on the DNA.[4][5] This is a critical step, as the binding of the AR to AREs is necessary to initiate the transcription of androgen-dependent genes. In the presence of DHT, M2 has been shown to inhibit androgen-induced AR binding to AREs in a dose-dependent manner.[3][4]

Disruption of Androgen-Dependent Gene Expression

By preventing the AR from effectively binding to AREs, Vinclozolin M2 blocks the recruitment of co-activator proteins and the assembly of the transcriptional machinery.[6][5] This leads to a significant reduction in the expression of androgen-dependent genes that are crucial for the development and maintenance of male reproductive tissues.

Visualizing the Molecular Interactions and Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the normal androgen signaling pathway and its disruption by Vinclozolin M2.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR_DHT AR-DHT AR_HSP->AR_DHT HSP Dissociation AR_dimer AR Dimer AR_DHT->AR_dimer Dimerization & Translocation ARE ARE AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Canonical Androgen Receptor Signaling Pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M2 Vinclozolin M2 AR_HSP AR-HSP Complex M2->AR_HSP Competitively Binds DHT DHT DHT->AR_HSP Binding Inhibited AR_M2 AR-M2 AR_HSP->AR_M2 HSP Dissociation AR_M2_dimer AR-M2 Dimer AR_M2->AR_M2_dimer Translocation ARE ARE AR_M2_dimer->ARE Binding Inhibited Gene_Transcription Gene Transcription (Inhibited) ARE->Gene_Transcription

Caption: Disruption of Androgen Signaling by Vinclozolin M2.

Experimental Workflow Diagram

The following diagram illustrates a typical in vitro workflow for screening potential androgen receptor antagonists like Vinclozolin M2.

cluster_screening In Vitro Screening Workflow start Start: Test Compound (e.g., Vinclozolin M2) binding_assay Androgen Receptor Competitive Binding Assay start->binding_assay reporter_assay Reporter Gene Assay (e.g., MMTV-luc) start->reporter_assay data_analysis Data Analysis (Ki, IC50) binding_assay->data_analysis reporter_assay->data_analysis conclusion Conclusion: Anti-androgenic Activity data_analysis->conclusion

Caption: In Vitro Screening Workflow for AR Antagonists.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Vinclozolin M2's mechanism of action.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the androgen receptor.

Methodology:

  • Receptor Source: A source of androgen receptor is prepared, typically from rat prostate cytosol or using recombinant human androgen receptor expressed in a suitable cell line (e.g., COS cells).

  • Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-R1881 (methyltrienolone), is used.

  • Incubation: The AR preparation is incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound (e.g., Vinclozolin M2). A control group with only the radioligand and another with the radioligand and a saturating concentration of a known unlabeled androgen (to determine non-specific binding) are also included.

  • Separation: After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite (HAP) precipitation or filtration.

  • Detection: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

MMTV-Luciferase Reporter Gene Assay

Objective: To assess the ability of a test compound to inhibit androgen-induced gene transcription.

Methodology:

  • Cell Line and Transfection: A suitable cell line that does not endogenously express the AR (e.g., CV-1 cells) is used. The cells are transiently transfected with two plasmids: one expressing the human androgen receptor (hAR) and another containing a luciferase reporter gene under the control of the mouse mammary tumor virus (MMTV) promoter, which contains androgen response elements.

  • Treatment: The transfected cells are then treated with a known androgen (e.g., DHT) to induce luciferase expression, either alone or in the presence of varying concentrations of the test compound (e.g., Vinclozolin M2).

  • Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and protein expression.

  • Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The ability of the test compound to inhibit the androgen-induced luciferase expression is determined, and an IC50 value can be calculated.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine if a test compound can inhibit the binding of the androgen receptor to its DNA response element.

Methodology:

  • Probe Preparation: A short, double-stranded DNA oligonucleotide containing a consensus androgen response element (ARE) is synthesized and labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).

  • Protein-DNA Binding Reaction: The labeled ARE probe is incubated with a source of activated androgen receptor (e.g., nuclear extract from androgen-treated cells or purified recombinant AR). For inhibition studies, the AR is pre-incubated with the test compound (e.g., Vinclozolin M2) before the addition of the labeled probe.

  • Electrophoresis: The reaction mixtures are subjected to non-denaturing polyacrylamide gel electrophoresis (PAGE). The protein-DNA complexes migrate more slowly through the gel than the free, unbound DNA probe.

  • Detection: The positions of the labeled DNA in the gel are visualized. For radioactive probes, this is done by autoradiography. For non-radioactive probes, detection is performed using methods appropriate for the specific tag (e.g., chemiluminescence for biotin, fluorescence imaging for fluorescent dyes).

  • Data Analysis: A "shift" in the mobility of the labeled probe from its free position to a higher molecular weight position indicates the formation of a protein-DNA complex. The ability of the test compound to reduce or eliminate this shift indicates its inhibitory effect on AR-DNA binding.

Conclusion

The anti-androgenic activity of Vinclozolin M2 is a well-defined example of endocrine disruption at the molecular level. Through competitive binding to the androgen receptor, Vinclozolin M2 effectively outcompetes endogenous androgens, leading to the inhibition of critical downstream events, including nuclear translocation, DNA binding, and the transactivation of androgen-dependent genes. The in-depth understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is crucial for assessing the risks associated with exposure to this and other endocrine-disrupting chemicals and for the development of novel therapeutics targeting the androgen receptor signaling pathway.

References

The Biological Activity of Vinclozolin Metabolite M2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

This technical guide provides an in-depth analysis of the biological activity of 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2), a primary and highly active metabolite of the dicarboximide fungicide Vinclozolin (B1683831). While the parent compound exhibits weak activity, M2 is a potent endocrine disruptor, primarily functioning as a competitive antagonist of the androgen receptor (AR). This document consolidates key quantitative data, details the experimental protocols used for its characterization, and illustrates the core signaling pathways affected by M2. The primary audience for this guide includes researchers in toxicology, endocrinology, and pharmacology, as well as professionals in drug development investigating steroid hormone receptor modulation.

Metabolism of Vinclozolin to Active Metabolites

Vinclozolin itself is not the primary active agent responsible for its endocrine-disrupting effects. In vivo, it is rapidly metabolized into two more active compounds, designated M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).[1][2] The formation of these metabolites is crucial for the compound's antiandrogenic activity, with M2 being the more potent of the two.[1][2]

G Vinclozolin Vinclozolin M1 Metabolite M1 (Less Potent) Vinclozolin->M1 Metabolism M2 Metabolite M2 (Potent Antagonist) Vinclozolin->M2 Metabolism

Figure 1: Metabolic activation of Vinclozolin to its primary metabolites M1 and M2.

Mechanism of Action: Androgen Receptor Antagonism

The principal mechanism of M2's biological activity is its function as a competitive antagonist of the androgen receptor (AR).[1][2] This activity is responsible for the antiandrogenic effects observed in vivo, such as inhibited morphological sex differentiation in male rats.[1]

The process involves several key steps:

  • Competitive Binding: M2 directly competes with endogenous androgens, such as dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the AR in the cytoplasm.[1]

  • Inhibition of Transactivation: By binding to the AR, M2 prevents the receptor from undergoing the proper conformational change required for activation. This inhibits the subsequent dissociation of heat shock proteins, nuclear translocation, and binding of the AR to androgen response elements (AREs) on target gene promoters.[2]

  • Suppression of Gene Expression: The failure of the M2-AR complex to effectively bind to AREs results in the suppression of androgen-dependent gene transcription.[2] This affects a suite of genes responsible for the development and maintenance of the male phenotype, including prostate-specific antigen (PSA).

Interestingly, at high concentrations (e.g., 10 µM) and in the absence of competing androgens, M2 can exhibit partial agonist activity, promoting AR binding to DNA and weakly activating transcription.[2] This effect is more pronounced in cancer cell lines like LNCaP, which harbor a mutated AR (T877A).[2]

Beyond the androgen receptor, M2 has been shown to interact with other steroid hormone receptors. It acts as an antagonist for the progesterone (B1679170) (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors, and as an agonist for both estrogen receptor alpha (ERα) and beta (ERβ).[3]

G cluster_0 Cytoplasm cluster_1 Nucleus DHT Androgen (e.g., DHT) AR Androgen Receptor (AR) DHT->AR Binds & Activates M2 Metabolite M2 M2->AR Competitively Binds & Inhibits ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds DNA NoTranscription Transcription Blocked AR->NoTranscription Cannot Bind ARE Effectively TargetGene Target Gene Transcription (e.g., PSA) ARE->TargetGene Initiates

Figure 2: M2 competitively inhibits the androgen signaling pathway.

Quantitative Biological Activity Data

The potency of M2 as an AR antagonist has been quantified in several key studies. It is significantly more potent than its parent compound, Vinclozolin, and its fellow metabolite, M1. The data highlights M2 as the primary driver of Vinclozolin's antiandrogenic effects.

CompoundParameterValueSpecies/SystemReference
Metabolite M2 Ki (Inhibition Constant)9.7 µM Rat Prostate AR[1]
Metabolite M1Ki (Inhibition Constant)92 µMRat Prostate AR[1]
VinclozolinKi (Inhibition Constant)> 700 µMRat Prostate AR[1]
Metabolite M2 Comparative Potency ~50x > M1 Recombinant Human AR[2]
Metabolite M2 Comparative Potency ~0.5x vs. Hydroxyflutamide (B1664084) Recombinant Human AR[2]
Metabolite M2 Effective Concentration 0.2 - 10 µM Inhibition of AR-DNA Binding[2]

Key Experimental Protocols

The characterization of M2's biological activity relies on established in vitro assays. The following are detailed methodologies for two foundational experiments.

Androgen Receptor Competitive Binding Assay

This protocol is based on the methodology described by Kelce et al. (1994) to determine the binding affinity (Ki) of test compounds to the androgen receptor.[1]

Objective: To quantify the ability of M2 to compete with a radiolabeled androgen for binding to the rat prostate androgen receptor.

Materials:

  • Rat ventral prostate tissue

  • Radiolabeled androgen: [³H]R1881 (Methyltrienolone)

  • Unlabeled R1881 (for non-specific binding)

  • Test compounds: Vinclozolin, M1, M2 dissolved in appropriate solvent (e.g., ethanol)

  • Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and counter

Procedure:

  • Cytosol Preparation: Homogenize fresh or frozen rat ventral prostate tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C to obtain the supernatant (cytosol), which contains the soluble AR.

  • Assay Setup: In triplicate, prepare assay tubes containing:

    • Total Binding: Cytosol, assay buffer, and a fixed concentration of [³H]R1881 (e.g., 1-2 nM).

    • Non-Specific Binding: Cytosol, [³H]R1881, and a 100-fold excess of unlabeled R1881.

    • Competitive Binding: Cytosol, [³H]R1881, and varying concentrations of the test compound (M2).

  • Incubation: Incubate all tubes at 4°C for 18-24 hours to allow binding to reach equilibrium.

  • Separation of Bound/Free Ligand: Add ice-cold HAP slurry to each tube. Vortex and incubate on ice for 15 minutes. The HAP binds the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP.

  • Washing: Wash the HAP pellets multiple times with buffer to remove unbound radioligand.

  • Quantification: Resuspend the final pellet in ethanol (B145695) and transfer to a scintillation vial with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total binding counts. Plot the percentage of specific binding against the log concentration of M2. Determine the IC₅₀ (concentration of M2 that inhibits 50% of specific [³H]R1881 binding). Calculate the Ki value using the Cheng-Prusoff equation.

G start Start: Prepare Rat Prostate Cytosol (AR Source) setup Set up Assay Tubes (Triplicate): - Total Binding ([³H]R1881) - Non-Specific Binding (+ Cold R1881) - Competition (+ M2 concentrations) start->setup incubate Incubate at 4°C for 18-24 hours setup->incubate separate Separate Bound from Free Ligand (Add Hydroxylapatite Slurry) incubate->separate wash Wash Pellets to Remove Unbound Radioligand separate->wash quantify Quantify Radioactivity (Liquid Scintillation Counting) wash->quantify analyze Calculate Specific Binding, Determine IC₅₀, and Calculate Ki quantify->analyze end End: M2 Ki Value analyze->end

References

Toxicological Profile of Vinclozolin M2 in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Vinclozolin (B1683831) M2, a primary and highly active metabolite of the dicarboximide fungicide Vinclozolin. The focus is on its effects in mammalian systems, detailing its mechanism of action, quantitative toxicological data, and the experimental protocols used for its assessment.

Executive Summary

Vinclozolin is an endocrine disruptor, and its toxicity is primarily mediated by its metabolites, M1 and M2.[1] Of these, M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) is the more potent antagonist of the androgen receptor (AR).[2][3] This antagonism is the principal mechanism driving the observed reproductive and developmental toxicities in mammals.[1] M2 competitively inhibits the binding of androgens to the AR, thereby preventing the expression of androgen-dependent genes.[4] Beyond its anti-androgenic effects, M2 has been shown to interact with other steroid hormone receptors, including the progesterone (B1679170) receptor (PR), and may be involved in other toxicity pathways such as the Nrf2-Nf-kb pathway, leading to effects in non-reproductive organs like the lungs.[5][6]

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for Vinclozolin and its metabolites, with a focus on M2 where data is available. It is important to note that much of the formal toxicological testing has been performed on the parent compound, Vinclozolin.

Table 1: Acute and Chronic Toxicity of Vinclozolin

ParameterSpeciesValueReference
Acute Oral LD50 Rat> 10,000 mg/kg[7]
Guinea Pig~ 8,000 mg/kg[7]
Dermal LD50 Rat> 2,000 mg/kg[7]
Inhalation LC50 (4h) Rat> 29 mg/L[7]
Short-term Dietary NOEL Rat2.8 mg/kg bw/day[8]
Chronic Toxicity (2-year feeding) RatChanges in body weight and blood chemistry at ~25 mg/kg/day[7]
DogChronic effects at ≥ 2.5 mg/kg/day[7]

Table 2: Receptor Binding Affinity and In Vitro Potency

CompoundReceptorParameterValue (µM)Reference
Vinclozolin Androgen ReceptorKi> 700[2]
M1 Androgen ReceptorKi92[2]
M2 Androgen ReceptorKi9.7[2]
Vinclozolin Androgen ReceptorIC500.1[9]
M1 Progesterone ReceptorKi400[10]
M2 Progesterone ReceptorKi60[10]

Table 3: In Vivo Anti-Androgenic Effects of Vinclozolin

EffectSpeciesDoseExperimental DetailsReference
Inhibition of Morphological Sex Differentiation Rat100 mg/kg/dayGestational Day 14 to Postnatal Day 3[2]
Reduced Ventral Prostate Weight Rat≥ 6.25 mg/kg/dayGestational Day 14 to Postnatal Day 3[11][12]
Induction of Permanent Nipples in Males Rat≥ 3.125 mg/kg/dayGestational Day 14 to Postnatal Day 3[11][12]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for Vinclozolin M2 is the competitive antagonism of the androgen receptor.

Androgen Receptor Antagonism

dot

Caption: Vinclozolin M2 competitively inhibits testosterone (B1683101) binding to the androgen receptor.

Interaction with Other Steroid Receptors

Vinclozolin and its metabolites have been shown to interact with other steroid receptors, suggesting a broader endocrine-disrupting profile. M2 acts as an antagonist for the progesterone (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors.[5] It has also been reported to have agonistic effects on estrogen receptors (ERα and ERβ).[5]

dot

Steroid_Receptor_Interaction cluster_receptors Steroid Receptors M2 Vinclozolin M2 AR Androgen Receptor (AR) M2->AR Antagonist PR Progesterone Receptor (PR) M2->PR Antagonist GR Glucocorticoid Receptor (GR) M2->GR Antagonist MR Mineralocorticoid Receptor (MR) M2->MR Antagonist ER Estrogen Receptors (ERα, ERβ) M2->ER Agonist

Caption: Multi-receptor interactions of Vinclozolin M2.

Nrf2-Nf-kb Pathway

In addition to its endocrine-disrupting activities, Vinclozolin exposure has been linked to lung damage through the modulation of the Nrf2-Nf-kb signaling pathway.[6][13] This suggests a mechanism for toxicity in non-reproductive organs involving oxidative stress and inflammation.

dot

Nrf2_Nfkb_Pathway cluster_pathways Cellular Stress Response Vinclozolin Vinclozolin Exposure Nrf2 Nrf2 Pathway Vinclozolin->Nrf2 Inhibits Nfkb Nf-kb Pathway Vinclozolin->Nfkb Activates Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress Leads to Increased Inflammation Inflammation Nfkb->Inflammation Leads to Increased Lung_Damage Lung Damage Oxidative_Stress->Lung_Damage Inflammation->Lung_Damage

Caption: Vinclozolin-induced lung damage via the Nrf2-Nf-kb pathway.

Key Experimental Protocols

In Vitro Androgen Receptor Competitive Binding Assay

This assay is used to determine the ability of a test compound to compete with a known androgen for binding to the AR.

Objective: To determine the binding affinity (Ki) of Vinclozolin M2 for the androgen receptor.

Methodology:

  • Receptor Source: Cytosol from the ventral prostate of castrated male Sprague-Dawley rats.

  • Radioligand: [³H]R1881 (a synthetic androgen).

  • Procedure:

    • Aliquots of the prostatic cytosol are incubated with a fixed concentration of [³H]R1881 and varying concentrations of the test compound (Vinclozolin M2).

    • Incubation is typically carried out at 0-4°C for 18-24 hours.

    • To determine non-specific binding, parallel incubations are performed in the presence of a large excess of unlabeled R1881.

  • Separation: Bound and free radioligand are separated by treating the incubation mixture with dextran-coated charcoal, followed by centrifugation.

  • Quantification: The radioactivity in the supernatant (bound ligand) is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

dot

AR_Binding_Assay start Start prep Prepare Rat Ventral Prostate Cytosol (AR source) start->prep incubate Incubate Cytosol with [3H]R1881 and Test Compound prep->incubate separate Separate Bound and Free Ligand (Dextran-Coated Charcoal) incubate->separate quantify Quantify Radioactivity (Liquid Scintillation) separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for an in vitro androgen receptor competitive binding assay.

Hershberger Bioassay

The Hershberger bioassay is an in vivo screening tool to identify substances with androgenic or anti-androgenic activity.[14][15]

Objective: To assess the anti-androgenic effects of Vinclozolin M2 in a whole-animal model.

Methodology:

  • Animals: Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately 42 days of age.

  • Acclimation: Animals are allowed to recover from surgery for 7-10 days.

  • Dosing:

    • Animals are treated for 10 consecutive days.

    • For anti-androgenicity testing, all animals receive a daily maintenance dose of testosterone propionate (B1217596) (TP) via subcutaneous injection.

    • Test groups receive the test compound (Vinclozolin M2) via oral gavage or subcutaneous injection at various dose levels.

    • A positive control group receives a known anti-androgen (e.g., flutamide).

  • Necropsy: On day 11, approximately 24 hours after the last dose, animals are euthanized.

  • Tissue Collection: Five androgen-dependent tissues are carefully dissected and weighed:

    • Ventral prostate (VP)

    • Seminal vesicles with coagulating glands (SVCG)

    • Levator ani-bulbocavernosus muscle (LABC)

    • Glans penis (GP)

    • Cowper's glands (COW)

  • Data Analysis: The weights of the androgen-dependent tissues in the test groups are compared to the TP-only control group. A statistically significant decrease in the weight of at least two of the five tissues is indicative of anti-androgenic activity.

dot

Hershberger_Assay start Start castrate Castrate Peripubertal Male Rats start->castrate acclimate Acclimation Period (7-10 days) castrate->acclimate dose Daily Dosing (10 days) - Testosterone Propionate (all) - Test Compound (groups) acclimate->dose necropsy Necropsy on Day 11 dose->necropsy weigh Dissect and Weigh Androgen-Dependent Tissues necropsy->weigh analyze Statistical Analysis of Tissue Weights weigh->analyze end End analyze->end

Caption: Workflow of the Hershberger bioassay for anti-androgenicity.

Conclusion

The toxicological profile of Vinclozolin M2 is dominated by its potent anti-androgenic activity, which is significantly greater than that of the parent compound. This activity is the primary driver of the observed adverse effects on male reproductive development and function. Furthermore, the interaction of M2 with other steroid hormone receptors and its potential to induce oxidative stress and inflammation in non-reproductive tissues highlight a complex toxicological profile that warrants careful consideration in risk assessment. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of the hazards posed by Vinclozolin and its metabolites.

References

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Vinclozolin M2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin (B1683831) M2, also known by its IUPAC name N-(3,5-dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide, is a primary and active metabolite of the dicarboximide fungicide Vinclozolin.[1][2] Vinclozolin and its metabolites are recognized as endocrine disruptors, specifically as antagonists of the androgen receptor, making the study of their properties crucial for toxicological and pharmaceutical research.[1] This technical guide provides a comprehensive overview of the synthesis and chemical properties of Vinclozolin M2, intended to support researchers in their analytical and developmental work.

Chemical Properties of Vinclozolin M2

Vinclozolin M2 is a crystalline solid with the molecular formula C₁₁H₁₁Cl₂NO₂.[2][3] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
IUPAC Name N-(3,5-dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide[2]
Synonyms 3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide, M2[3]
CAS Number 83792-61-4[2]
Molecular Formula C₁₁H₁₁Cl₂NO₂[2]
Molecular Weight 260.12 g/mol [3]
Appearance Crystalline solid[2]
Solubility Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). Sparingly soluble in aqueous buffers.[2]
UV max 216, 249 nm[2]

Biological Formation of Vinclozolin M2

In biological systems, Vinclozolin M2 is formed from its parent compound, Vinclozolin, through a two-step metabolic pathway. This process involves the enzymatic hydrolysis of the oxazolidine (B1195125) ring of Vinclozolin, followed by decarboxylation.[1] This transformation is a key detoxification pathway in various organisms, but it also leads to the formation of this active antiandrogenic metabolite.

Vinclozolin M2 Biological Formation Vinclozolin Vinclozolin Intermediate Hydrolyzed Intermediate (Enol form) Vinclozolin->Intermediate Esterase Activity (Hydrolysis) M2 Vinclozolin M2 (N-(3,5-dichlorophenyl)-2-hydroxy- 2-methyl-3-butenamide) Intermediate->M2 Decarboxylation

Caption: Biological formation pathway of Vinclozolin M2 from Vinclozolin.

Synthesis of Vinclozolin M2

Proposed Synthetic Pathway

The proposed synthesis of Vinclozolin M2 can be envisioned as a standard amide bond formation reaction. The key starting materials would be 3,5-dichloroaniline (B42879) and 2-hydroxy-2-methyl-3-butenoic acid. The carboxylic acid would first be activated, for example, by conversion to an acyl chloride, followed by reaction with the aniline (B41778).

Proposed Synthesis of Vinclozolin M2 cluster_start Starting Materials cluster_activation Carboxylic Acid Activation cluster_product Product 3_5_dichloroaniline 3,5-dichloroaniline Vinclozolin_M2 Vinclozolin M2 3_5_dichloroaniline->Vinclozolin_M2 Base (e.g., Pyridine (B92270), Et₃N) carboxylic_acid 2-hydroxy-2-methyl-3-butenoic acid acyl_chloride 2-hydroxy-2-methyl-3-butenoyl chloride carboxylic_acid->acyl_chloride SOCl₂ or (COCl)₂ acyl_chloride->Vinclozolin_M2

Caption: Proposed synthetic pathway for Vinclozolin M2.

Detailed Experimental Protocol (Proposed)

Materials:

  • 3,5-dichloroaniline

  • 2-hydroxy-2-methyl-3-butenoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (B128534) (Et₃N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-2-methyl-3-butenoic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.1 eq) or oxalyl chloride (1.1 eq) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acyl chloride.

  • Amide Coupling: In a separate flask, dissolve 3,5-dichloroaniline (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) or triethylamine (1.2 eq) in anhydrous DCM. Cool this solution to 0 °C. Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure Vinclozolin M2.

Characterization: The identity and purity of the synthesized Vinclozolin M2 should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Experimental Workflows

The general workflow for the synthesis and analysis of Vinclozolin M2 involves a series of sequential steps, from the initial reaction setup to the final characterization of the purified product.

Experimental Workflow start Start reaction_setup Reaction Setup: - Starting Materials - Solvent - Inert Atmosphere start->reaction_setup activation Carboxylic Acid Activation (e.g., with SOCl₂) reaction_setup->activation coupling Amide Coupling Reaction activation->coupling workup Aqueous Work-up and Extraction coupling->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization: - NMR - MS - HPLC purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of Vinclozolin M2.

Conclusion

Vinclozolin M2 is a significant metabolite of the fungicide Vinclozolin, with notable antiandrogenic activity. Understanding its chemical properties and having access to a reliable synthetic route are essential for further research into its toxicological profile and for the development of analytical standards. While a specific published laboratory synthesis protocol remains to be identified, the proposed amidation reaction provides a logical and feasible approach for its preparation. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community engaged in research related to endocrine disruptors and drug development.

References

Vinclozolin Metabolite M2: A Potent Androgen Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dicarboximide fungicide Vinclozolin (B1683831) is recognized as an endocrine-disrupting chemical, primarily due to the anti-androgenic activities of its metabolites.[1] While the parent compound, Vinclozolin, exhibits weak affinity for the androgen receptor (AR), its two primary metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), are significantly more potent antagonists.[2][3] This guide focuses on the M2 metabolite, which is a considerably more powerful inhibitor of androgen-induced transactivation than M1.[2][4]

The anti-androgenic effect of Vinclozolin and its metabolites is mediated through competitive inhibition of androgen binding to the AR. This action prevents the receptor from carrying out its normal transcriptional regulation of androgen-dependent genes, which can lead to malformations in the male reproductive tract and other adverse effects.[5][6]

Quantitative Analysis of Androgen Receptor Antagonism

The inhibitory activity of Vinclozolin and its metabolites has been quantified through various in vitro assays, primarily androgen receptor binding assays. The data consistently demonstrates the superior antagonistic potency of the M2 metabolite compared to both the parent compound and the M1 metabolite.

CompoundKi (µM)Relative Potency
Vinclozolin > 700Very Low
Metabolite M1 92Moderate
Metabolite M2 9.7High
Table 1: Competitive inhibition of androgen receptor binding by Vinclozolin and its primary metabolites. The inhibitory constant (Ki) represents the concentration of the compound required to inhibit 50% of the radiolabeled androgen binding. A lower Ki value indicates a higher binding affinity and greater antagonistic potency.[3]

Further studies have shown that M2 is approximately 50-fold more potent as an inhibitor than M1 and only about two-fold less potent than the well-known anti-androgen drug, hydroxyflutamide (B1664084).[2] In the presence of 50 nM dihydrotestosterone (B1667394) (DHT), M2 inhibits androgen-induced AR binding to the androgen response element (ARE) in a dose-dependent manner.[2][4]

Core Signaling Pathway and Mechanism of Antagonism

The androgen receptor, a ligand-activated transcription factor, is central to the development and maintenance of the male phenotype. The binding of androgens like testosterone (B1683101) or dihydrotestosterone (DHT) to the AR initiates a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs), thereby modulating the transcription of target genes.

Vinclozolin's metabolite, M2, acts as a competitive antagonist by directly binding to the ligand-binding domain of the androgen receptor. This prevents the natural ligand from binding and initiating the downstream signaling cascade, ultimately inhibiting androgen-dependent gene expression.[7]

AR_Signaling_and_M2_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP M2 Vinclozolin M2 M2->AR_HSP AR_Ligand AR-Ligand Complex AR_HSP->AR_Ligand Binding & HSP Dissociation Dimer AR Dimer AR_Ligand->Dimer Nuclear Translocation & Dimerization ARE ARE Dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription protein Androgenic Proteins Transcription->protein Translation

AR Signaling and M2 Antagonism Pathway

Experimental Protocols

The characterization of Vinclozolin M2 as an androgen receptor antagonist relies on several key experimental methodologies. Below are detailed protocols for the primary assays used.

This in vitro assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

  • Receptor Source: Cytosol isolated from the ventral prostate of rats provides the source of the androgen receptor.[8] Alternatively, a recombinant rat or human androgen receptor ligand-binding domain can be used.[9][10]

  • Radioligand: A synthetic, high-affinity androgen, such as [3H]-R1881 (Metribolone), is commonly used.[8]

  • Procedure:

    • The AR-containing cytosol or recombinant protein is incubated with a fixed concentration of the radioligand ([3H]-R1881).

    • Increasing concentrations of the unlabeled test compound (e.g., Vinclozolin M2) are added to compete for binding. A known strong binder (e.g., unlabeled R1881 or DHT) is used as a positive control, and a solvent (e.g., DMSO) serves as the negative control.[8][9]

    • The mixture is incubated to reach equilibrium (e.g., overnight at 4°C).

    • Unbound ligand is separated from the receptor-bound ligand. This can be achieved through methods like hydroxylapatite precipitation or dextran-coated charcoal adsorption.

    • The amount of radioactivity bound to the receptor is quantified using a liquid scintillation counter.[8]

  • Data Analysis: The data is plotted as the percentage of radioligand bound versus the concentration of the test compound. An IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is calculated using a non-linear regression analysis. The Ki (inhibitory constant) is then determined from the IC50 value, providing a measure of the compound's binding affinity.[3][9]

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.

  • Cell Line: A mammalian cell line (e.g., human prostate cancer cells PC3 or 22RV1) is engineered to co-express the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter, such as the prostate-specific antigen (PSA) promoter or mouse mammary tumor virus (MMTV) promoter.[2][11][12]

  • Procedure:

    • The engineered cells are plated in a multi-well plate and allowed to adhere.

    • Cells are treated with a constant concentration of an AR agonist (e.g., DHT) to induce reporter gene expression.

    • Concurrently, cells are treated with various concentrations of the test compound (Vinclozolin M2).

    • Control wells include cells treated with the agonist alone (positive control), the vehicle alone (negative control), and a known antagonist like bicalutamide.[11]

    • After an incubation period (e.g., 24 hours), the cells are lysed.

    • The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.[11][13]

  • Data Analysis: The luminescence signal is proportional to the transcriptional activity of the AR. The data is analyzed to determine the concentration of the test compound that causes a 50% reduction in the agonist-induced reporter activity (IC50).

Reporter_Assay_Workflow start Start seeding Seed AR-reporter cells in 96-well plate start->seeding incubation1 Incubate overnight seeding->incubation1 treatment Treat cells with DHT (agonist) +/- Test Compound (e.g., Vinclozolin M2) incubation1->treatment incubation2 Incubate for 24 hours treatment->incubation2 lysis Lyse cells to release intracellular contents incubation2->lysis assay Add luciferase substrate and measure luminescence lysis->assay analysis Data Analysis: Calculate IC50 assay->analysis end End analysis->end

Workflow for an AR Reporter Gene Assay

The Hershberger bioassay is an in vivo screening test in rats that evaluates the ability of a chemical to act as an androgen agonist or antagonist.[14]

  • Animal Model: Castrated prepubertal male rats are used.[15][16] Castration removes the endogenous source of androgens, making the androgen-dependent tissues sensitive to exogenous compounds.

  • Procedure:

    • The rats are castrated and allowed a recovery period.

    • For anti-androgenicity testing, the animals are treated daily for 10 consecutive days with both a reference androgen agonist (e.g., testosterone propionate, TP) to stimulate tissue growth, and the test compound (Vinclozolin).[14][15]

    • A positive control group receives TP only, and a negative control group receives the vehicle.

    • Approximately 24 hours after the final dose, the animals are euthanized.

    • Five androgen-dependent tissues are dissected and weighed: the ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[17][18]

  • Data Analysis: The weights of the androgen-dependent tissues from the group treated with the test compound plus TP are compared to the group treated with TP alone. A statistically significant decrease in the weights of at least two of the five tissues indicates that the test compound has anti-androgenic activity.[14]

Logical_Relationship cluster_ligands Competing Ligands cluster_outcomes Biological Response AR Androgen Receptor (AR) Ligand-Binding Pocket Activation Receptor Activation & Gene Transcription AR->Activation Inhibition No Receptor Activation (Antagonism) AR->Inhibition DHT DHT (Natural Androgen) DHT->AR:pocket Binds M2 Vinclozolin M2 (Antagonist) M2->AR:pocket Competitively Binds

References

The Degradation Pathway of Vinclozolin to its M2 Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of the fungicide Vinclozolin (B1683831) to its significant metabolite, M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide). Vinclozolin and its metabolites, particularly M1 and M2, are of considerable interest due to their endocrine-disrupting properties, primarily through their antiandrogenic activity.[1][2][3] Understanding the transformation of Vinclozolin is crucial for assessing its environmental fate, toxicological profile, and for the development of analytical methods for its detection.

The Core Degradation Pathway: From Vinclozolin to M1 and M2

Vinclozolin undergoes degradation to form two primary metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2.[4][5][6][7][8][9] This initial transformation can occur through non-enzymatic hydrolysis, where the 2,4-oxazolidinedione (B1205460) ring of the parent Vinclozolin molecule is opened.[5][7][10] This hydrolysis leads to the independent formation of both M1 and M2.[7] The rate of this abiotic degradation is significantly influenced by pH, with hydrolysis being more rapid in basic conditions.[11]

While both M1 and M2 are produced, studies have indicated that in some biological systems, M1 is the predominant metabolite formed during the initial hydrolysis of Vinclozolin.[12] However, the degradation to both the butenoic acid degradate (related to M1) and the enanilide degradate (M2) has been observed in environmental matrices like sand, especially at a higher pH.[4]

The M2 metabolite is a potent antiandrogen, exhibiting a stronger binding affinity for the androgen receptor than M1 and the parent compound, Vinclozolin.[13] This makes the formation of M2 a critical step in the manifestation of Vinclozolin's endocrine-disrupting effects.

Further Metabolism of the M2 Metabolite

The metabolic journey does not end with the formation of M2. It is further biotransformed into other metabolites. A significant subsequent metabolite is M5 (3′,5′-dichloro-2,3,4-trihydroxy-2-methylbutyranilide).[5][14] The formation of M5 occurs through the dihydroxylation of the vinyl group of the M2 molecule.[15] This metabolic step has been observed in both in vivo studies in rats and in in vitro experiments using human and rat liver microsomes.[10][16]

Microbial Degradation of Vinclozolin

Microorganisms play a role in the breakdown of Vinclozolin in the environment. Several bacterial species have been identified that can degrade Vinclozolin. Notably, strains of Rhodococcus sp. have been shown to effectively degrade Vinclozolin.[10] Additionally, bacteria from the genera Pseudomonas and Bacillus have been found to utilize Vinclozolin as a source of carbon and energy, indicating their role in its biodegradation.[6] While the specific enzymatic pathways for the initial hydrolysis to M1 and M2 in these microorganisms are not fully elucidated, their activity contributes to the overall environmental dissipation of the fungicide.

Quantitative Data Summary

The following tables summarize key quantitative data related to the degradation and pharmacokinetics of Vinclozolin and its metabolites.

Table 1: Pharmacokinetic Parameters of Vinclozolin and its Metabolites in Rats

CompoundElimination Half-Life (t1/2 elim)Peak Serum Concentration TimeNotes
Vinclozolin (V) 3.6 hours[14]2 hours[14]Trace levels detected at 24 hours.[14]
Metabolite M1 3.3 hours[14]8 hours[14]Serum levels were at least 2-fold higher than V at 8 hours.[14]
Metabolite M5 13.1 hours[14]-The most abundant metabolite in serum and tissues.[14]

Table 2: In Vitro Metabolism Kinetics in Rat Liver Microsomes

Metabolite(s)Apparent Michaelis Constant (KMapp)Apparent Maximum Velocity (Vmax app)Intrinsic Clearance (CLint)
M4/M5 53.7 µM[17]0.812 nmoles/min/mg protein[17]15.1 ml/min/g protein[17]
M7 135.4 µM[17]0.669 nmoles/min/mg protein[17]4.9 ml/min/g protein[17]

Table 3: Androgen Receptor Binding Affinity

CompoundInhibitory Constant (Ki)
Vinclozolin (V) > 700 µM[13]
Metabolite M1 92 µM[13]
Metabolite M2 9.7 µM[13]

Table 4: Microbial Degradation Efficiency

MicroorganismCompoundDegradation RatioConditions
Rhodococcus sp. T1-1 Vinclozolin90%[10]Minimal medium with 200 µg/ml Vinclozolin.[10]
Rhodococcus sp. T1-1 3,5-dichloroaniline (B42879)84.1%[10]Minimal medium with 120 µg/ml 3,5-dichloroaniline.[10]

Experimental Protocols

Protocol 1: Analysis of Vinclozolin and its Metabolites in Biological Fluids by HPLC

This protocol is adapted from a method for the simultaneous determination of Vinclozolin and its degradation products in mouse plasma, serum, urine, and rabbit bile.[18]

1. Sample Preparation:

  • For bio-fluids (plasma, serum, urine, bile), a single-step solvent extraction is performed to achieve greater than 90% recovery.[18]

2. HPLC System and Conditions:

3. Quantification:

  • A linear calibration curve is established in the range of 5 to 200 µM for Vinclozolin.[18]

  • The method demonstrates low intra- and inter-day relative standard deviations (%RSD) of less than 1%.[18]

Protocol 2: Analysis of Vinclozolin in Soil using QuEChERS and UHPLC-MS/MS

This protocol is a representative method for the extraction and analysis of pesticides, including Vinclozolin, from soil samples.[9][19]

1. Sample Extraction (QuEChERS Method):

  • Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene (B1209903) tube.[19]

  • Add 10 mL of water and vortex for 1 minute. Let it stand for 10 minutes.[19]

  • Add 10 mL of acetonitrile containing 1% (v/v) acetic acid and shake for 15 minutes.[19]

  • For partitioning, add 4 g of anhydrous magnesium sulphate and 1.7 g of sodium acetate. Vortex for 1 minute.[19]

  • Centrifuge the sample at 2140 x g for 8 minutes at 20 °C.[19]

  • Filter the supernatant (0.2 µm).[19]

2. Sample Preparation for Analysis:

  • Dilute the filtered extract with water in a 1:4 (v/v) ratio.[19]

  • Add an internal standard for quantification.[19]

3. UHPLC-MS/MS Analysis:

  • Column: Acquity UPLC® BEH C18 column (50 mm × 2.1 mm i.d.; 1.7 μm).[19]

  • Mobile Phase: A gradient of (A) water:methanol (98:2, v/v) and (B) methanol, both containing 0.1% (v/v) formic acid.[19]

  • Flow Rate: 0.25 mL/min.[19]

  • Injection Volume: 10 µL.[19]

  • Ionization Source: Electrospray (ESI).[19]

  • Detector: Triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.[19]

Visualizations

Vinclozolin Degradation Pathway Vinclozolin Vinclozolin M1 Metabolite M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]- 2-methyl-3-butenoic acid) Vinclozolin->M1 Hydrolysis M2 Metabolite M2 (3',5'-dichloro-2-hydroxy- 2-methylbut-3-enanilide) Vinclozolin->M2 Hydrolysis M5 Metabolite M5 (3′,5′-dichloro-2,3,4-trihydroxy- 2-methylbutyranilide) M2->M5 Dihydroxylation Experimental Workflow for Vinclozolin Analysis in Soil cluster_sample_prep Sample Preparation cluster_analysis Analysis SoilSample 1. Soil Sampling (10 g) Extraction 2. QuEChERS Extraction (Acetonitrile, Salts) SoilSample->Extraction Centrifugation 3. Centrifugation & Filtration Extraction->Centrifugation Dilution 4. Dilution & Internal Standard Addition Centrifugation->Dilution UHPLC 5. UHPLC Separation Dilution->UHPLC MSMS 6. MS/MS Detection & Quantification UHPLC->MSMS Data 7. Data Analysis MSMS->Data

References

Pharmacokinetics of Vinclozolin Metabolite M2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin (B1683831), a dicarboximide fungicide, is recognized for its antiandrogenic properties, which are primarily mediated by its metabolites. Among these, 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2) is a significant contributor to the endocrine-disrupting effects of the parent compound. Understanding the pharmacokinetic profile of Vinclozolin M2 is crucial for assessing its toxicological risk and for the development of predictive models in drug safety and environmental health. This technical guide provides a comprehensive overview of the available pharmacokinetic data on Vinclozolin M2, details of experimental methodologies, and visual representations of its metabolic pathway and cellular interactions.

Pharmacokinetic Profile of Vinclozolin M2

The pharmacokinetic properties of Vinclozolin M2—absorption, distribution, metabolism, and excretion (ADME)—are intrinsically linked to the biotransformation of the parent compound, Vinclozolin. Following oral administration in rats, Vinclozolin is well absorbed and extensively metabolized.[1][2]

Absorption and Distribution

Upon oral administration of Vinclozolin, the parent compound and its metabolites are detected in serum and various tissues.[1][2] While Vinclozolin itself peaks in serum at approximately 2 hours post-administration, its metabolites, including M2, appear over a more extended period.[1] Studies in rats have shown that M2, along with 3,5-dichloroaniline, is found at the lowest levels in both serum and tissues compared to other metabolites like M1 and M5.[1][2] This suggests a potentially rapid clearance or further metabolism of M2.

In LNCaP cells, a human prostate cancer cell line, the M2 metabolite was found to be the predominant intracellular form following treatment with Vinclozolin, with a significant localization within the nucleus.[3] This nuclear localization is consistent with its mechanism of action as an androgen receptor antagonist.

Metabolism

Vinclozolin undergoes hydrolysis to form its primary metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2.[4][5] The formation of M2 from Vinclozolin can occur through successive esterase activity and decarboxylation, as observed in C. elegans and human liver microsomes.[6] Further metabolism of M2 can lead to the formation of other metabolites, such as 3',5'-dichloro-2,3,4-trihydroxy-2-methylbutylanilide (M5, also referred to as DTMBA).[7] In vitro studies with human liver microsomes have indicated that M2 is metabolized to M5.[7]

The metabolic conversion of Vinclozolin is a critical step in its bioactivation, as M2 is a significantly more potent antagonist of the androgen receptor than the parent compound.[8][9]

Vinclozolin_Metabolism Vinclozolin Vinclozolin M1 Metabolite M1 Vinclozolin->M1 Hydrolysis M2 Metabolite M2 Vinclozolin->M2 Hydrolysis/Decarboxylation M5 Metabolite M5 (DTMBA) M2->M5 Metabolism

Figure 1. Metabolic pathway of Vinclozolin to its major metabolites M1, M2, and M5.

Excretion

Specific data on the excretion of Vinclozolin M2 is limited. However, as a metabolite of Vinclozolin, its elimination would be part of the overall excretion profile of the parent compound and its various metabolic products. Generally, xenobiotics and their metabolites are eliminated from the body through renal and fecal routes.[10]

Quantitative Pharmacokinetic Data

Comprehensive pharmacokinetic parameters specifically for Vinclozolin M2 are not extensively reported in the public domain. The available data primarily focuses on the parent compound and the most abundant metabolites.

ParameterVinclozolinMetabolite M1Metabolite M2Metabolite M5SpeciesStudy Notes
Serum Levels Peaks at 2hIncreases until 8hLowest levels detectedMain metabolite in serumRatOral administration of 100 mg/kg Vinclozolin.[1]
Tissue Distribution Accumulates in fatHigh levels in liver & kidneyLowest levels detectedHigh levels in liver & kidneyRatOral administration of 100 mg/kg Vinclozolin.[1]
Elimination Half-life (t1/2) 3.6 h3.3 hNot Reported13.1 hRatSerum elimination half-life.[1]
Androgen Receptor Binding (Ki) > 700 µM92 µM9.7 µMNot ReportedRatIn vitro competitive binding assay.[8]
Mineralocorticoid Receptor Antagonism (IC50) Not ReportedNot Reported1,400 nMNot ReportedHuman (MCF-7 cells)Reporter assay.[6]
Androgen Receptor Antagonism (IC50) Not ReportedNot Reported0.17 nMNot ReportedHuman (MCF-7 cells)Reporter assay.[6]

Experimental Protocols

The pharmacokinetic studies of Vinclozolin and its metabolites have primarily employed animal models and in vitro systems. The following outlines the general methodologies cited in the literature.

In Vivo Pharmacokinetic Studies in Rats
  • Animal Model: Adult male Long-Evans or Sprague-Dawley rats are commonly used.

  • Dosing: A single oral gavage of Vinclozolin (e.g., 100 mg/kg) dissolved in a vehicle like corn oil is administered.[1][2]

  • Sample Collection: Blood and tissue samples (liver, kidney, fat, etc.) are collected at various time points post-administration.

  • Sample Preparation: Serum is separated from blood. Tissues are homogenized. Samples are then typically subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes.[11]

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometer (MS) is the standard method for the quantification of Vinclozolin and its metabolites.[1][2][12] A C18 column is often used with a mobile phase consisting of a mixture of methanol, acetonitrile, and a buffer at a specific pH.[12]

InVivo_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Dosing Oral Gavage (Vinclozolin in Corn Oil) Rat Rat Model Dosing->Rat Sampling Blood & Tissue Collection (Time Course) Rat->Sampling Preparation Sample Preparation (Extraction) Sampling->Preparation Analysis HPLC-MS/MS Analysis Preparation->Analysis Quantification Quantification of Vinclozolin & Metabolites Analysis->Quantification

Figure 2. General experimental workflow for in vivo pharmacokinetic studies of Vinclozolin.

In Vitro Metabolism Studies
  • System: Rat or human liver microsomes are used to study the in vitro metabolism of Vinclozolin.[4][7]

  • Incubation: Vinclozolin is incubated with the liver microsomes in the presence of NADPH (an essential cofactor for cytochrome P450 enzymes).

  • Analysis: The formation of metabolites is monitored over time using HPLC-MS/MS.

  • Enzyme Kinetics: Michaelis-Menten kinetics can be applied to determine parameters such as KM and Vmax for the formation of specific metabolites.[4]

Signaling Pathways Affected by Vinclozolin M2

Vinclozolin and its metabolite M2 are known to exert their biological effects by interfering with cellular signaling pathways, most notably the androgen receptor signaling pathway.

Androgen Receptor Antagonism

The primary mechanism of action of Vinclozolin M2 is its ability to act as a competitive antagonist of the androgen receptor (AR).[8][9][13] M2 binds to the AR with high affinity, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition of androgen binding prevents the conformational changes in the AR that are necessary for its translocation to the nucleus, binding to androgen response elements (AREs) on DNA, and subsequent regulation of target gene expression.[9]

Androgen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen Binding AR_M2 AR-M2 Complex (Inactive) AR->AR_M2 Binding M2 Vinclozolin M2 M2->AR ARE Androgen Response Element (ARE) AR_Androgen->ARE Translocation & Binding AR_M2->ARE No Binding Gene_Expression Target Gene Expression ARE->Gene_Expression Activation

Figure 3. Inhibition of androgen receptor signaling by Vinclozolin M2.

Other Affected Pathways

Studies on the broader effects of Vinclozolin have implicated other signaling pathways that may be influenced by its metabolites:

  • WNT and Calcium Signaling: Exposure to Vinclozolin has been shown to alter the expression of genes involved in the WNT and calcium signaling pathways in the prostate of subsequent generations of rats.[14][15] The direct role of M2 in these effects requires further investigation.

  • Nrf2 Signaling and Oxidative Stress: Chronic exposure to Vinclozolin can induce oxidative stress and alter the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.[16]

  • Apoptotic Pathways: Vinclozolin has been shown to affect both the extrinsic and intrinsic apoptotic pathways by modulating the expression of key proteins such as Bax, Bcl-2, and Caspase 3.[16]

Conclusion

The pharmacokinetic profile of Vinclozolin M2 is characterized by its formation from the parent compound, Vinclozolin, and its relatively low systemic concentrations in vivo. Despite its low levels, its potent antiandrogenic activity and nuclear localization make it a key mediator of Vinclozolin's endocrine-disrupting effects. Further research is warranted to fully elucidate the specific pharmacokinetic parameters of M2 and to better understand its role in the perturbation of various cellular signaling pathways. This knowledge is essential for accurate risk assessment and for the development of strategies to mitigate the potential adverse health effects of Vinclozolin exposure.

References

In-Depth Structural Analysis of Vinclozolin Metabolite M2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Vinclozolin (B1683831) is a dicarboximide fungicide that has been widely used in agriculture. Its environmental and biological significance stems from its endocrine-disrupting properties, which are primarily mediated by its metabolites. Among these, metabolite M2 (and M1) has been identified as a potent antagonist of the androgen receptor.[1][2][3] Understanding the precise three-dimensional structure of Vinclozolin M2 is crucial for elucidating its mechanism of action at the molecular level, designing further toxicological studies, and developing potential therapeutic interventions or bioremediation strategies. This guide aims to provide a detailed summary of the current knowledge regarding the structural characteristics of Vinclozolin M2.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Vinclozolin M2 is presented in Table 1. This information is fundamental for any experimental work involving this compound, from designing analytical methods to interpreting biological assays.

PropertyValueReference
Chemical Name 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide[4]
N-(3,5-dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide[5]
CAS Number 83792-61-4[4]
Molecular Formula C₁₁H₁₁Cl₂NO₂[4]
Molecular Weight 260.12 g/mol [4]
Canonical SMILES C=CC(C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)O[5]
InChI Key FBYYIBNYONAZCU-UHFFFAOYSA-N[5]

Metabolic Pathway of Vinclozolin to M2

Vinclozolin undergoes metabolic transformation in biological systems to produce several metabolites, with M1 and M2 being of particular interest due to their anti-androgenic activity. The formation of M2 from Vinclozolin is a key step in the bioactivation of this fungicide.

Vinclozolin Metabolism Vinclozolin Vinclozolin M1 Metabolite M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) Vinclozolin->M1 Hydrolysis M2 Metabolite M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) M1->M2 Decarboxylation Analytical Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure cluster_3 Data Interpretation Isolation Isolation/Purification (e.g., HPLC) MS Mass Spectrometry (Molecular Weight, Formula) Isolation->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) Isolation->NMR IR IR Spectroscopy (Functional Groups) Isolation->IR Xray X-ray Crystallography (3D Structure) Isolation->Xray If crystalline StructureElucidation Structure Elucidation MS->StructureElucidation NMR->StructureElucidation IR->StructureElucidation Xray->StructureElucidation

References

The Discovery and History of Vinclozolin M2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinclozolin (B1683831) M2, a principal metabolite of the dicarboximide fungicide vinclozolin, has garnered significant scientific attention due to its potent antiandrogenic properties. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Vinclozolin M2. It details the experimental protocols utilized to characterize its interaction with the androgen receptor (AR) and other steroid receptors, presents quantitative data on its binding affinities and inhibitory concentrations, and visually elucidates its impact on AR signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development investigating the endocrine-disrupting effects of environmental compounds and developing novel antiandrogenic therapies.

Introduction: From Fungicide to Endocrine Disruptor

The story of Vinclozolin M2 begins with its parent compound, vinclozolin, a fungicide introduced in the 1970s and widely used in agriculture to protect fruits, vegetables, and ornamental plants from fungal diseases.[1] Concerns about the potential health effects of vinclozolin exposure emerged from toxicological studies that revealed reproductive abnormalities in male offspring of exposed laboratory animals.[2][3] These effects, including hypospadias, ectopic testes, and reduced anogenital distance, were indicative of a disruption in androgen signaling during critical developmental periods.[3]

Initial investigations into the mechanism of vinclozolin's antiandrogenic activity revealed that the parent compound itself had a weak affinity for the androgen receptor (AR).[4] This led researchers to hypothesize that the in vivo effects were likely mediated by more active metabolites. Subsequent studies identified two primary metabolites, designated M1 and M2, which were found to be significantly more potent in competing with androgens for AR binding.[1][4][5] Of these, Vinclozolin M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) emerged as the more potent antiandrogen.[4][5]

Mechanism of Action: A Competitive Antagonist of the Androgen Receptor

The primary mechanism by which Vinclozolin M2 exerts its antiandrogenic effects is through competitive antagonism of the androgen receptor.[1][4][5] It binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition of androgen binding prevents the conformational changes in the AR that are necessary for its activation, nuclear translocation, and subsequent regulation of androgen-responsive gene expression.[6]

Studies have shown that Vinclozolin M2 is a significantly more potent inhibitor of AR than its counterpart, M1, and is only slightly less potent than the well-characterized antiandrogen drug, hydroxyflutamide (B1664084).[5] In the presence of DHT, M2 effectively inhibits androgen-induced transcriptional activation.[5] Interestingly, at high concentrations and in the absence of androgens, M2 has been observed to exhibit some partial agonist activity, promoting AR binding to androgen response elements (AREs) on DNA and initiating a low level of transcription.[5]

Beyond its interaction with the AR, Vinclozolin M2 has been shown to have some affinity for other steroid receptors, acting as an antagonist for the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[7] However, its primary and most potent endocrine-disrupting activity is mediated through its antagonism of the AR.

Quantitative Data on Receptor Binding and Activity

The following tables summarize the key quantitative data that have been reported for Vinclozolin M2's interaction with the androgen receptor and other steroid receptors.

Table 1: Androgen Receptor Binding Affinity and Inhibitory Concentration of Vinclozolin Metabolites

CompoundKi (µM)IC50 (nM)Species/SystemReference
Vinclozolin> 700-Rat[4]
Vinclozolin M192-Rat[4]
Vinclozolin M2 9.7 0.17 Rat, Human (MCF-7 cells) [4][8][9]
Hydroxyflutamide---[5]

Table 2: Inhibitory Concentration (IC50) of Vinclozolin M2 for Other Steroid Receptors

ReceptorIC50 (nM)Species/SystemReference
Mineralocorticoid Receptor (MR)1,400Human (MCF-7 cells)[8][10]
Progesterone Receptor (PR)--[7]
Glucocorticoid Receptor (GR)--[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the discovery and antiandrogenic activity of Vinclozolin M2.

Androgen Receptor Competitive Binding Assay

This protocol is adapted from methods used to determine the binding affinity of compounds for the androgen receptor in rat prostate cytosol.

Objective: To determine the relative binding affinity (Ki) of Vinclozolin M2 for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Materials:

  • Rat ventral prostate tissue

  • Homogenization buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Radiolabeled androgen (e.g., [³H]-R1881)

  • Unlabeled R1881 (for determining non-specific binding)

  • Test compound (Vinclozolin M2)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Cytosol Preparation:

    • Euthanize adult male rats and dissect the ventral prostate.

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and obtain the cytosolic fraction (supernatant).

    • Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a series of tubes, add a constant concentration of [³H]-R1881.

    • Add increasing concentrations of unlabeled Vinclozolin M2 to the tubes.

    • Include control tubes with only [³H]-R1881 (total binding) and tubes with [³H]-R1881 and a high concentration of unlabeled R1881 (non-specific binding).

    • Add a consistent amount of the prepared rat prostate cytosol to each tube.

    • Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

    • Separate the bound from unbound radioligand. A common method is to use dextran-coated charcoal, which adsorbs the unbound ligand. Centrifuge to pellet the charcoal and the supernatant will contain the bound ligand.

    • Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding of [³H]-R1881 as a function of the log concentration of Vinclozolin M2.

    • Determine the IC50 value (the concentration of Vinclozolin M2 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Androgen-Dependent Transcriptional Activation Assay (Reporter Gene Assay)

This protocol describes a common method to assess the ability of Vinclozolin M2 to inhibit androgen-induced gene expression using a luciferase reporter system.

Objective: To determine if Vinclozolin M2 can antagonize the transcriptional activity of the androgen receptor in a cellular context.

Materials:

  • Mammalian cell line (e.g., CV-1, HEK293, or a prostate cancer cell line like LNCaP)

  • Cell culture medium and supplements

  • Androgen receptor expression vector (if the cell line does not endogenously express AR)

  • Reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., pMMTV-luc, where MMTV is the mouse mammary tumor virus promoter containing AREs, and luc is the luciferase gene)

  • Transfection reagent (e.g., Lipofectamine)

  • Dihydrotestosterone (DHT)

  • Test compound (Vinclozolin M2)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture the chosen cell line in appropriate medium.

    • Seed the cells into multi-well plates.

    • Transfect the cells with the androgen receptor expression vector (if needed) and the MMTV-luc reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment:

    • After transfection, allow the cells to recover for a specified period (e.g., 24 hours).

    • Treat the cells with different concentrations of Vinclozolin M2 in the presence of a constant, activating concentration of DHT.

    • Include control wells: vehicle control, DHT alone, and Vinclozolin M2 alone.

    • Incubate the cells for a sufficient duration to allow for gene expression and protein production (e.g., 24-48 hours).

  • Luciferase Assay:

    • Lyse the cells to release the cellular contents, including the expressed luciferase.

    • Add luciferase assay reagent to the cell lysate. This reagent contains the substrate for the luciferase enzyme (luciferin).

    • Measure the light output (luminescence) using a luminometer. The amount of light produced is proportional to the amount of luciferase expressed, which in turn reflects the transcriptional activity of the androgen receptor.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for differences in transfection efficiency and cell number.

    • Express the results as a percentage of the maximal DHT-induced activity.

    • Plot the percentage of luciferase activity as a function of the log concentration of Vinclozolin M2 to determine the IC50 for transcriptional inhibition.

In Vivo Assessment of Antiandrogenic Activity (Hershberger Assay)

The Hershberger assay is a standardized in vivo screening method to detect androgenic and antiandrogenic properties of chemicals.

Objective: To determine the in vivo antiandrogenic effects of Vinclozolin M2 by measuring its ability to inhibit the growth of androgen-dependent tissues in castrated male rats.

Materials:

  • Peripubertal male rats (e.g., Sprague-Dawley)

  • Testosterone propionate (B1217596) (TP)

  • Test compound (Vinclozolin M2)

  • Vehicle for administration (e.g., corn oil)

  • Surgical instruments for castration

  • Analytical balance

Procedure:

  • Animal Preparation:

    • Acclimate the rats to the laboratory conditions.

    • Surgically castrate the rats to remove the endogenous source of androgens.

    • Allow a post-castration period (e.g., 7-10 days) for the androgen-dependent tissues to regress to a baseline weight.

  • Dosing:

    • Divide the animals into treatment groups (e.g., vehicle control, TP alone, and TP plus different doses of Vinclozolin M2).

    • Administer the treatments daily for a set period (e.g., 10 consecutive days). Administration is typically by oral gavage or subcutaneous injection.

  • Tissue Collection and Measurement:

    • On the day after the last dose, euthanize the animals.

    • Carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, and glans penis.

    • Record the wet weight of each tissue.

  • Data Analysis:

    • Compare the weights of the androgen-dependent tissues in the groups treated with TP plus Vinclozolin M2 to the group treated with TP alone.

    • A statistically significant decrease in the weight of these tissues in the presence of Vinclozolin M2 indicates antiandrogenic activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of the androgen receptor and the experimental workflow for assessing the antiandrogenic activity of Vinclozolin M2.

androgen_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase DHT DHT AR AR DHT->AR Binds AR_complex AR-HSP Complex AR_complex->AR Dissociation HSP HSP AR_complex->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Five_alpha_reductase->DHT Vinclozolin_M2 Vinclozolin M2 Vinclozolin_M2->AR Competitively Binds & Inhibits ARE ARE AR_dimer->ARE Binds Gene_transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_transcription Initiates

Caption: Androgen Receptor Signaling Pathway and Inhibition by Vinclozolin M2.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation binding_assay Competitive Binding Assay (Rat Prostate Cytosol) binding_result Determine Ki for AR binding_assay->binding_result reporter_assay Reporter Gene Assay (e.g., MMTV-luc) reporter_result Determine IC50 for Transcriptional Inhibition reporter_assay->reporter_result hershberger_assay Hershberger Assay (Castrated Male Rats) binding_result->hershberger_assay reporter_result->hershberger_assay tissue_analysis Measure Androgen-Dependent Tissue Weights hershberger_assay->tissue_analysis in_vivo_result Confirm Antiandrogenic Activity tissue_analysis->in_vivo_result discovery Discovery of Vinclozolin M2 as a Metabolite discovery->binding_assay discovery->reporter_assay

Caption: Experimental Workflow for Characterizing Vinclozolin M2.

Conclusion

The discovery of Vinclozolin M2 as a potent antiandrogenic metabolite of the fungicide vinclozolin has been a pivotal moment in the field of endocrine disruption research. Through a combination of in vitro and in vivo studies, its mechanism of action as a competitive antagonist of the androgen receptor has been clearly elucidated. The quantitative data on its binding affinity and inhibitory concentrations, along with the detailed experimental protocols outlined in this guide, provide a solid foundation for further research into its biological effects. This in-depth technical guide serves as a valuable resource for scientists and professionals working to understand the impact of environmental chemicals on endocrine signaling and for those involved in the development of novel therapeutics targeting the androgen receptor. The continued study of compounds like Vinclozolin M2 is crucial for assessing the risks of environmental exposures and for advancing our knowledge of androgen receptor biology and pharmacology.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Vinclozolin Metabolite M2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin (B1683831) is a dicarboximide fungicide that, along with its metabolites, has been identified as an endocrine disruptor with anti-androgenic properties. The primary mechanism of action involves the competitive inhibition of the androgen receptor by its metabolites, M1 and M2.[1] This document provides detailed application notes and protocols for the analytical detection of the Vinclozolin metabolite M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) in various matrices. The methods described herein are essential for researchers studying the toxicology, environmental fate, and human exposure to Vinclozolin.

Signaling Pathway of Vinclozolin's Anti-Androgenic Action

Vinclozolin and its active metabolites, M1 and M2, exert their endocrine-disrupting effects primarily by acting as antagonists to the androgen receptor (AR). This interference with the normal androgen signaling pathway can lead to various adverse health outcomes, particularly in reproductive development.[1]

Vinclozolin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Testosterone Testosterone Androgen_Receptor Androgen Receptor (AR) Testosterone->Androgen_Receptor Binds AR_HSP_Complex AR-HSP Complex Testosterone_AR_Complex Testosterone-AR Complex Inhibition Inhibition of Gene Transcription Androgen_Receptor->Inhibition HSP Heat Shock Proteins (HSP) Vinclozolin_M2 Vinclozolin M2 Vinclozolin_M2->Androgen_Receptor Competitively Binds AR_HSP_Complex->Androgen_Receptor Dissociates ARE Androgen Response Element (ARE) Testosterone_AR_Complex->ARE Translocates and Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Biological_Response Normal Biological Response Gene_Transcription->Biological_Response

Caption: Vinclozolin M2's anti-androgenic signaling pathway.

Analytical Methods and Protocols

A variety of analytical methods are available for the detection and quantification of Vinclozolin M2 in biological and environmental matrices. The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of Vinclozolin and its metabolites from various studies.

Table 1: HPLC Methods for Vinclozolin and Metabolites

AnalyteMatrixLODLOQRecovery (%)Linearity (r²)Reference
VinclozolinFungicide Formulation-25 ppm->0.999[2]
Vinclozolin, M1, M2Rat Serum--85 - 105-[3]
VinclozolinBio-fluids-5 µM>90-[4]

Table 2: GC-MS and LC-MS/MS Methods for Vinclozolin and Metabolites

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
VinclozolinWater2.1 ng/L3.5 ng/L83.9 - 75.8-[5]
PesticidesSoil0.6 - 3.4-75 - 1023 - 13[6]
311 PesticidesLoamy Sand Soil-1070 - 119<20[7]
342 PesticidesPaddy Soil-1070 - 120<20[8]

Application Note 1: Analysis of Vinclozolin M2 in Serum by LC-MS/MS

This protocol is designed for the quantitative analysis of Vinclozolin M2 in serum samples, a critical matrix for human exposure assessment.

Experimental Workflow

Serum_Analysis_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample_Collection Serum Sample Collection Spiking Spike with Internal Standard Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometry Quantification Quantification using Calibration Curve Mass_Spectrometry->Quantification

Caption: Workflow for Vinclozolin M2 analysis in serum.

Detailed Protocol

1. Materials and Reagents

  • Vinclozolin M2 analytical standard

  • Isotopically labeled internal standard (e.g., Vinclozolin-d4 M2)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human serum (blank)

2. Sample Preparation

  • Pipette 100 µL of serum into a microcentrifuge tube.

  • Spike with an appropriate amount of internal standard solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for Vinclozolin M2 and the internal standard need to be optimized.

4. Quantification

  • Prepare a calibration curve in blank serum ranging from the expected lower to upper concentrations.

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples.

  • Quantify Vinclozolin M2 in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Application Note 2: Analysis of Vinclozolin M2 in Soil by GC-MS

This protocol outlines a method for the determination of Vinclozolin M2 residues in soil, which is crucial for environmental monitoring and risk assessment.

Experimental Workflow

Soil_Analysis_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample_Collection Soil Sample Collection and Sieving Extraction Solvent Extraction (e.g., QuEChERS) Sample_Collection->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Concentration Solvent Evaporation and Reconstitution Cleanup->Concentration Injection Inject into GC-MS Concentration->Injection Chromatographic_Separation Gas Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (SIM/Scan) Chromatographic_Separation->Mass_Spectrometry Quantification Quantification using Matrix-Matched Standards Mass_Spectrometry->Quantification Food_Analysis_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Homogenization Food Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract Injection Inject into LC-MS/MS Final_Extract->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometry Quantification Quantification using Matrix-Matched Standards Mass_Spectrometry->Quantification

References

Application Notes and Protocols: Quantification of Vinclozolin Metabolite M2 by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin (B1683831) is a dicarboximide fungicide that acts as an androgen receptor antagonist. Its metabolites, particularly 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2), are of significant toxicological interest due to their potential endocrine-disrupting effects.[1] Accurate and sensitive quantification of Vinclozolin M2 in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed protocol for the quantification of Vinclozolin M2 using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Principle

This method utilizes the high selectivity and sensitivity of HPLC-MS/MS for the quantification of Vinclozolin M2. The analyte is first extracted from the biological matrix using protein precipitation. Following extraction, the sample is subjected to reversed-phase HPLC for chromatographic separation. The eluent is then introduced into a tandem mass spectrometer for detection and quantification using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • Vinclozolin M2 analytical standard

  • Internal Standard (IS) (e.g., isotopically labeled Vinclozolin M2 or a structurally similar compound)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., serum, plasma, tissue homogenate)

Standard and Sample Preparation

2.1. Standard Stock and Working Solutions

  • Prepare a stock solution of Vinclozolin M2 (e.g., 1 mg/mL) in methanol.

  • Prepare a stock solution of the Internal Standard in methanol.

  • Prepare serial dilutions of the Vinclozolin M2 stock solution with 50% methanol to create calibration standards and quality control (QC) samples at various concentrations.

  • Prepare a working solution of the Internal Standard in 50% methanol.

2.2. Sample Preparation (Protein Precipitation)

  • Thaw biological samples (e.g., serum) on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to dissolve the residue.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

ParameterCondition
HPLC System A high-performance liquid chromatography system capable of binary gradient elution.
Column A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation of Vinclozolin and its metabolites.[2][3]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Time (min)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

3.2. Mass Spectrometry

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Compound
Source Parameters Parameter

Data Presentation and Analysis

Quantitative Data Summary

The quantitative data for calibration standards, quality control samples, and unknown samples should be summarized in a clear and structured table.

Sample IDAnalyte Concentration (ng/mL)Internal Standard ResponseAnalyte/IS RatioCalculated Concentration (ng/mL)Accuracy (%)
Calibration Std 11ResponseRatioCalculated ValueAccuracy
Calibration Std 25ResponseRatioCalculated ValueAccuracy
..................
QC Low10ResponseRatioCalculated ValueAccuracy
QC Mid100ResponseRatioCalculated ValueAccuracy
QC High500ResponseRatioCalculated ValueAccuracy
Unknown Sample 1N/AResponseRatioCalculated ValueN/A
Unknown Sample 2N/AResponseRatioCalculated ValueN/A
Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:

Validation ParameterAcceptance Criteria
Linearity A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.99.
Accuracy The mean concentration of QC samples should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Precision The coefficient of variation (CV) for replicate measurements of QC samples should not exceed 15% (20% for LLOQ).
Recovery The extraction recovery of the analyte from the biological matrix should be consistent and reproducible. Recoveries for Vinclozolin and its metabolites have been reported to be in the range of 85% to 105%.[3]
Matrix Effect The ionization of the analyte should not be significantly suppressed or enhanced by co-eluting matrix components.
Stability The analyte should be stable in the biological matrix under the conditions of sample collection, storage, and processing.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC-MS/MS protocol for the quantification of Vinclozolin M2.

HPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis stock_solution Stock Solutions (Analyte & IS) working_solutions Working Solutions (Calibration & QC) stock_solution->working_solutions protein_precipitation Protein Precipitation (Acetonitrile) working_solutions->protein_precipitation Spiking sample_prep Biological Sample (e.g., Serum) sample_prep->protein_precipitation evaporation Evaporation protein_precipitation->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quantification Quantification (Calibration Curve) msms->quantification validation Method Validation quantification->validation

Figure 1: Experimental workflow for Vinclozolin M2 quantification.

References

Application Notes and Protocols for In Vitro Assays of Vinclozolin M2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin (B1683831), a dicarboximide fungicide, undergoes metabolic transformation into two primary metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).[1][2] Of these, the M2 metabolite has been identified as a significantly more potent endocrine disruptor, primarily functioning as an antagonist to the androgen receptor (AR).[1][2][3] Understanding the in vitro activity of Vinclozolin M2 is crucial for assessing its toxicological profile and potential impact on human health. These application notes provide detailed protocols for in vitro assays to characterize the antiandrogenic activity, effects on other steroid receptors, and induction of oxidative stress by Vinclozolin M2.

Mechanism of Action

Vinclozolin M2 primarily exerts its effects by competitively binding to the androgen receptor, thereby inhibiting the action of endogenous androgens like dihydrotestosterone (B1667394) (DHT).[1][3] This antagonistic activity disrupts androgen-induced gene transactivation.[1][2] Interestingly, under certain conditions, such as in the absence of a natural ligand or in the presence of specific AR mutations, M2 can exhibit partial agonist activity.[1][4] Beyond its interaction with the AR, Vinclozolin M2 has been shown to act as an antagonist for the progesterone (B1679170) (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors.[4] Furthermore, some studies suggest that vinclozolin and its metabolites can induce oxidative stress, leading to cellular damage.[5][6]

Data Presentation

The following tables summarize key quantitative data from in vitro studies on Vinclozolin M2.

Table 1: Androgen Receptor Binding Affinity

CompoundKi (µM)Cell Line/SystemReference
Vinclozolin M29.7Rat Prostate Cytosol[3]
Vinclozolin M192Rat Prostate Cytosol[3]
Vinclozolin>700Rat Prostate Cytosol[3]

Table 2: Androgen Receptor Transactivation Inhibition

CompoundIC50 (µM)Cell LineReporter SystemReference
Vinclozolin M2~1CHOMMTV-LUC[7]
Vinclozolin~0.1CHOMMTV-LUC[7]
Hydroxyflutamide (B1664084)~0.5Not SpecifiedNot Specified[1]

Note: The IC50 for Vinclozolin M2 is estimated from graphical data in the cited reference.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the ability of Vinclozolin M2 to compete with a radiolabeled androgen for binding to the androgen receptor in a cell-free system.

Materials:

  • Rat prostate tissue

  • Homogenization buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • Radiolabeled androgen (e.g., [3H]R1881)

  • Unlabeled competitor (e.g., Dihydrotestosterone - DHT)

  • Vinclozolin M2

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare rat prostate cytosol by homogenizing the tissue in ice-cold homogenization buffer and centrifuging at high speed to pellet cellular debris. The supernatant is the cytosol fraction containing the androgen receptors.

  • In a series of microcentrifuge tubes, add a constant amount of prostate cytosol and a fixed concentration of [3H]R1881.

  • Add increasing concentrations of Vinclozolin M2 to the tubes. Include control tubes with no competitor, a non-specific binding control (with a high concentration of unlabeled DHT), and a vehicle control.

  • Incubate the tubes at 4°C for 18-24 hours to allow for binding equilibrium.

  • Separate the bound from unbound radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.

  • Quantify the amount of bound radioactivity in each tube using a scintillation counter.

  • Calculate the specific binding at each concentration of Vinclozolin M2 by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of Vinclozolin M2 to determine the IC50, which can then be used to calculate the Ki.

Androgen Receptor Transactivation Assay

This protocol utilizes a reporter gene assay to measure the ability of Vinclozolin M2 to inhibit androgen-induced gene expression.

Materials:

  • A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or a human prostate cancer cell line (e.g., LNCaP).[1][8]

  • An expression vector for the human androgen receptor (if the cell line does not endogenously express it).

  • A reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase or β-galactosidase), such as the MMTV-luciferase reporter.[1]

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Dihydrotestosterone (DHT).

  • Vinclozolin M2.

  • Lysis buffer.

  • Luciferase assay substrate.

  • Luminometer.

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Co-transfect the cells with the androgen receptor expression vector (if necessary) and the androgen-responsive reporter plasmid using a suitable transfection reagent.

  • After transfection, replace the medium with fresh medium containing a known concentration of DHT to induce reporter gene expression.

  • Add increasing concentrations of Vinclozolin M2 to the wells. Include control wells with DHT alone, vehicle control, and a positive control antagonist (e.g., hydroxyflutamide).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

  • Normalize the reporter activity to a measure of cell viability or total protein concentration.

  • Plot the normalized reporter activity against the log concentration of Vinclozolin M2 to determine the IC50 for the inhibition of androgen-induced transactivation.

Oxidative Stress Assay (Measurement of Reactive Oxygen Species - ROS)

This protocol describes a method to measure the intracellular generation of reactive oxygen species (ROS) following exposure to Vinclozolin M2.

Materials:

  • Human cell line (e.g., HepG2 hepatoma cells).[5]

  • Cell-permeable fluorescent probe for ROS (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - DCFH-DA).

  • Vinclozolin M2.

  • Positive control for ROS induction (e.g., H2O2).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Seed the cells in a multi-well plate (black-walled for fluorescence assays) and allow them to adhere.

  • Remove the culture medium and load the cells with the DCFH-DA probe by incubating them in a solution of DCFH-DA in PBS for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove the excess probe.

  • Add fresh culture medium containing increasing concentrations of Vinclozolin M2 to the wells. Include a vehicle control and a positive control.

  • Incubate the plate at 37°C for the desired time period (e.g., 1 to 24 hours).[5]

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for dichlorofluorescein).

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay to assess the effect of Vinclozolin M2 on cell viability and proliferation.

Materials:

  • Mammalian cell line.

  • Cell culture medium.

  • Vinclozolin M2.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[9]

  • Multi-well plate reader.

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Replace the medium with fresh medium containing various concentrations of Vinclozolin M2. Include a vehicle control.

  • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[10]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_assays In Vitro Assays for Vinclozolin M2 cluster_endpoints Measured Endpoints ar_binding AR Competitive Binding Assay ki_ic50 Binding Affinity (Ki, IC50) ar_binding->ki_ic50 ar_transactivation AR Transactivation Assay transactivation_inhibition Inhibition of Gene Expression (IC50) ar_transactivation->transactivation_inhibition ros_assay Oxidative Stress (ROS) Assay ros_levels ROS Levels ros_assay->ros_levels viability_assay Cell Viability (MTT) Assay cell_viability Cell Viability (%) viability_assay->cell_viability

Caption: Experimental workflow for in vitro characterization of Vinclozolin M2.

signaling_pathway androgen Androgen (e.g., DHT) ar Androgen Receptor (AR) androgen->ar Binds & Activates are Androgen Response Element (ARE) ar->are Binds to DNA m2 Vinclozolin M2 m2->ar Competitively Binds (Antagonist) stress Oxidative Stress m2->stress Induces transcription Gene Transcription are->transcription ros Reactive Oxygen Species (ROS) stress->ros Increases

Caption: Signaling pathways affected by Vinclozolin M2.

References

Application Notes and Protocols for Studying Vinclozolin M2 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the endocrine-disrupting effects of Vinclozolin (B1683831) M2, a primary metabolite of the fungicide Vinclozolin, in a rat model. The protocols outlined below are designed to assess the potential toxicity and mechanisms of action of Vinclozolin M2, with a focus on its anti-androgenic properties and impact on key signaling pathways.

Introduction

Vinclozolin is a dicarboximide fungicide recognized for its anti-androgenic properties, which are primarily mediated by its metabolites, M1 and M2.[1][2][3][4] These metabolites act as antagonists to the androgen receptor, interfering with normal male reproductive development and function.[1][3] Vinclozolin M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) has been shown to be an effective antagonist of the androgen receptor.[1] Understanding the specific effects of Vinclozolin M2 is crucial for assessing the overall toxicological risk of Vinclozolin exposure.

This document provides a detailed experimental design for an in vivo study in rats to characterize the effects of Vinclozolin M2. The protocols cover animal model selection, dosing, sample collection, and various analytical procedures to evaluate toxicological endpoints and affected signaling pathways.

Experimental Design

A robust experimental design is critical for obtaining reliable and reproducible data in studies of endocrine-disrupting chemicals.[5][6] The following design incorporates key considerations for assessing the effects of Vinclozolin M2.

Animal Model
  • Species: Rat (Rattus norvegicus)

  • Strain: Sprague-Dawley (SD) or Long-Evans rats are recommended due to their extensive use and characterization in toxicological and endocrine research.[7][8][9]

  • Sex: Male rats are the primary focus for studying anti-androgenic effects. Female rats can be included to assess any sex-specific effects.

  • Age: The study can be designed for different life stages, including perinatal exposure to assess developmental effects or adult exposure to evaluate effects on mature reproductive systems.[2][10]

  • Source: Obtain animals from a reputable supplier to ensure they are specific-pathogen-free (SPF) and genetically consistent.

  • Acclimation: Allow at least one week for animals to acclimate to the facility conditions before the start of the experiment.

  • Housing: House animals in standard polycarbonate cages with appropriate bedding, under controlled temperature (22 ± 2°C), humidity (50 ± 10%), and a 12-hour light/dark cycle.

  • Diet and Water: Provide a standard laboratory diet and water ad libitum. It is crucial to use a diet with low and consistent levels of phytoestrogens to minimize experimental variation.[5][6]

Dosing and Administration
  • Test Substance: Vinclozolin M2 (ensure high purity).

  • Vehicle: Corn oil is a commonly used vehicle for oral administration of Vinclozolin.[11][12]

  • Dose Levels: A dose-response study is recommended. Based on studies with the parent compound Vinclozolin, a range of doses should be selected to identify a no-observed-adverse-effect-level (NOAEL) and to characterize the dose-dependent effects. Example dose levels for Vinclozolin M2 could be extrapolated from effective doses of Vinclozolin, considering its metabolic conversion rate and potency.

  • Administration Route: Oral gavage is a precise method for delivering a specific dose.[10][13]

  • Dosing Period: The duration of exposure will depend on the study objectives. For developmental studies, administration to pregnant dams from gestational day 14 to postnatal day 3 is a critical window for male reproductive development.[2][4] For studies in adults, a 28-day repeated-dose study can be appropriate.[10]

Experimental Groups

A typical experimental design would include:

  • Control Group: Vehicle only.

  • Positive Control Group: A known anti-androgen like Flutamide can be used to validate the experimental model's sensitivity.[13][14]

  • Vinclozolin M2 Treatment Groups: At least three dose levels (low, mid, high) to establish a dose-response relationship.

Each group should consist of a sufficient number of animals (e.g., 8-10 per group) to ensure statistical power.

Endpoints for Evaluation

A comprehensive evaluation should include a range of toxicological endpoints:

  • General Toxicity: Daily clinical observations, weekly body weight measurements, and food/water consumption.

  • Reproductive System Effects (Males):

    • Anogenital distance (AGD) in pups.[2]

    • Nipple retention in male offspring.[2]

    • Weights of testes, epididymides, seminal vesicles, and ventral prostate.[2][10]

    • Sperm count, motility, and morphology.

    • Histopathological examination of reproductive tissues.

  • Hormone Levels: Serum testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels.

  • Biochemical and Molecular Analyses:

    • Gene and protein expression analysis of key markers in target tissues (e.g., androgen receptor, steroidogenic enzymes).

    • Evaluation of oxidative stress markers.

    • Analysis of signaling pathways (e.g., Nrf2, apoptosis).[15]

Experimental Protocols

Protocol for Vinclozolin M2 Administration
  • Preparation of Dosing Solutions:

    • Accurately weigh the required amount of Vinclozolin M2.

    • Dissolve it in the vehicle (e.g., corn oil) to achieve the desired concentrations for each dose group.

    • Prepare fresh dosing solutions regularly (e.g., weekly) and store them protected from light.

  • Animal Dosing:

    • Gently restrain the rat.

    • Administer the dosing solution via oral gavage using a suitable gavage needle. The volume should be based on the most recent body weight measurement.

    • Administer the vehicle to the control group in the same manner.

    • Observe the animal for a short period after dosing to ensure no adverse reactions.

Protocol for Sample Collection and Processing
  • Blood Collection:

    • At the end of the study, anesthetize the animals.

    • Collect blood via cardiac puncture or from the abdominal aorta.

    • For serum, allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes.

    • For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge immediately.

    • Store serum/plasma samples at -80°C until analysis.

  • Tissue Collection:

    • Perform a complete necropsy.

    • Carefully dissect and weigh target organs (testes, epididymides, seminal vesicles, ventral prostate, liver, kidneys).

    • Fix a portion of each tissue in 10% neutral buffered formalin for histopathological analysis.

    • Snap-freeze another portion of each tissue in liquid nitrogen and store at -80°C for molecular and biochemical analyses.

Protocol for Analytical Chemistry: Quantification of Vinclozolin M2 in Serum

This protocol is adapted from established methods for Vinclozolin and its metabolites.[8]

  • Sample Preparation:

    • Thaw serum samples on ice.

    • To 100 µL of serum, add an internal standard.

    • Precipitate proteins by adding acetonitrile (B52724).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector or a mass spectrometer (LC-MS/MS for higher sensitivity and specificity).

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is typically used.

    • Detection: Monitor at a wavelength of approximately 212 nm for UV detection.[8]

    • Quantification: Create a standard curve using known concentrations of Vinclozolin M2 to quantify the concentration in the serum samples.

Protocol for Western Blot Analysis of Signaling Proteins
  • Protein Extraction:

    • Homogenize frozen tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Bax, Bcl-2, Caspase-3) overnight at 4°C.[15]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize protein expression to a loading control like β-actin or GAPDH.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Effects of Vinclozolin M2 on Body and Reproductive Organ Weights

Treatment GroupDose (mg/kg/day)Final Body Weight (g)Testes Weight (g)Epididymis Weight (g)Ventral Prostate Weight (g)
Control0
Positive Control
Vinclozolin M2 Low
Vinclozolin M2 Mid
Vinclozolin M2 High

Table 2: Effects of Vinclozolin M2 on Serum Hormone Levels

Treatment GroupDose (mg/kg/day)Testosterone (ng/mL)LH (ng/mL)FSH (ng/mL)
Control0
Positive Control
Vinclozolin M2 Low
Vinclozolin M2 Mid
Vinclozolin M2 High

Table 3: Effects of Vinclozolin M2 on Protein Expression in Testicular Tissue (Relative to Control)

Treatment GroupDose (mg/kg/day)Nrf2Bax/Bcl-2 RatioCleaved Caspase-3
Control01.0
Positive Control
Vinclozolin M2 Low
Vinclozolin M2 Mid
Vinclozolin M2 High

Visualizations

Diagrams illustrating key pathways and workflows provide a clear visual representation of the experimental design and potential mechanisms of action.

Vinclozolin_Metabolism Vinclozolin Vinclozolin Metabolism Metabolism (Liver) Vinclozolin->Metabolism M1 Metabolite M1 Metabolism->M1 Hydrolysis M2 Metabolite M2 (Vinclozolin M2) Metabolism->M2 Hydrolysis

Caption: Metabolism of Vinclozolin to its active metabolites M1 and M2.

Experimental_Workflow cluster_animal_phase In-Life Phase cluster_analysis_phase Post-Mortem Analysis Animal_Selection Animal Selection (Rats) Acclimation Acclimation Animal_Selection->Acclimation Grouping Grouping (Control, Positive Control, M2 doses) Acclimation->Grouping Dosing Dosing (Oral Gavage) Grouping->Dosing Monitoring In-life Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Necropsy Necropsy & Sample Collection (Blood, Tissues) Monitoring->Necropsy Hormone_Analysis Hormone Analysis Necropsy->Hormone_Analysis Histopathology Histopathology Necropsy->Histopathology Biochemical_Analysis Biochemical & Molecular Analysis Necropsy->Biochemical_Analysis

Caption: Overall experimental workflow for the Vinclozolin M2 rat study.

Androgen_Receptor_Signaling Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds & Activates ARE Androgen Response Element (in DNA) AR->ARE Binds Vinclozolin_M2 Vinclozolin M2 Vinclozolin_M2->AR Antagonizes Gene_Expression Androgen-Dependent Gene Expression ARE->Gene_Expression Regulates Reproductive_Development Normal Male Reproductive Development Gene_Expression->Reproductive_Development Promotes Inhibition

Caption: Antagonistic action of Vinclozolin M2 on the androgen receptor signaling pathway.

Nrf2_Apoptosis_Pathway Vinclozolin_M2 Vinclozolin M2 Oxidative_Stress Oxidative Stress Vinclozolin_M2->Oxidative_Stress Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Vinclozolin_M2->Mitochondrial_Dysfunction Induces Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 Inhibits Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Activates Apoptosis_Pathway Apoptosis Pathway (Bax, Caspase-3) Mitochondrial_Dysfunction->Apoptosis_Pathway Activates Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Leads to

Caption: Potential effects of Vinclozolin M2 on Nrf2 and apoptosis signaling pathways.

References

Protocol for the Preparation of Vinclozolin M2 Solutions for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin (B1683831) M2 is an active metabolite of the fungicide vinclozolin and is known to be an antagonist of the androgen receptor.[1][2] Its use in in-vitro studies, particularly in cell culture, is crucial for understanding its mechanisms of action and potential endocrine-disrupting effects.[3] This document provides a detailed protocol for the proper dissolution and preparation of Vinclozolin M2 for use in cell culture experiments. Adherence to this protocol is essential to ensure accurate and reproducible results.

Data Presentation: Solubility and Storage

A summary of the key quantitative data for Vinclozolin M2 is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁Cl₂NO₂[1][4]
Molecular Weight 260.1 g/mol [1][5]
Appearance Crystalline solid[1][5]
Purity ≥98%[1][5]
Solubility in Organic Solvents Approximately 30 mg/mL in Ethanol (B145695), DMSO, and Dimethylformamide (DMF)[1][5][6]
Solubility in Aqueous Buffers Sparingly soluble. For a 1:1 solution of Ethanol:PBS (pH 7.2), the solubility is ~0.5 mg/mL.[1][5][6]
Storage of Solid -20°C for ≥4 years[1]
Storage of Aqueous Solutions Not recommended for more than one day.[1][5]

Experimental Protocol: Preparation of Vinclozolin M2 Stock and Working Solutions

This protocol outlines the steps for preparing a stock solution of Vinclozolin M2 in an organic solvent and its subsequent dilution to a working concentration for cell culture experiments.

Materials
  • Vinclozolin M2 (crystalline solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol, absolute, sterile

  • Sterile, inert gas (e.g., nitrogen or argon)

  • Sterile microcentrifuge tubes or vials

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line being used

Safety Precautions
  • Handle Vinclozolin M2 in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[7][8]

  • Review the Safety Data Sheet (SDS) for Vinclozolin M2 before handling.[9]

Preparation of Stock Solution (e.g., 10 mM in DMSO)
  • Calculate the required mass of Vinclozolin M2.

    • The molecular weight of Vinclozolin M2 is 260.1 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 0.001 L * 260.1 g/mol = 0.002601 g = 2.601 mg

  • Weigh the Vinclozolin M2.

    • Carefully weigh out 2.601 mg of Vinclozolin M2 solid using an analytical balance.

  • Dissolve in DMSO.

    • Aseptically add 1 mL of cell culture grade DMSO to the vial containing the weighed Vinclozolin M2.

    • It is recommended to purge the solvent with an inert gas before use to minimize oxidation.[1][5]

  • Ensure complete dissolution.

    • Vortex the solution thoroughly until all the crystalline solid has dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage of Stock Solution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The solid form is stable for at least four years at this temperature.[1]

Preparation of Working Solution in Cell Culture Medium
  • Determine the final desired concentration of Vinclozolin M2 for your experiment.

  • Calculate the volume of stock solution needed.

    • Use the formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of the stock solution (e.g., 10 mM)

      • V₁ = Volume of the stock solution to be added

      • C₂ = Final desired concentration in the cell culture medium

      • V₂ = Final volume of the cell culture medium

  • Prepare the working solution.

    • Warm the required volume of cell culture medium to 37°C.

    • Add the calculated volume of the Vinclozolin M2 stock solution to the pre-warmed medium.

    • Important: To avoid precipitation, it is crucial to add the stock solution to the medium and mix immediately and thoroughly.[1][5] Due to the low aqueous solubility of Vinclozolin M2, direct dilution into aqueous buffers or media should be done carefully.[1][5] For sensitive applications, a two-step dilution using ethanol first can be beneficial.[1][5]

  • Solvent Control.

    • It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the Vinclozolin M2-treated samples. Generally, the final DMSO concentration in cell culture should be kept below 0.1% to minimize solvent-induced cytotoxicity.[10]

  • Use of Aqueous Solutions.

    • Aqueous solutions of Vinclozolin M2 are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1][5]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of Vinclozolin M2 solutions for cell culture.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Control Preparation weigh Weigh Vinclozolin M2 Solid dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex store Aliquot and Store at -20°C vortex->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute Stock into Pre-warmed Cell Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix treat Treat Cells mix->treat solvent Prepare Vehicle Control (Medium + Solvent) solvent->treat Parallel Treatment

Caption: Workflow for preparing Vinclozolin M2 solutions.

References

Application Notes and Protocols for Vinclozolin M2 in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin (B1683831), a dicarboximide fungicide, is recognized as an endocrine disruptor. Its biological activity is primarily attributed to its metabolites, M1 and M2, which act as antagonists to the androgen receptor (AR).[1][2][3][4] Vinclozolin M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) is a particularly potent metabolite that competitively binds to the androgen receptor, inhibiting the action of endogenous androgens.[1][5][6] This document provides detailed application notes and protocols for utilizing Vinclozolin M2 in competitive binding assays to study androgen receptor signaling.

Mechanism of Action

Vinclozolin itself demonstrates weak affinity for the androgen receptor.[1] However, its metabolites, M1 and M2, are effective antagonists. M2 is a significantly more potent inhibitor of androgen receptor binding than M1.[1][5][6] It competitively inhibits the binding of androgens to the AR, thereby preventing receptor activation and the subsequent transcription of androgen-dependent genes.[5][6] Interestingly, under certain conditions, such as in the absence of a natural ligand, high concentrations of M2 have been observed to promote AR binding to its response element, suggesting potential partial agonist activity.[5][6]

Quantitative Data: Binding Affinities

The following table summarizes the reported binding affinities of Vinclozolin and its metabolites.

CompoundReceptorBinding Affinity (Ki)Notes
VinclozolinAndrogen Receptor> 700 µMWeak binder
Vinclozolin M1Androgen Receptor92 µMEffective antagonist
Vinclozolin M2 Androgen Receptor 9.7 µM Potent antagonist
Vinclozolin M1Progesterone (B1679170) Receptor400 µMCan compete with endogenous ligand
Vinclozolin M2 Progesterone Receptor 60 µM Can compete with endogenous ligand

Data sourced from Kelce et al. (1994).[1][7]

Experimental Protocols

Competitive Radioligand Binding Assay for the Androgen Receptor

This protocol is a representative method for a competitive binding assay using a radiolabeled ligand, which can be adapted for assessing the binding of Vinclozolin M2 to the androgen receptor. Scintillation proximity assays (SPA) are a common and efficient format for this type of experiment.[8][9][10]

Materials:

  • Androgen Receptor (AR): Recombinant human or rat AR.

  • Radioligand: High-affinity radiolabeled androgen, such as [³H]-R1881 (Methyltrienolone).

  • Vinclozolin M2: Test compound.

  • Assay Buffer: e.g., TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Scintillation Proximity Assay (SPA) beads: e.g., Protein A-coated YSi beads.

  • Anti-AR Antibody: Specific for capturing the AR.

  • Microplates: 384-well or 96-well plates suitable for SPA.

  • Scintillation Counter: For detecting SPA signal.

Procedure:

  • Receptor-Antibody Complex Formation: Incubate the androgen receptor with an anti-AR antibody in the assay buffer. The optimal ratio should be determined empirically.

  • Complex Capture: Add the AR-antibody complex to SPA beads and incubate to allow for binding.

  • Assay Plate Preparation: Dispense the AR-antibody-bead complex into the wells of the microplate.

  • Competitive Binding:

    • Add a fixed, subsaturating concentration of the radioligand ([³H]-R1881) to each well.

    • Add varying concentrations of Vinclozolin M2 (or other test compounds) to the wells. Include a control with no competitor (total binding) and a control with a high concentration of a known potent non-radiolabeled androgen (e.g., unlabeled R1881) to determine non-specific binding.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Detection: Measure the light emitted from the SPA beads using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value for Vinclozolin M2 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway: Androgen Receptor Antagonism by Vinclozolin M2

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Androgen Androgen (e.g., Testosterone) AR_complex Androgen Receptor (AR) Androgen->AR_complex Binds AR_M2 AR-M2 Complex (Inactive) ARE Androgen Response Element (ARE) AR_complex->ARE Translocates & Binds M2 Vinclozolin M2 M2->AR_complex Competitively Binds AR_M2->ARE Binding Inhibited Transcription Gene Transcription ARE->Transcription Initiates

Caption: Competitive antagonism of the androgen receptor by Vinclozolin M2.

Experimental Workflow: Competitive Binding Assay

cluster_workflow Experimental Workflow prep 1. Prepare AR-Antibody-Bead Complex dispense 2. Dispense Complex into Plate prep->dispense add_ligand 3. Add Radiolabeled Ligand ([³H]-R1881) dispense->add_ligand add_competitor 4. Add Varying Concentrations of Vinclozolin M2 add_ligand->add_competitor incubate 5. Incubate to Reach Equilibrium add_competitor->incubate detect 6. Measure Signal (Scintillation Counting) incubate->detect analyze 7. Data Analysis (IC50 and Ki Determination) detect->analyze

Caption: Workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols for Vinclozolin M2 Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and protocols for the use of Vinclozolin (B1683831) M2 analytical standards in research and drug development.

Chemical and Physical Properties

Vinclozolin M2, a primary metabolite of the fungicide Vinclozolin, is a crucial analyte in toxicological and environmental studies due to its antiandrogenic properties.[1][2] Accurate quantification requires high-purity analytical standards.

PropertyValueReference
Systematic Name 3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide[3]
CAS Number 83792-61-4[3]
Molecular Formula C₁₁H₁₁Cl₂NO₂[3]
Molecular Weight 260.12 g/mol [3]
Appearance White to off-white solid[4]
Solubility Soluble in organic solvents such as methanol (B129727), ethanol, acetonitrile (B52724), and DMSO.[5]
Storage Store at -20°C for long-term stability.[4]

Sourcing Analytical Standards

High-purity Vinclozolin M2 analytical standards can be procured from various chemical suppliers specializing in reference materials. It is recommended to obtain a certificate of analysis with each standard to ensure identity and purity.

Quantitative Data Summary

The following table summarizes available quantitative data for the analysis of Vinclozolin and its metabolite M2. It is important to note that publicly available data on the limit of detection (LOD) and limit of quantification (LOQ) for Vinclozolin M2, particularly in food and environmental matrices, is limited. The provided data for Vinclozolin is for reference.

AnalyteMatrixMethodRecovery (%)LODLOQReference
Vinclozolin M2 Rat SerumHPLC85 - 105Not ReportedNot Reported[6]
Vinclozolin Rat SerumHPLC85 - 105Not ReportedNot Reported[6]
Vinclozolin Mouse Plasma, UrineHPLC> 90Not ReportedNot Reported[7]
Vinclozolin Olive OilLC-MS/MS & GC-MS/MS70 - 120 (at 0.05 & 0.5 mg/kg)Not Reported0.05 mg/kg[8]
Vinclozolin WineQuEChERS-GC/MS60.9 - 95.0Not Reported< 50 ng/g[9]
Pesticides (general) SoilQuEChERS-GC/MS/MS65 - 116Not Reported0.005 - 0.01 mg/kg[10]

Metabolic Pathway of Vinclozolin

Vinclozolin undergoes hydrolysis in biological systems and the environment to form its two primary metabolites, M1 and M2, both of which exhibit antiandrogenic activity.[1][3]

Vinclozolin_Metabolism Vinclozolin Vinclozolin M1 Metabolite M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) Vinclozolin->M1 Hydrolysis M2 Metabolite M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) Vinclozolin->M2 Hydrolysis

Caption: Metabolic pathway of Vinclozolin to its primary metabolites M1 and M2.

Experimental Protocols

This section details analytical methods for the determination of Vinclozolin M2.

Protocol 1: Analysis of Vinclozolin and its Metabolites in Rat Serum by HPLC

This protocol is adapted from a method for the analysis of Vinclozolin and its metabolites in a biological matrix.[6]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of rat serum, add an internal standard solution.

  • Add 200 µL of 0.1 M sodium acetate (B1210297) buffer (pH 5.0).

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 4-6) with another 1 mL of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. HPLC Conditions

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 210 nm.

  • Run Time: Approximately 20 minutes.

c. Calibration

Prepare a series of calibration standards of Vinclozolin M2 in the mobile phase at concentrations ranging from 0.1 to 10 µg/mL. Plot the peak area against the concentration to generate a calibration curve.

Protocol 2: Generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Pesticide Residue Analysis in Food Matrices

This protocol provides a general framework for the extraction of pesticide residues, including Vinclozolin and its metabolites, from food samples. This method would require optimization and validation for Vinclozolin M2 specifically.[9][10]

a. Sample Extraction

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

c. LC-MS/MS Conditions (Example)

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor and product ions for Vinclozolin M2 would need to be determined.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Vinclozolin M2 in a given sample matrix.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Serum, Food) Homogenize Homogenization (for solid samples) Sample->Homogenize Extract Extraction (LLE or QuEChERS) Homogenize->Extract Cleanup Cleanup (d-SPE) Extract->Cleanup Analysis Instrumental Analysis (HPLC or LC-MS/MS) Cleanup->Analysis Data Data Acquisition & Processing Analysis->Data Quant Quantification Data->Quant Report Reporting Quant->Report

References

Application Note: Gas Chromatography-Mass Spectrometry for the Analysis of Vinclozolin Metabolite M2

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Vinclozolin (B1683831) M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), a key metabolite of the fungicide Vinclozolin, using gas chromatography-mass spectrometry (GC-MS). The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation from various matrices, instrumental analysis, and data processing. The described methodology is crucial for toxicological assessments, environmental monitoring, and pharmacokinetic studies of Vinclozolin.

Introduction

Vinclozolin is a dicarboximide fungicide that has been identified as an androgen receptor antagonist. Its toxicity is often attributed to its metabolites, including M1 (2-[[(3,5-dichlorophenyl)carbamoyl]oxy]-2-methyl-3-butanoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).[1][2] The analysis of these metabolites is essential for understanding the metabolic fate and potential health risks associated with Vinclozolin exposure. Gas chromatography (GC) coupled with mass spectrometry (MS) offers a highly selective and sensitive technique for the determination of Vinclozolin and its metabolites in complex biological and environmental samples.[1][3][4] This application note provides a detailed protocol for the analysis of the M2 metabolite.

Experimental

Sample Preparation

A critical step in the analysis of Vinclozolin M2 is the efficient extraction of the analyte from the sample matrix. The following protocol is a general guideline and may require optimization based on the specific matrix (e.g., plasma, tissue, soil, water).

Materials:

  • Sample (e.g., 1 mL plasma, 1 g homogenized tissue)

  • Internal Standard (IS) solution (e.g., 1-bromo-4-fluorobenzene)

  • Acetonitrile (B52724) (ACN)

  • n-hexane

  • Acetone (B3395972)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB)

  • Solid Phase Extraction (SPE) columns (e.g., C8)[1]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

  • Sample Homogenization: Homogenize solid samples (e.g., tissue, soil) as required. For liquid samples, use a measured aliquot.

  • Spiking: Add an appropriate amount of internal standard to the sample.

  • Extraction:

    • To a 50 mL centrifuge tube containing the sample, add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for general matrices; for pigmented samples, GCB may be added).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Solvent Exchange and Concentration:

    • Carefully transfer the cleaned supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC analysis (e.g., 100 µL of acetone or hexane).[1]

    • Transfer to an autosampler vial for GC-MS analysis.

Alternative: Solid Phase Extraction (SPE)

For certain matrices like plasma, an automated SPE cleanup can be employed using C8 SPE columns.[1] The sample is loaded onto a conditioned column, washed, and the analyte fraction is eluted with an appropriate solvent like acetone.[1]

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector: Split/splitless

GC-MS Parameters:

ParameterValue
Injector
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature250°C
Oven Program
Initial Temperature70°C, hold for 2 min
Ramp 125°C/min to 150°C
Ramp 23°C/min to 200°C
Ramp 38°C/min to 280°C, hold for 10 min
Carrier Gas Helium
Flow Rate1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z) To be determined based on M2 mass spectrum (e.g., molecular ion and characteristic fragments)
Dwell Time100 ms

Note: The oven temperature program should be optimized for the specific column and instrument to achieve the best separation of Vinclozolin M2 from other matrix components and potential isomers.

Derivatization

For some polar metabolites containing active hydrogens (-OH, -NH), derivatization may be necessary to improve volatility, thermal stability, and chromatographic peak shape.[5][6] Silylation is a common derivatization technique.

Silylation Protocol (if required):

  • After the sample extract is dried down, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

  • Add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

Data Presentation

The following table summarizes expected quantitative data for the analysis of Vinclozolin M2. These values are indicative and should be determined for each specific method and matrix.

AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Vinclozolin M2To be determinedTo be determinedTo be determined
Internal StandardTo be determined--

Visualization of Experimental Workflow

Vinclozolin_M2_Analysis_Workflow Sample Sample Receipt (Plasma, Tissue, etc.) Homogenization Homogenization (if solid) Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction QuEChERS Extraction (Acetonitrile) Spiking->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Derivatization Derivatization (Optional) (e.g., Silylation) Concentration->Derivatization If required GCMS GC-MS Analysis Concentration->GCMS If not derivatized Derivatization->GCMS Data Data Acquisition & Processing (Quantification) GCMS->Data Report Final Report Data->Report

References

Troubleshooting & Optimization

improving Vinclozolin M2 solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Vinclozolin (B1683831) M2 in aqueous solutions.

Troubleshooting Guide

Issue: Vinclozolin M2 precipitates out of aqueous solution.

Vinclozolin M2 is known to be sparingly soluble in aqueous buffers. Precipitation can occur due to its hydrophobic nature. Here are several methods to troubleshoot and improve its solubility.

1. Initial Dissolution in an Organic Solvent (Solvent-Exchange Method)

This is the most common and recommended starting point for preparing aqueous solutions of Vinclozolin M2.

  • Protocol:

    • Prepare a concentrated stock solution of Vinclozolin M2 in a water-miscible organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), ethanol (B145695), or dimethylformamide (DMF). The solubility in these solvents is approximately 30 mg/mL.

    • To create the final aqueous solution, slowly add the organic stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid mixing helps to prevent localized high concentrations that can lead to immediate precipitation.

    • Ensure the final concentration of the organic solvent in the aqueous solution is kept to a minimum (typically ≤1% v/v for cell-based assays) to avoid solvent-induced artifacts in your experiments.

  • Troubleshooting:

    • Precipitation upon dilution: If precipitation still occurs, try a lower final concentration of Vinclozolin M2. You can also experiment with a slightly higher, yet still experimentally tolerable, percentage of the organic co-solvent in the final solution.

2. pH Adjustment

  • Experimental Approach:

    • Prepare a series of buffers with varying pH values (e.g., from pH 5 to 8).

    • Using the solvent-exchange method described above, prepare your Vinclozolin M2 solution in each buffer.

    • Visually inspect for precipitation and, if possible, quantify the concentration of dissolved Vinclozolin M2 using a suitable analytical method like HPLC-UV.

3. Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent mixture.

  • Common Co-solvents:

    • Polyethylene glycol (PEG), particularly low-molecular-weight PEGs (e.g., PEG 300, PEG 400)

    • Propylene glycol (PG)

    • Glycerol

    • Ethanol

  • Methodology:

    • Prepare your aqueous buffer containing a certain percentage of a co-solvent (e.g., 5-10% v/v).

    • Dissolve Vinclozolin M2 directly into this co-solvent-buffer mixture or use the solvent-exchange method for higher concentrations.

    • It's crucial to run appropriate vehicle controls in your experiments to account for any effects of the co-solvent.

4. Employing Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.

  • Types of Surfactants:

    • Non-ionic surfactants: Tween® 20, Tween® 80, Polysorbate 80, and Pluronic® F-68 are commonly used in biological experiments due to their lower toxicity.

    • Anionic and Cationic surfactants: These can also be effective but may have a higher potential to interfere with biological systems.

  • Experimental Protocol:

    • Prepare a stock solution of the chosen surfactant in your aqueous buffer.

    • Add the surfactant stock to your Vinclozolin M2 preparation to achieve a final concentration typically between 0.01% and 0.1%.

    • Allow time for micelle formation and encapsulation, which can be aided by gentle agitation or sonication.

5. Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like Vinclozolin M2, effectively increasing their water solubility.

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Methyl-β-cyclodextrin (M-β-CD)

  • Procedure:

    • Prepare a solution of the cyclodextrin in the aqueous buffer.

    • Add Vinclozolin M2 powder directly to the cyclodextrin solution.

    • Stir or sonicate the mixture to facilitate the formation of the inclusion complex. The mixture may need to be stirred for several hours to reach equilibrium.

    • Filter or centrifuge the solution to remove any undissolved compound before use.

Quantitative Data Summary

MethodKey ReagentsTypical ConcentrationApproximate Solubility IncreaseConsiderations
Solvent-Exchange DMSO, Ethanol, DMF≤1% v/v (final)Variable, concentration-dependentPotential for solvent effects on the experiment.
pH Adjustment Acidic/basic bufferspH 5-8 rangeCompound-specificMay alter the biological activity or stability of the compound.
Co-solvents PEG 300/400, Propylene Glycol5-20% v/vModerate to highRequires vehicle controls; can affect viscosity.
Surfactants Tween® 80, Polysorbate 800.01-0.1% v/vHighPotential for cellular toxicity or interference with assays.
Cyclodextrins HP-β-CD, SBE-β-CD1-10% w/vHighCan alter the bioavailability and kinetics of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial approach to dissolve Vinclozolin M2 in an aqueous buffer?

A1: The most reliable initial approach is the solvent-exchange method. First, dissolve Vinclozolin M2 in an organic solvent such as DMSO or ethanol to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer with vigorous mixing. This method is effective for achieving working concentrations for many in vitro experiments.[1][2]

Q2: I am observing precipitation even after using the solvent-exchange method. What should I do?

A2: If you still observe precipitation, consider the following steps:

  • Lower the final concentration: Your desired concentration might be above the solubility limit in the final aqueous-organic mixture.

  • Increase the co-solvent percentage: If your experimental system allows, a slightly higher percentage of the organic co-solvent (e.g., up to 2%) might keep the compound in solution. However, always run a vehicle control with the same solvent concentration.

  • Try a different organic solvent: While DMSO and ethanol are common, DMF is another option that might offer slightly different solubility characteristics.

  • Incorporate a surfactant: Adding a small amount of a non-ionic surfactant like Pluronic® F-68 to your aqueous buffer before adding the Vinclozolin M2 stock can help prevent precipitation.

Q3: Can I heat the solution to improve the solubility of Vinclozolin M2?

A3: Gently warming the solution can increase the rate and extent of dissolution for some compounds. However, this should be done with caution as heat can also lead to the degradation of Vinclozolin M2. If you choose to heat the solution, do not exceed a temperature that could compromise the compound's stability and allow the solution to cool to room temperature before use. Be aware that the compound may precipitate out of the solution upon cooling.

Q4: How stable is Vinclozolin M2 in aqueous solutions?

A4: It is generally recommended not to store aqueous solutions of Vinclozolin M2 for more than one day.[1][2] The stability can be affected by factors such as pH, temperature, and light exposure. For consistent experimental results, it is best to prepare fresh aqueous solutions for each experiment.

Q5: What is the primary mechanism of action of Vinclozolin M2?

A5: Vinclozolin M2 is an active metabolite of the fungicide Vinclozolin and functions as an androgen receptor (AR) antagonist. It competitively binds to the AR, inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone. This blockage prevents the receptor from translocating to the nucleus, binding to androgen response elements (AREs) on DNA, and initiating the transcription of androgen-dependent genes. This disruption of the androgen signaling pathway is the primary mechanism behind its endocrine-disrupting effects.

Visualizations

experimental_workflow Experimental Workflow for Improving Vinclozolin M2 Solubility cluster_start Start cluster_methods Solubilization Methods cluster_assessment Assessment cluster_outcome Outcome start Vinclozolin M2 Powder method1 Initial Dissolution in Organic Solvent (DMSO, Ethanol) start->method1 assessment Visual Inspection & Analytical Quantification (HPLC-UV) method1->assessment method2 pH Adjustment of Aqueous Buffer method2->assessment method3 Addition of Co-solvents (PEG, PG) method3->assessment method4 Use of Surfactants (Tween® 80) method4->assessment method5 Cyclodextrin Complexation (HP-β-CD) method5->assessment success Clear, Stable Aqueous Solution assessment->success failure Precipitation Observed assessment->failure failure->method2 Try Alternative Method failure->method3 Try Alternative Method failure->method4 Try Alternative Method failure->method5 Try Alternative Method

Caption: Workflow for selecting and assessing methods to improve Vinclozolin M2 solubility.

signaling_pathway Vinclozolin M2 Mechanism of Action: Androgen Receptor Antagonism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgen (Testosterone/DHT) ar Androgen Receptor (AR) androgen->ar Binds m2 Vinclozolin M2 m2->ar Competitively Binds ar_androgen AR-Androgen Complex ar->ar_androgen ar_m2 Inactive AR-M2 Complex ar->ar_m2 are Androgen Response Element (ARE) on DNA ar_androgen->are Translocates & Binds ar_m2->are Binding Blocked transcription Gene Transcription are->transcription Initiates no_transcription Inhibition of Gene Transcription are->no_transcription

Caption: Vinclozolin M2 competitively inhibits androgen receptor signaling.

References

Technical Support Center: Overcoming Low Signal in Vinclozolin M2 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the LC-MS analysis of Vinclozolin and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to address specific issues you may encounter during your experiments, with a focus on overcoming low signal intensity for the Vinclozolin metabolite M2.

Q1: I am observing a very low or no signal for my Vinclozolin M2 standard. What are the initial checks I should perform?

A weak or absent signal for a standard can often be traced back to fundamental issues with the LC-MS system or the standard itself. A systematic approach to troubleshooting is the most effective way to identify the root cause.

Initial Troubleshooting Steps:

  • Verify System Suitability: Before injecting your Vinclozolin M2 standard, ensure the LC-MS system is performing optimally. This can be done by injecting a well-characterized, reliable standard mixture to check for expected retention times, peak shapes, and signal intensities.

  • Check for Leaks: Visually inspect all fluidic connections from the LC pumps to the mass spectrometer's ion source. Look for any signs of leakage, such as salt deposits or drips, which can lead to a drop in pressure and inconsistent flow, ultimately affecting signal stability.

  • Inspect the Ion Source:

    • Stable Spray: Observe the electrospray needle (or APCI corona needle) to confirm a consistent and fine spray. An unstable or dripping spray is a common reason for a fluctuating or weak signal.

    • Source Contamination: A dirty ion source can significantly suppress the signal. If the spray is unstable or if you observe a high background signal, consider cleaning the ion source components according to the manufacturer's guidelines.

  • Review Mass Spectrometer Parameters:

    • Ionization Mode: Confirm that you are operating in the correct ionization mode for Vinclozolin M2. While both positive and negative modes can be explored, positive ion mode is commonly used for Vinclozolin and its metabolites.

    • Mass Range: Ensure the mass spectrometer's scan range is set to include the m/z of the Vinclozolin M2 precursor ion. The monoisotopic mass of Vinclozolin M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) is approximately 259.03 g/mol . Therefore, in positive ion mode, you would expect the protonated molecule [M+H]⁺ at m/z 260.0.

    • Gas Flows: Check the nebulizer, heater, and curtain gas (or equivalent) settings. Suboptimal gas flows can lead to inefficient desolvation and ionization.

Q2: My Vinclozolin M2 signal is present but very weak. How can I optimize the mass spectrometer settings to improve the signal intensity?

Once you have a detectable signal, you can focus on optimizing the mass spectrometer parameters to enhance its intensity. This process involves fine-tuning the ionization source conditions and the parameters for ion fragmentation and detection in MS/MS mode.

MS Optimization Strategy:

  • Ion Source Optimization:

    • Infusion Analysis: If possible, perform an infusion of a Vinclozolin M2 standard solution directly into the mass spectrometer. This allows for real-time optimization of source parameters without the influence of the LC separation.

    • Key Parameters to Optimize:

      • Capillary/Spray Voltage: Adjust the voltage to achieve a stable and robust ion current.

      • Source Temperature: Optimize the temperature to ensure efficient desolvation of the analyte without causing thermal degradation.

      • Nebulizer and Heater Gas Flow Rates: Fine-tune these gas flows to maximize the production of gas-phase ions.

  • MRM (Multiple Reaction Monitoring) Optimization: For tandem mass spectrometry (MS/MS), optimizing the MRM transitions is critical for achieving high sensitivity and selectivity.

    • Precursor Ion Selection: The precursor ion for Vinclozolin M2 in positive ion mode is typically the protonated molecule, [M+H]⁺, at m/z 260.0.

    • Product Ion Selection and Collision Energy Optimization:

      • Perform a product ion scan of the m/z 260.0 precursor to identify the most abundant and stable fragment ions. A common fragment for compounds containing a 3,5-dichloroaniline (B42879) moiety is the dichloroaniline fragment itself.

      • Once you have identified potential product ions, optimize the collision energy (CE) for each transition (precursor -> product). This is a critical step, as the optimal CE can vary significantly between different instruments and compounds. The goal is to find the CE that produces the highest intensity for the chosen product ion.

Q3: I am experiencing low signal for Vinclozolin M2 in my biological samples (e.g., serum, plasma), but my standards look fine. What could be the cause?

When standards show a good signal but biological samples do not, the issue is often related to "matrix effects." Matrix effects are the suppression or enhancement of the analyte signal due to co-eluting endogenous components from the sample matrix.

Troubleshooting Matrix Effects:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components from your sample before LC-MS analysis.

    • Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering substances, such as phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into a solvent that is immiscible with the sample matrix.

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and can be highly selective for the analyte of interest, leading to a significant reduction in matrix effects. For Vinclozolin and its metabolites, C18 cartridges are often used.[1]

  • Optimize Chromatographic Separation:

    • Increase Resolution: Ensure that Vinclozolin M2 is chromatographically separated from the bulk of the matrix components. Adjusting the gradient profile or using a column with a different selectivity can improve resolution.

    • Divert Flow: Use a divert valve to direct the initial part of the LC run (which often contains highly polar, unretained matrix components) to waste instead of the mass spectrometer.

  • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for Vinclozolin M2 is the ideal way to compensate for matrix effects, as it will behave almost identically to the analyte during sample preparation, chromatography, and ionization. If a SIL-IS is not available, a structurally similar compound can be used as an alternative.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been subjected to the same sample preparation procedure as your unknown samples. This helps to compensate for consistent matrix effects across your sample set.

Experimental Protocols

This section provides detailed methodologies for key experiments that can be used to troubleshoot and optimize your Vinclozolin M2 analysis.

Protocol 1: System Suitability Test

Objective: To verify that the LC-MS system is functioning correctly before analyzing experimental samples.

Materials:

  • A commercially available system suitability test mixture or a lab-prepared mixture of stable, well-characterized compounds with known retention times and expected signal intensities.

Procedure:

  • Prepare the system suitability standard at a known concentration.

  • Set up the LC-MS method with your standard chromatographic conditions.

  • Inject the standard mixture multiple times (e.g., 5-6 replicate injections).

  • Evaluation Criteria:

    • Retention Time (RT) Precision: The relative standard deviation (RSD) of the retention times for each compound should be low (typically <1%).

    • Peak Area Precision: The RSD of the peak areas should be within an acceptable range (e.g., <15%).

    • Peak Shape: Peaks should be symmetrical with a tailing factor close to 1.

    • Signal-to-Noise (S/N) Ratio: The S/N ratio for the lowest concentration standard should be consistently above a defined threshold (e.g., >10).

Protocol 2: Vinclozolin M2 Sample Preparation from Serum/Plasma using LLE

Objective: To extract Vinclozolin M2 from a biological matrix while minimizing interferences.

Materials:

  • Serum or plasma sample

  • Internal Standard (if available)

  • Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • To 100 µL of serum/plasma in a microcentrifuge tube, add the internal standard.

  • Add 500 µL of MTBE.

  • Vortex for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

Quantitative Data Summary

The following tables provide a summary of typical LC-MS parameters for the analysis of Vinclozolin and its metabolites. Note that these are starting points and should be optimized for your specific instrumentation and application.

Table 1: Liquid Chromatography Parameters

ParameterTypical Value
Column C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL

Table 2: Mass Spectrometry Parameters for Vinclozolin M2

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ (m/z) 260.0
Example MRM Transitions (m/z) 260.0 -> [Product Ion 1] 260.0 -> [Product Ion 2]
Collision Energy (eV) Requires empirical optimization for each transition
Dwell Time 50 - 100 ms

Note: The specific product ions and optimal collision energies need to be determined experimentally on your instrument.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting low signal in Vinclozolin M2 analysis.

Troubleshooting_Workflow start Low or No Signal for Vinclozolin M2 check_standard Is the standard signal also low? start->check_standard system_issue System-Level Troubleshooting check_standard->system_issue Yes matrix_issue Matrix Effect Troubleshooting check_standard->matrix_issue No check_lc Check LC System: - Leaks - Pressure - Flow Rate system_issue->check_lc improve_prep Improve Sample Preparation: - Use LLE or SPE - Optimize Extraction pH matrix_issue->improve_prep check_ms Check MS System: - Ion Source Cleanliness - Stable Spray - Gas Flows check_lc->check_ms optimize_ms Optimize MS Parameters: - Ionization Mode - Source Voltages/Temps - MRM Transitions/CE check_ms->optimize_ms end_system Signal Restored optimize_ms->end_system optimize_lc Optimize Chromatography: - Improve Separation from Matrix - Use Divert Valve improve_prep->optimize_lc use_is Use Internal Standard: - Stable Isotope-Labeled (ideal) - Structural Analog optimize_lc->use_is matrix_matched Use Matrix-Matched Calibrants use_is->matrix_matched end_matrix Signal Improved matrix_matched->end_matrix

Caption: Troubleshooting workflow for low Vinclozolin M2 signal.

Signaling_Pathway cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column Chromatographic Column Sample->Column Elution Analyte Elution Column->Elution IonSource Ion Source (ESI/APCI) Elution->IonSource Signal Low Signal Elution->Signal Co-elution with Matrix Components MassAnalyzer1 Q1: Precursor Ion Selection (m/z 260.0) IonSource->MassAnalyzer1 Inefficient Ionization IonSource->Signal Contamination, Ion Suppression CollisionCell Q2: Fragmentation (Collision-Induced Dissociation) MassAnalyzer1->CollisionCell MassAnalyzer2 Q3: Product Ion Selection CollisionCell->MassAnalyzer2 Poor Fragmentation CollisionCell->Signal Suboptimal Collision Energy Detector Detector MassAnalyzer2->Detector Detector->Signal

Caption: Potential causes of low signal in the LC-MS/MS workflow.

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Vinclozolin M2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vinclozolin (B1683831) M2. This resource is designed for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to batch-to-batch variability of Vinclozolin M2.

Frequently Asked Questions (FAQs)

Q1: What is Vinclozolin M2 and why is it used in research?

Vinclozolin M2 is an active metabolite of the fungicide Vinclozolin.[1] It is a potent antagonist of the androgen receptor (AR), with a reported IC50 of 0.17 nM in reporter assays using MCF-7 cells.[1] Due to its strong anti-androgenic activity, it is widely used in endocrinology and toxicology research to study the effects of androgen signaling disruption.[2][3][4]

Q2: What are the primary causes of batch-to-batch variability with Vinclozolin M2?

Batch-to-batch variability of Vinclozolin M2 can stem from several factors:

  • Purity: The presence of impurities from the synthesis or degradation of the parent compound, Vinclozolin, can alter the compound's activity.

  • Solubility and Aggregation: Differences in the physical form (e.g., crystalline vs. amorphous) between batches can affect solubility and the tendency to aggregate in solution, leading to inconsistent effective concentrations.

  • Stability: Improper storage and handling can lead to degradation of Vinclozolin M2, reducing its potency.

  • Quantification: Inaccurate determination of the concentration of stock solutions can introduce significant variability between experiments.

Q3: How should I store and handle Vinclozolin M2 to ensure its stability?

To maintain the stability and activity of Vinclozolin M2, adhere to the following guidelines:

  • Long-term Storage: Store the solid compound in a tightly sealed container at -20°C.[1]

  • Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO or ethanol (B145695).[1] Store these solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: For aqueous buffers, it is recommended to first dissolve Vinclozolin M2 in ethanol and then dilute with the aqueous buffer.[1] Aqueous solutions are not recommended for storage for more than one day.

  • Light and Air Exposure: Minimize exposure of both solid compound and solutions to light and air to prevent potential photodegradation and oxidation.

Q4: How can I qualify a new batch of Vinclozolin M2 before starting my experiments?

It is crucial to perform quality control (QC) checks on each new batch. A recommended workflow includes:

  • Purity Assessment: Analyze the purity of the new batch using High-Performance Liquid Chromatography (HPLC).

  • Concentration Verification: Accurately determine the concentration of your stock solution using a validated analytical method.

  • Functional Assay: Perform a pilot experiment, such as a dose-response curve in a relevant androgen receptor antagonist assay, to compare the activity of the new batch with a previously validated batch.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Reduced or no antagonist activity in my assay. 1. Degradation of Vinclozolin M2 due to improper storage or handling.2. Inaccurate concentration of the stock solution.3. The new batch has a lower purity or potency.1. Prepare fresh working solutions from a new aliquot of the stock solution. Ensure proper storage conditions (-20°C or -80°C for stock solutions).2. Re-quantify the concentration of your stock solution using a validated analytical method (e.g., HPLC).3. Qualify the new batch by comparing its activity to a previous, validated batch in a parallel experiment.
High variability between replicate wells or experiments. 1. Incomplete dissolution or precipitation of Vinclozolin M2 in the assay medium.2. Adsorption of the compound to plasticware.3. Instability of the compound in the assay medium over the course of the experiment.1. Ensure complete dissolution of the stock solution before preparing working solutions. Consider briefly sonicating the stock solution. When diluting into aqueous media, do so stepwise and vortex between dilutions.2. Use low-adsorption plasticware for preparing and storing solutions.3. Prepare fresh working solutions immediately before each experiment.
Unexpected agonist activity at high concentrations. Some androgen receptor antagonists, including metabolites of Vinclozolin, have been reported to exhibit agonist activity at high concentrations, particularly with mutant forms of the androgen receptor.[2][5]1. Carefully review the literature for the specific cell line and androgen receptor variant you are using.2. Perform a full dose-response curve to identify the concentration range where antagonistic activity is observed without agonism.3. Consider using a different cell line with a wild-type androgen receptor if appropriate for your research question.

Data Presentation

Table 1: Physicochemical Properties of Vinclozolin M2

PropertyValueReference
Molecular Formula C₁₁H₁₁Cl₂NO₂[6]
Molecular Weight 260.12 g/mol [6]
Appearance White to off-white solid
Solubility DMSO: ≥30 mg/mLEthanol: ≥30 mg/mLDMF: ≥30 mg/mLEthanol:PBS (pH 7.2) (1:1): ~0.5 mg/mL[1]
Storage Temperature -20°C[1]

Table 2: Recommended Solvents for Stock Solutions

SolventRecommended ConcentrationStorage
Dimethyl sulfoxide (B87167) (DMSO) 10-50 mM-20°C or -80°C in aliquots
Ethanol (anhydrous) 10-50 mM-20°C or -80°C in aliquots

Experimental Protocols

Protocol 1: Quality Control of a New Batch of Vinclozolin M2 using HPLC

This protocol is adapted from established methods for the analysis of Vinclozolin and its metabolites.[7][8]

1. Objective: To assess the purity of a new batch of Vinclozolin M2.

2. Materials:

  • Vinclozolin M2 (new batch and reference standard if available)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

3. Method:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol, acetonitrile, and water. A gradient elution may be necessary to resolve impurities. A starting point could be a gradient of 60-75% methanol:acetonitrile (70:30) in 0.05 M monobasic sodium phosphate (B84403) buffer (pH 3.3).[8]

  • Standard Solution Preparation: Accurately weigh and dissolve the Vinclozolin M2 reference standard in the mobile phase or a suitable organic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Prepare a solution of the new batch of Vinclozolin M2 at the same concentration as the reference standard stock solution.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard solutions and the sample solution.

    • Monitor the elution at a wavelength of 212 nm or 220 nm.[7][8]

  • Data Analysis:

    • Determine the retention time of Vinclozolin M2 from the chromatogram of the reference standard.

    • Calculate the purity of the new batch by dividing the peak area of Vinclozolin M2 by the total peak area of all components in the chromatogram.

    • The acceptance criterion for purity should be ≥98%.

Protocol 2: Preparation of Vinclozolin M2 Solutions for in vitro Assays

1. Objective: To prepare accurate and stable solutions of Vinclozolin M2 for cell-based assays.

2. Materials:

  • Vinclozolin M2 (solid)

  • Anhydrous dimethyl sulfoxide (DMSO) or ethanol

  • Sterile, low-adsorption microcentrifuge tubes

  • Sterile cell culture medium

3. Method:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Allow the vial of solid Vinclozolin M2 to equilibrate to room temperature before opening.

    • Weigh out the required amount of Vinclozolin M2 in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, low-adsorption tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired concentrations for your experiment.

    • Vortex gently between each dilution step.

    • Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatments and does not exceed a level that is toxic to the cells (typically ≤0.1%).

    • Prepare working solutions fresh for each experiment.

Visualizations

experimental_workflow cluster_qc Quality Control of New Batch cluster_exp Experimental Protocol qc1 Receive New Batch of Vinclozolin M2 qc2 Perform HPLC Purity Analysis qc1->qc2 qc3 Prepare Stock Solution qc2->qc3 qc4 Verify Concentration qc3->qc4 qc5 Conduct Pilot Functional Assay qc4->qc5 qc5->qc1 Batch Fails - Re-order/Contact Supplier exp1 Prepare Fresh Working Solutions qc5->exp1 Batch Qualified exp2 Treat Cells/Tissues exp1->exp2 exp3 Perform Assay exp2->exp3 exp4 Analyze and Interpret Data exp3->exp4

Caption: Workflow for qualifying a new batch of Vinclozolin M2.

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) HSP Heat Shock Proteins AR->HSP Bound/Inactive AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization Androgen Androgen Androgen->AR Binds M2 Vinclozolin M2 M2->AR Binds & Blocks ARE Androgen Response Element (DNA) Transcription Gene Transcription ARE->Transcription Initiates AR_dimer->ARE Binds

Caption: Androgen receptor signaling and inhibition by Vinclozolin M2.

troubleshooting_logic start Inconsistent Experimental Results check_solution Are you using freshly prepared working solutions? start->check_solution check_storage Is the stock solution stored correctly (-20°C/-80°C)? check_solution->check_storage Yes solution_prep Prepare fresh working solutions before each experiment. check_solution->solution_prep No check_batch Have you qualified the current batch of Vinclozolin M2? check_storage->check_batch Yes storage_protocol Ensure proper aliquoting and storage of stock solutions. check_storage->storage_protocol No check_assay Are your assay controls (positive/negative) performing as expected? check_batch->check_assay Yes batch_qc Perform QC on the batch (HPLC, functional assay). check_batch->batch_qc No assay_troubleshoot Troubleshoot the assay parameters (cells, reagents, etc.). check_assay->assay_troubleshoot No

Caption: Troubleshooting logic for inconsistent experimental results.

References

troubleshooting Vinclozolin M2 stability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Vinclozolin (B1683831) M2 in long-term storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Vinclozolin M2 and why is its stability important?

A1: Vinclozolin M2 (N-(3,5-dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide) is an active metabolite of the fungicide Vinclozolin.[1] Both Vinclozolin and its metabolites M1 and M2 are known to act as antagonists to the androgen receptor, making them compounds of interest in toxicological and endocrine disruption research.[2][3] Ensuring the stability of Vinclozolin M2 during long-term storage is critical for accurate and reproducible experimental results, as degradation can lead to a decrease in the concentration of the active compound and the appearance of interfering degradation products.

Q2: What are the recommended storage conditions for Vinclozolin M2?

A2: For long-term stability, Vinclozolin M2 as a crystalline solid should be stored at -20°C.[1][4] Under these conditions, it has been shown to be stable for at least four years.[1]

Q3: How stable is Vinclozolin M2 in different solvents?

A3: Vinclozolin M2 is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at approximately 30 mg/mL.[1][4] While stock solutions in these organic solvents are generally stable, it is recommended to purge the solvent with an inert gas before preparing the solution. Aqueous solutions of Vinclozolin M2 are sparingly soluble (approximately 0.5 mg/mL in a 1:1 solution of ethanol:PBS, pH 7.2) and are not recommended for storage for more than one day.[4]

Q4: What are the known degradation products of Vinclozolin and its metabolites?

A4: Vinclozolin degrades into its main metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2.[2][5] A further degradation product of Vinclozolin is 3,5-dichloroaniline (B42879), which is known to be more persistent and toxic than the parent compound.[6] The degradation pathway can be influenced by environmental conditions such as pH and the presence of solid particles.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased concentration of Vinclozolin M2 in stored samples. - Improper storage temperature.- Repeated freeze-thaw cycles.- Degradation in aqueous solutions.- Use of non-inert atmosphere for stock solutions.- Ensure storage at -20°C for solid compound and stock solutions in organic solvents.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Prepare aqueous solutions fresh and use within one day.[4]- Purge organic solvents with an inert gas (e.g., nitrogen or argon) before preparing stock solutions.
Appearance of unknown peaks in chromatograms of stored samples. - Degradation of Vinclozolin M2.- Contamination of the solvent or storage container.- Analyze for the presence of known degradation products like 3,5-dichloroaniline.- Use high-purity solvents and clean, properly sealed storage vials.- Re-evaluate the stability of Vinclozolin M2 under your specific storage conditions by performing a stability study.
Inconsistent results between experimental replicates. - Inconsistent sample handling and storage.- Variability in the stability of the compound in the experimental matrix.- Standardize sample preparation, storage, and handling procedures.- Perform matrix-specific stability tests to understand the behavior of Vinclozolin M2 in your specific experimental medium.

Data Presentation

Table 1: Summary of Vinclozolin M2 Stability Data

Formulation Storage Condition Solvent/Matrix Stability Duration Source
Crystalline Solid-20°CN/A≥ 4 years[1]
SolutionRoom TemperatureAqueous Buffer (e.g., PBS)Not recommended for > 1 day[4]
SolutionNot specifiedEthanol, DMSO, DMFApprox. 30 mg/mL solubility; stability not specified but best practice is to store at -20°C and use promptly.[1][4]

Experimental Protocols

Protocol: Long-Term Stability Assessment of Vinclozolin M2

This protocol is based on general guidelines for stability testing of active substances.[8][9][10]

1. Objective: To determine the stability of Vinclozolin M2 under specific long-term storage conditions (e.g., in a particular solvent or biological matrix).

2. Materials:

  • Vinclozolin M2 (crystalline solid)
  • High-purity solvent (e.g., HPLC-grade ethanol, DMSO)
  • Storage vials (amber glass, screw-cap with PTFE-lined septa)
  • Analytical balance
  • Volumetric flasks and pipettes
  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
  • Validated analytical method for the quantification of Vinclozolin M2

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of Vinclozolin M2 and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
  • Aliquoting: Aliquot the stock solution into multiple storage vials to avoid repeated freeze-thaw cycles of the bulk solution.
  • Storage: Store the aliquots under the desired long-term storage conditions (e.g., -20°C, 4°C, room temperature). Protect from light if the compound is light-sensitive.
  • Time Points: Analyze the samples at predetermined time points. For long-term studies, the frequency of testing is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][9]
  • Analysis: At each time point, retrieve an aliquot and allow it to come to room temperature. Analyze the concentration of Vinclozolin M2 using a validated analytical method. Also, inspect the chromatogram for the appearance of any new peaks that could indicate degradation products.
  • Data Evaluation: Compare the concentration of Vinclozolin M2 at each time point to the initial concentration (time zero). A significant change is typically defined as a >5-10% decrease in concentration.

Visualizations

Signaling Pathway

Vinclozolin_M2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Five_alpha_reductase 5α-Reductase Testosterone->Five_alpha_reductase DHT 5α-Dihydro- testosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds Vinclozolin_M2 Vinclozolin M2 Vinclozolin_M2->AR Antagonizes Five_alpha_reductase->DHT ARE Androgen Response Element (ARE) AR->ARE Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates

Caption: Antiandrogenic action of Vinclozolin M2 via androgen receptor antagonism.

Experimental Workflow

Stability_Testing_Workflow start Start: Define Storage Conditions & Time Points prep Prepare Vinclozolin M2 Stock Solution start->prep aliquot Aliquot Samples prep->aliquot t0 Analyze Time 0 Sample aliquot->t0 store Store Aliquots at Defined Conditions aliquot->store compare Compare [M2] at t_n to Time 0 t0->compare tn Analyze Samples at Each Time Point (t_n) store->tn tn->compare stable Conclusion: Stable compare->stable No Significant Change unstable Conclusion: Unstable (Investigate Degradants) compare->unstable Significant Change

Caption: Workflow for long-term stability testing of Vinclozolin M2.

Logical Relationship

Troubleshooting_Logic issue Issue: Inconsistent Experimental Results check_conc Check Vinclozolin M2 Concentration issue->check_conc conc_ok Concentration OK? check_conc->conc_ok check_peaks Check for Degradation Peaks in HPLC conc_ok->check_peaks No other_factors Consider Other Experimental Factors conc_ok->other_factors Yes peaks_present Degradation Peaks Present? check_peaks->peaks_present review_storage Action: Review Storage Conditions & Handling peaks_present->review_storage Yes peaks_present->other_factors No stability_issue Root Cause: Stability Issue review_storage->stability_issue

Caption: Troubleshooting logic for inconsistent results with Vinclozolin M2.

References

Technical Support Center: Optimizing Vinclozolin M2 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Vinclozolin (B1683831) and its metabolite M2 in in vivo research. The following information addresses common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Vinclozolin and its metabolite M2?

A1: Vinclozolin is a dicarboximide fungicide that exhibits antiandrogenic properties. Its activity is primarily mediated through its metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3′,5′-dichloro-2-hydroxy-2-methylbut-3-enanilide).[1][2] These metabolites, particularly M2, are effective antagonists of the androgen receptor (AR).[3] They compete with androgens for binding to the AR, thereby inhibiting its function and disrupting normal androgen-dependent gene expression and physiological processes.[4]

Q2: Should I administer Vinclozolin or its metabolite M2 directly in my in vivo study?

A2: Most in vivo studies administer the parent compound, Vinclozolin, rather than the isolated M2 metabolite.[3][5][6] Vinclozolin is extensively metabolized in the body to produce the active metabolites M1 and M2.[7][8] Oral administration of Vinclozolin is common because it reflects a primary route of human exposure and allows for this natural metabolic conversion.[5] Pharmacokinetic studies in rats show that after oral administration of Vinclozolin, M2 is found at the lowest levels in serum and tissues compared to other metabolites, suggesting that administering the parent compound is the established and more biologically relevant approach.[7][8]

Q3: What is a typical effective dose range for Vinclozolin in rodent models?

A3: The effective dose of Vinclozolin in rats varies significantly depending on the experimental endpoint (e.g., developmental effects, prostate weight reduction, hormonal changes). Doses in published studies have ranged from as low as 3.125 mg/kg/day to 200 mg/kg/day.[5][6][9] For studies on sexual differentiation, effects have been noted at doses of 3.125 mg/kg/day and above.[6] In studies examining effects on reproductive organ weights in adult rats, doses starting at 10 mg/kg have shown significant effects.[5][10]

Q4: What is the best route of administration for Vinclozolin in in vivo studies?

A4: The most common and well-documented route of administration is oral gavage.[7][8][11] This method ensures precise dosing and is relevant to human exposure pathways. The vehicle typically used to dissolve or suspend Vinclozolin for oral administration is corn oil.[7][8]

Q5: What are the key pharmacokinetic considerations for Vinclozolin?

A5: After oral administration in rats, Vinclozolin is well-absorbed, widely distributed, and extensively metabolized.[8] The parent compound, Vinclozolin, peaks in serum at around 2 hours and is nearly undetectable by 24 hours, with an elimination half-life of about 3.6 hours.[7][8] The metabolite M1 peaks later, at around 8 hours.[7][8] Another metabolite, M5, is the most abundant in serum and tissues and has a much longer elimination half-life of 13.1 hours, making it a potential biomarker for exposure.[7][8] M2 levels are consistently the lowest among the measured metabolites in both serum and tissues.[8]

Troubleshooting Guide

Issue 1: No observable antiandrogenic effect at the chosen dose.

  • Possible Cause: The dose may be too low for the specific animal model, strain, or endpoint being measured.

  • Solution:

    • Review the Literature: Compare your dose to established effective doses for similar endpoints (see Data Tables below). The No Observed Adverse Effect Level (NOAEL) from a rat oral developmental study was 6 mg/kg/day, while the Lowest Observed Adverse Effect Level (LOAEL) was 11.5 mg/kg/day for decreased prostate weight.[12]

    • Conduct a Dose-Response Study: If you are using a new model or endpoint, perform a pilot study with a range of doses (e.g., 10, 50, 100 mg/kg/day) to determine the optimal concentration.[6][10]

    • Verify Compound Integrity: Ensure the Vinclozolin used is of high purity and has been stored correctly to prevent degradation.

Issue 2: Unexpected toxicity or mortality in the animal cohort.

  • Possible Cause: The administered dose is too high, leading to systemic toxicity.

  • Solution:

    • Reduce the Dose: General toxicity has been observed at a dose of 200 mg/kg when Vinclozolin was administered in combination with another fungicide.[5] A study on nephrotoxicity used 100 mg/kg as a dose that produced mild injury, noting that 300 mg/kg was significantly more toxic.[11]

    • Check Vehicle and Administration: Ensure the vehicle (e.g., corn oil) is well-tolerated and the oral gavage technique is performed correctly to avoid administration errors or physical injury.

    • Monitor Animal Health: Implement a scoring system to monitor animal health (body weight, activity, food/water intake) daily. This allows for early detection of adverse effects and the establishment of humane endpoints. A chronic study in rats identified a LOAEL of 2.3 mg/kg/day for lesions in various organs.[12]

Issue 3: High variability in experimental results between animals.

  • Possible Cause: Inconsistent dosing, genetic variability within the animal cohort, or differences in metabolism.

  • Solution:

    • Standardize Administration: Ensure the Vinclozolin suspension is homogenous before each administration to guarantee every animal receives the correct dose.

    • Control for Biological Variables: Use animals of the same age, sex, and genetic background. House animals under identical conditions (light cycle, temperature, diet) to minimize environmental variables.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variability and increase the statistical power of the study.

Data Presentation

Table 1: Vinclozolin Dosage Regimens in Rat Studies
Dose (mg/kg/day)RouteAnimal ModelObserved EffectCitation
3.125 - 100OralPregnant Rats (offspring studied)Reduced anogenital distance in male offspring, increased nipple retention.[6]
10 - 100OralCastrated, testosterone-treated ratsDecreased weight of reproductive organs, increased LH and FSH levels.[5][10]
100OralAdult Male RatsInduced malformations in reproductive development.[3]
100OralCD1 Male MiceInduced kidney fibrosis and mitochondrial dysfunction after 28 days.[11]
100IntraperitonealPregnant RatsTransgenerational effects on the prostate transcriptome.[13]
Table 2: Pharmacokinetic Parameters of Vinclozolin and its Metabolites in Rats (100 mg/kg Oral Dose)
CompoundPeak Serum TimeElimination Half-Life (t½)Key ObservationCitation
Vinclozolin (V)~2 hours3.6 hoursPreferentially accumulates in fat.[7][8]
Metabolite M1~8 hours3.3 hoursSerum levels were >2-fold higher than V at 8 hours.[7][8]
Metabolite M2Not specifiedNot specifiedConsistently the lowest levels in serum and tissues.[7][8]
Metabolite M5Not specified13.1 hoursThe most abundant metabolite in serum and tissues.[7][8]

Experimental Protocols

Protocol: Oral Gavage Administration of Vinclozolin in a Rat Model

This protocol describes a general procedure for administering Vinclozolin to rats to study its antiandrogenic effects.

1. Materials:

  • Vinclozolin (≥98% purity)

  • Vehicle: Corn oil

  • Animal feeding needles (gavage needles), appropriate size for the rat's weight

  • Syringes (1-3 mL)

  • Analytical balance

  • Homogenizer or sonicator

2. Preparation of Dosing Solution:

  • Determine the required concentration of Vinclozolin based on the desired dose (e.g., mg/kg) and the average body weight of the animals. Assume a standard dosing volume (e.g., 5 mL/kg).

  • Calculation Example (for a 50 mg/kg dose):

    • For a 300g (0.3 kg) rat, the total dose is 50 mg/kg * 0.3 kg = 15 mg.

    • If the dosing volume is 5 mL/kg, the rat will receive 5 mL/kg * 0.3 kg = 1.5 mL.

    • Therefore, the required concentration is 15 mg / 1.5 mL = 10 mg/mL.

  • Weigh the required amount of Vinclozolin and add it to the corresponding volume of corn oil.

  • Thoroughly mix the solution using a homogenizer or sonicator until a uniform suspension is achieved. Prepare this solution fresh daily.

3. Animal Handling and Administration:

  • Weigh each animal daily before dosing to calculate the precise volume to be administered.

  • Gently restrain the rat. Ensure the head and body are held in a straight line to facilitate the passage of the gavage needle.

  • Fill a syringe with the calculated volume of the Vinclozolin suspension. Mix the suspension immediately before drawing it into the syringe.

  • Attach the gavage needle to the syringe.

  • Carefully insert the needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw immediately to prevent tracheal insertion.

  • Once the needle is correctly positioned in the stomach, slowly dispense the contents of the syringe.

  • Gently remove the needle and return the animal to its cage.

  • Monitor the animal for a short period post-administration for any signs of distress (e.g., choking, difficulty breathing).

4. Post-Administration Monitoring:

  • Record body weights and clinical observations daily.

  • At the end of the study period, collect blood and tissues for analysis as required by the experimental design (e.g., hormone analysis, histopathology, gene expression).

Visualizations

Signaling and Metabolic Pathways

Vinclozolin_Metabolism Vinclozolin Vinclozolin (Parent Compound) Metabolism Metabolic Conversion (in vivo) Vinclozolin->Metabolism M1 Metabolite M1 (Active) Metabolism->M1 M2 Metabolite M2 (Potent & Active) Metabolism->M2 AR Androgen Receptor (AR) M1->AR M2->AR Inhibition Inhibition Effect Antiandrogenic Effects (e.g., altered gene expression, reproductive malformations) AR->Effect Normal Function

Caption: Metabolic activation of Vinclozolin and inhibition of the Androgen Receptor.

Experimental Workflow

InVivo_Workflow start Start: Experimental Design prep Prepare Vinclozolin Suspension (e.g., in Corn Oil) start->prep acclimate Animal Acclimation (e.g., 7 days) start->acclimate dosing Daily Oral Gavage (Vehicle or Vinclozolin) prep->dosing grouping Randomize Animals into Control & Treatment Groups acclimate->grouping grouping->dosing monitoring Daily Monitoring (Body Weight, Clinical Signs) dosing->monitoring endpoint Endpoint Reached (End of Dosing Period) monitoring->endpoint necropsy Necropsy & Sample Collection (Blood, Tissues, Organs) endpoint->necropsy analysis Sample Analysis (Histology, Hormone Assays, etc.) necropsy->analysis data Data Interpretation & Statistical Analysis analysis->data end End: Conclusion data->end

References

Technical Support Center: Managing Vinclozolin M2 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with Vinclozolin (B1683831) M2, a primary metabolite of the fungicide Vinclozolin.

Frequently Asked Questions (FAQs)

Q1: What is Vinclozolin M2 and why is it cytotoxic?

A1: Vinclozolin M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) is a major and biologically active metabolite of the fungicide Vinclozolin.[1][2] Its cytotoxicity in cell lines stems from two primary mechanisms:

  • Androgen Receptor Antagonism : Vinclozolin M2 is a potent antagonist of the androgen receptor (AR).[1][3] By binding to the AR, it inhibits the normal signaling pathways regulated by androgens, which can be crucial for the viability and function of certain cell types (e.g., prostate cancer cell lines like LNCaP).[2][3]

  • Induction of Oxidative Stress : Exposure to Vinclozolin and its metabolites can lead to an overproduction of reactive oxygen species (ROS).[4][5][6] This imbalance between ROS generation and the cell's antioxidant defenses results in oxidative stress, which can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.[4][7]

Q2: What are the observable signs of Vinclozolin M2 cytotoxicity in my cell cultures?

A2: You may observe a combination of the following:

  • Reduced cell viability and proliferation, which can be quantified using an MTT or similar viability assay.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.

  • Increased number of apoptotic cells, identifiable by TUNEL staining or assays for caspase activation.

  • Decreased mitochondrial membrane potential.

  • Increased markers of oxidative stress.

Q3: My cells are dying even at low concentrations of Vinclozolin M2. What could be the reason?

A3: Several factors could contribute to high sensitivity:

  • Cell Line Specificity : Cells with high expression of the androgen receptor or those particularly vulnerable to oxidative stress may be more sensitive.

  • Prolonged Exposure : Cytotoxic effects can be more pronounced with longer incubation times.[8]

  • Basal Oxidative Stress : If your cell culture conditions already induce a baseline level of stress (e.g., high oxygen tension, nutrient-depleted medium), the addition of Vinclozolin M2 can push the cells over the edge.

  • Metabolic Activity : The rate at which your cells metabolize Vinclozolin could influence the intracellular concentration of M2.

Q4: How can I reduce the cytotoxicity of Vinclozolin M2 in my experiments?

A4: Based on its mechanisms of action, you can try the following troubleshooting strategies:

  • Co-treatment with Antioxidants : To counteract oxidative stress, you can supplement your culture medium with antioxidants such as N-acetylcysteine (NAC) or Vitamin E.

  • Activation of the Nrf2 Pathway : The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.[4][9] Pre-treating cells with a known Nrf2 activator, such as sulforaphane, may enhance their resilience to Vinclozolin M2-induced oxidative stress.[10][11][12]

  • Optimize Concentration and Duration : Perform a dose-response and time-course experiment to find the optimal concentration and incubation time of Vinclozolin M2 that allows you to study your desired effect with minimal cytotoxicity.

  • Use Androgen-Stripped Serum : In experiments with androgen-responsive cell lines, using androgen-stripped serum can provide a more controlled baseline for studying the anti-androgenic effects of Vinclozolin M2 without the confounding variables of other androgens in the serum.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cell death observed in all treatment groups Concentration of Vinclozolin M2 is too high.Perform a dose-response curve to determine the EC50 and select a non-lethal concentration for your experiments.
The cell line is highly sensitive to oxidative stress.Co-incubate with an antioxidant like N-acetylcysteine (NAC).
The cell line is highly dependent on androgen signaling.Ensure that the experimental endpoint is not solely dependent on cell viability if you are using an androgen-dependent cell line.
Inconsistent results between experiments Variability in cell health and passage number.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Purity and stability of Vinclozolin M2.Verify the purity of your Vinclozolin M2 stock and store it correctly. Prepare fresh dilutions for each experiment.
Unexpected agonist effect observed At high concentrations and in the absence of natural androgens, some AR antagonists can exhibit partial agonist activity.[2]Carefully review your concentration range. Test a wider range of concentrations and ensure the absence of other androgens by using charcoal-stripped serum.

Quantitative Data Summary

Table 1: Androgen Receptor Binding Affinity of Vinclozolin and its Metabolites

CompoundKi (µM) for Androgen Receptor Binding
Vinclozolin> 700[1]
Metabolite M192[1]
Metabolite M29.7[1]

Table 2: In Vitro Cytotoxicity of Vinclozolin

Cell LineAssayConcentrationEffect
HepG2Neutral Red25, 50, 100 µg/ml (1-hour)Increased malondialdehyde and free radicals, decreased reduced glutathione (B108866).[8]
HepG2Neutral Red25, 50, 100 µg/ml (24-hour)Decreased malondialdehyde and free radicals, increased reduced glutathione (adaptive response).[8]

Signaling Pathways and Experimental Workflows

Vinclozolin_M2_Cytotoxicity_Pathway cluster_vinclozolin Vinclozolin M2 cluster_cell Cell VM2 Vinclozolin M2 AR Androgen Receptor (AR) VM2->AR Antagonizes ROS Reactive Oxygen Species (ROS)↑ VM2->ROS VM2->ROS Induces Apoptosis Apoptosis AR->Apoptosis Dysregulation leads to AR->Apoptosis Inhibition contributes to Mito Mitochondrial Dysfunction ROS->Mito ROS->Mito Causes Nrf2 Nrf2 Pathway Disruption ROS->Nrf2 Mito->Apoptosis Mito->Apoptosis Triggers CellDeath Cell Death Apoptosis->CellDeath Apoptosis->CellDeath Leads to Antioxidant Antioxidant Defenses↓ Nrf2->Antioxidant Nrf2->Antioxidant Regulates

Caption: Vinclozolin M2 induced cytotoxicity pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Cells treat Treat with Vinclozolin M2 +/- Antioxidant/Nrf2 Activator start->treat MTT MTT Assay (Viability) treat->MTT TUNEL TUNEL Assay (Apoptosis) treat->TUNEL MMP MMP Assay (Mitochondrial Health) treat->MMP ROS_assay ROS/GSH Assay (Oxidative Stress) treat->ROS_assay end Analyze & Interpret Results MTT->end TUNEL->end MMP->end ROS_assay->end

Caption: Workflow for assessing Vinclozolin M2 cytotoxicity.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for assessing cell metabolic activity as an indicator of viability.

Materials:

  • Cells in culture

  • 96-well plate

  • Vinclozolin M2

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

  • Treat cells with various concentrations of Vinclozolin M2 (and any mitigating agents) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • Following treatment, add 10 µL of MTT solution to each well.[13][14][15]

  • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[14][16]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14][15]

  • Read the absorbance at a wavelength between 550 and 600 nm.[13][14] A reference wavelength of >650 nm can be used to subtract background.[14][16]

TUNEL Assay for Apoptosis Detection

This protocol is for identifying apoptotic cells by detecting DNA fragmentation.

Materials:

  • Cells cultured on coverslips or in a 96-well plate

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS (Fixative)

  • 0.25% Triton™ X-100 in PBS (Permeabilization Reagent)

  • TUNEL Assay Kit (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope or flow cytometer

Procedure:

  • After treatment, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[17][18]

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.25% Triton™ X-100 for 20 minutes at room temperature.[17][18]

  • Wash the cells twice with deionized water.[17]

  • Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled nucleotides) for 60 minutes at 37°C in a humidified chamber, protected from light.[17][18][19]

  • Wash the cells to remove unincorporated nucleotides.

  • If desired, counterstain the nuclei with a DNA stain like DAPI or Hoechst.[17]

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green or red fluorescence depending on the label used.

Measurement of Mitochondrial Membrane Potential (MMP)

This protocol uses a cationic fluorescent dye (like TMRE or TMRM) that accumulates in active mitochondria.

Materials:

  • Cells in culture

  • Fluorescent dye (e.g., Tetramethylrhodamine, Ethyl Ester - TMRE, or Tetramethylrhodamine, Methyl Ester - TMRM)

  • FCCP (a mitochondrial uncoupler, as a positive control for depolarization)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells in a suitable format for imaging or plate reading.

  • Treat cells with Vinclozolin M2 as required. Include a positive control group treated with FCCP (e.g., 20 µM for 10 minutes).[20]

  • Add the fluorescent MMP indicator dye (e.g., TMRE at a final concentration of 100-200 nM) to the cells in culture medium.[20]

  • Incubate for 20-30 minutes at 37°C, protected from light.[20]

  • Gently wash the cells with pre-warmed medium or buffer to remove excess dye.

  • Immediately measure the fluorescence using a microscope or a plate reader with appropriate filters (for TMRE, Ex/Em ~549/575 nm).[20] A decrease in fluorescence intensity indicates mitochondrial depolarization.

Quantification of Oxidative Stress Markers

This protocol provides a general outline for measuring common markers of oxidative stress.

A. Measurement of Intracellular ROS:

Materials:

  • Cells in culture

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • Fluorescence plate reader or microscope

Procedure:

  • After treatment with Vinclozolin M2, wash the cells with PBS.

  • Load the cells with DCFH-DA (typically 5-10 µM) in serum-free medium for 30 minutes at 37°C.

  • Wash the cells again to remove excess probe.

  • Measure the fluorescence intensity (Ex/Em ~485/535 nm). An increase in fluorescence corresponds to higher levels of intracellular ROS.

B. Measurement of Glutathione (GSH) Levels:

Materials:

  • Cell lysate

  • GSH assay kit (commercially available)

Procedure:

  • Harvest cells after treatment and prepare a cell lysate according to the assay kit's instructions.

  • Many kits utilize a reaction where GSH reacts with a substrate to produce a colored or fluorescent product.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the GSH concentration based on a standard curve. A decrease in the GSH/GSSG ratio is indicative of oxidative stress.[21]

References

Technical Support Center: Managing Vinclozolin M2 Interference in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from the vinclozolin (B1683831) metabolite M2 in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is Vinclozolin M2 and why is it a concern in immunoassays?

A1: Vinclozolin is a dicarboximide fungicide, and its metabolite, M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), is a potent antiandrogenic compound. It functions by competitively binding to the androgen receptor (AR). This high affinity for the AR raises concerns about its potential to interfere with immunoassays designed to measure androgens, such as testosterone. The structural similarities between M2 and endogenous androgens can lead to cross-reactivity with antibodies used in these assays, potentially generating inaccurate results.

Q2: Which types of immunoassays are most likely to be affected by Vinclozolin M2 interference?

A2: Competitive immunoassays for steroid hormones, particularly those for androgens like testosterone, are most susceptible to interference from Vinclozolin M2. In a competitive format, the analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites. If Vinclozolin M2 is present, it can compete with the target androgen for these binding sites, leading to a signal that is not truly representative of the endogenous hormone concentration. This typically results in a falsely elevated measurement of the target androgen.

Q3: What are the typical signs of Vinclozolin M2 interference in my immunoassay results?

A3: Signs of potential interference include:

  • Unexpectedly high levels of androgens in samples from subjects exposed to Vinclozolin.

  • Poor correlation between immunoassay results and those obtained from a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • High variability between replicate samples.

  • Non-linear dilution series, where the measured concentration does not decrease proportionally with the dilution factor.

Q4: How can I confirm if Vinclozolin M2 is interfering with my assay?

A4: The most definitive way to confirm interference is to analyze the samples using a different analytical method that is not susceptible to cross-reactivity, such as LC-MS/MS. Additionally, you can perform a spike and recovery experiment. Add a known amount of Vinclozolin M2 to a sample with a known concentration of the target androgen and measure the recovery. If the recovery is significantly different from 100%, it indicates interference.

Troubleshooting Guide

Issue: Suspected Falsely Elevated Androgen Levels

Potential Cause: Cross-reactivity of the immunoassay antibody with Vinclozolin M2 in the sample.

Troubleshooting Steps:

  • Review Sample History: Determine if the samples could have been exposed to Vinclozolin.

  • Perform a Dilution Series:

    • Serially dilute the sample and re-assay.

    • Expected Outcome: If interference is present, the calculated concentrations after correcting for dilution may not be consistent across the dilution range.

  • Spike with Vinclozolin M2:

    • Obtain a purified standard of Vinclozolin M2.

    • Spike a control sample (with a known androgen concentration) with varying concentrations of M2 and measure the androgen levels.

    • Expected Outcome: A dose-dependent increase in the measured androgen concentration will confirm positive interference.

  • Sample Cleanup:

    • Employ a sample preparation method to remove potential interfering substances before running the immunoassay. Solid-Phase Extraction (SPE) is a recommended technique (see Experimental Protocols).

  • Alternative Method Validation:

    • Analyze a subset of samples using a reference method like LC-MS/MS to confirm the immunoassay results.

Data Presentation

Table 1: Hypothetical Cross-Reactivity of Vinclozolin M2 in a Competitive Testosterone ELISA

InterferentConcentration (ng/mL)Apparent Testosterone Concentration (ng/mL)% Cross-Reactivity
Vinclozolin M2100.55.0%
Vinclozolin M2502.85.6%
Vinclozolin M21006.26.2%
Related Steroid X1000.10.1%
Unrelated Cmpd Y100< 0.01< 0.01%

% Cross-Reactivity = (Apparent Concentration / Interferent Concentration) x 100

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Removal of Vinclozolin M2 from Serum/Plasma Samples

This protocol is adapted from methodologies for the extraction of pesticides from biological matrices and should be optimized for your specific application.

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Methodology:

  • Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pre-treat 1 mL of serum or plasma sample by adding 1 mL of acetonitrile, vortexing for 1 minute, and centrifuging at 3000 x g for 10 minutes to precipitate proteins.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar, non-interfering components.

  • Elution:

    • Elute the target androgens (and potentially Vinclozolin M2, depending on the elution solvent) with 3 mL of methanol or an appropriate solvent mixture. Initial optimization is required here to selectively elute androgens while leaving M2 on the column, or vice-versa. A step-wise elution with increasing concentrations of organic solvent may be necessary.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.

    • Reconstitute the dried extract in the immunoassay buffer.

  • Analysis:

    • Perform the immunoassay according to the manufacturer's instructions.

Protocol 2: Validation of Immunoassay Specificity for Vinclozolin M2 Interference

Objective: To determine the percentage of cross-reactivity of Vinclozolin M2 in a competitive immunoassay.

Methodology:

  • Prepare a Standard Curve: Prepare the standard curve for the target androgen according to the immunoassay kit protocol.

  • Prepare Interferent Stock Solution: Prepare a high-concentration stock solution of Vinclozolin M2 in a solvent compatible with the assay buffer (e.g., ethanol (B145695) or DMSO), and then dilute it in the assay buffer to create a series of working solutions.

  • Assay for Cross-Reactivity:

    • In separate wells of the microplate, add a fixed, low concentration of the target androgen (typically the zero standard or a low calibrator).

    • Add increasing concentrations of the Vinclozolin M2 working solutions to these wells.

    • Run the immunoassay as per the manufacturer's instructions.

  • Calculate Cross-Reactivity:

    • Determine the apparent concentration of the target androgen for each concentration of Vinclozolin M2 from the standard curve.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Androgen Concentration / Vinclozolin M2 Concentration) x 100

Visualizations

Signaling_Pathway_Interference cluster_0 Normal Androgen Signaling cluster_1 Interference by Vinclozolin M2 Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) in DNA AR->ARE Translocates to Nucleus & Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Initiates Transcription M2 Vinclozolin M2 AR_i Androgen Receptor (AR) M2->AR_i Competitively Binds No_Binding Binding to ARE Blocked AR_i->No_Binding Prevents conformational change for DNA binding Androgen_i Androgen Androgen_i->AR_i

Caption: Mechanism of Vinclozolin M2 interference with androgen signaling.

Experimental_Workflow cluster_0 Troubleshooting Workflow start Suspected Interference (e.g., High Androgen Levels) dilution Perform Serial Dilution start->dilution check_linearity Linear Dilution? dilution->check_linearity no_interference Interference Unlikely check_linearity->no_interference Yes interference_suspected Interference Suspected check_linearity->interference_suspected No cleanup Implement Sample Cleanup (e.g., SPE) interference_suspected->cleanup reassay Re-assay Cleaned Sample cleanup->reassay lcms Confirm with LC-MS/MS reassay->lcms end Accurate Results lcms->end

Caption: Logical workflow for troubleshooting immunoassay interference.

SPE_Protocol cluster_0 SPE Sample Cleanup Protocol step1 1. Condition C18 Cartridge (Methanol & Water) step2 2. Load Protein-Precipitated Sample Supernatant step1->step2 step3 3. Wash Cartridge (Water) step2->step3 step4 4. Elute Androgens (Methanol/Acetonitrile) step3->step4 step5 5. Evaporate & Reconstitute in Assay Buffer step4->step5 step6 6. Perform Immunoassay step5->step6

Caption: Step-by-step workflow for SPE sample cleanup.

Technical Support Center: Optimizing Vinclozolin M2 Extraction from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Vinclozolin (B1683831) M2 from various tissue samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of Vinclozolin M2 from tissue, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing low recovery of Vinclozolin M2 from my tissue samples?

Possible Causes:

  • Incomplete Cell Lysis and Homogenization: The analyte may be trapped within intact cells or tissue structures.

  • Suboptimal Solvent Selection: The chosen extraction solvent may not be efficient for extracting the moderately polar M2 metabolite.

  • Analyte Degradation: Vinclozolin and its metabolites can be unstable and prone to hydrolysis, especially at neutral or alkaline pH.[1]

  • Strong Analyte-Matrix Interactions: M2 may bind to proteins or lipids in the tissue matrix, hindering its extraction.

  • Insufficient Phase Separation (in Liquid-Liquid Extraction): Emulsion formation can lead to the loss of the analyte in the unresolved phase.

Solutions:

  • Enhance Homogenization:

    • Ensure tissue is thoroughly homogenized using mechanical methods (e.g., bead beaters, rotor-stator homogenizers) on ice to prevent degradation.

    • Consider enzymatic digestion for complex matrices. For adipose tissues, β-glucuronidase can be used.[2]

  • Optimize Extraction Solvent:

    • Acetonitrile (B52724) is a commonly used and effective solvent for extracting Vinclozolin and its metabolites.[1][3][4]

    • For less polar analytes, a mixture of n-hexane and acetone (B3395972) (e.g., 70:30 v/v) has been shown to be effective.[5]

    • Methanol (B129727) and methanol-containing solvent mixtures are also effective for metabolite extraction from biological matrices.[6]

  • Control pH:

    • Maintain an acidic pH during extraction to minimize hydrolysis. Diluting samples with a low pH buffer (e.g., 0.1M potassium phosphate (B84403) buffer at pH 3.3) can limit analyte degradation.[1]

  • Employ Robust Extraction Techniques:

    • Solid-Phase Extraction (SPE): SPE with C8 or C18 cartridges can effectively clean up the extract and improve recovery by reducing matrix effects.[7][8]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for pesticide residue analysis in various matrices, including tissues.[2][9][10][11] It combines salting-out extraction with dispersive SPE for cleanup.

Q2: I'm seeing significant matrix effects in my LC-MS/MS analysis. How can I reduce them?

Possible Causes:

  • Co-extraction of Matrix Components: Lipids, proteins, and other endogenous molecules from the tissue can co-elute with Vinclozolin M2, causing ion suppression or enhancement.

  • Inadequate Cleanup: The sample cleanup step may not be sufficient to remove interfering matrix components.

Solutions:

  • Improve Sample Cleanup:

    • Dispersive SPE (d-SPE): As part of the QuEChERS method, d-SPE with sorbents like PSA (primary secondary amine) for removing fatty acids and sugars, C18 for removing non-polar interferences, and GCB (graphitized carbon black) for removing pigments and sterols can significantly reduce matrix effects.

    • Solid-Phase Extraction (SPE): A dedicated SPE cleanup step following initial extraction can provide a cleaner extract.[7]

  • Optimize Chromatographic Conditions:

    • Adjust the LC gradient to achieve better separation of Vinclozolin M2 from co-eluting matrix components.

  • Use Matrix-Matched Calibrants:

    • Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples to compensate for matrix effects.

Q3: My results are not reproducible. What could be the cause?

Possible Causes:

  • Inconsistent Sample Homogenization: Variability in the homogenization process can lead to inconsistent extraction efficiency.

  • Variable Extraction Times and Temperatures: Inconsistent extraction conditions can affect recovery rates.

  • Inaccurate Pipetting and Volume Measurements: Errors in solvent and sample volumes can lead to significant variability.

  • Degradation of Analytes in Processed Samples: Vinclozolin M2 may degrade in the final extract if not analyzed promptly or stored correctly.

Solutions:

  • Standardize Protocols:

    • Develop and strictly follow a detailed Standard Operating Procedure (SOP) for sample preparation, homogenization, and extraction.

  • Control Environmental Conditions:

    • Perform extractions at a consistent, controlled temperature.

  • Ensure Equipment Calibration:

    • Regularly calibrate pipettes, balances, and other laboratory equipment.

  • Proper Sample Storage:

    • Analyze extracts as soon as possible. If storage is necessary, keep them at low temperatures (e.g., -20°C or -80°C) and protect them from light. Analytical solutions of Vinclozolin have been found to be stable for up to 48 hours at room temperature.[12]

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial approach for extracting Vinclozolin M2 from a novel tissue type?

For a new tissue type, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent starting point due to its effectiveness across a wide range of matrices.[2][9][10][11] It is a robust method that involves salting-out extraction with acetonitrile followed by dispersive solid-phase extraction (d-SPE) for cleanup.

Q2: Which analytical technique is most suitable for the detection and quantification of Vinclozolin M2?

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity, which are crucial for detecting low concentrations of metabolites in complex biological matrices.[2][4] High-Performance Liquid Chromatography (HPLC) with UV/PDA detection can also be used, but it may lack the sensitivity and specificity of LC-MS/MS.[1][12]

Q3: What are the key metabolites of Vinclozolin to consider in tissue analysis?

The primary and most studied active metabolites of Vinclozolin are M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) .[1][3][13] Both are known to have antiandrogenic properties.[13]

Q4: How should I prepare my tissue samples before extraction?

Proper sample preparation is critical for efficient extraction.

  • Thawing: If frozen, thaw tissue samples on ice to prevent degradation.[2]

  • Homogenization: Homogenize the tissue in a suitable buffer (e.g., phosphate buffer) to create a uniform slurry. The use of bead beaters or rotor-stator homogenizers is recommended.

  • Enzymatic Digestion: For tissues with a high degree of conjugation, consider treatment with β-glucuronidase/sulfatase to release the parent metabolite.[2][14]

Quantitative Data Summary

The following tables summarize quantitative data for Vinclozolin M2 extraction from various sources.

Table 1: Recovery Rates of Vinclozolin and its Metabolites using Different Extraction Methods

AnalyteMatrixExtraction MethodRecovery (%)Reference
Vinclozolin, M1, M2Rat SerumAcetonitrile Precipitation85 - 105[1]
VinclozolinHoney, Bee Larvaen-hexane-acetone (70:30)> 90[5]
Phenolic CompoundsAdipose Tissuemicro-QuEChERS73 - 105[2]
PFASAnimal Muscle TissueQuEChERS with EMR72 - 151[9]
Vinclozolin M2Cell CultureAcetonitrile74[4]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Vinclozolin M2

AnalyteMatrixAnalytical MethodLODLOQReference
Vinclozolin M2Cell CultureLC-MS/MS1 nM-[4]
3,5-DCA (from metabolites)Human UrineHPLC-ECD5 µg/L-[15]
PFASAnimal Muscle TissueLC-MS/MS0.003 - 0.185 ng/g0.05 - 1.25 ng/g[9]

Note: Data for direct LOD/LOQ of Vinclozolin M2 in various tissues is limited in the reviewed literature. The provided data offers a reference from similar matrices or related compounds.

Experimental Protocols

1. Protocol for QuEChERS-based Extraction of Vinclozolin M2 from Adipose Tissue (Adapted from[2])

This protocol is suitable for fatty tissues and utilizes a micro-scale QuEChERS approach.

  • Sample Preparation:

    • Thaw a 200 µL aliquot of thawed adipose slurry on ice.

    • Add 260 µL of NaH₂PO₄ buffer solution (pH 5.4) and 80 µL of β-glucuronidase (2000 U).

    • Incubate at 37°C for 45 minutes.

  • Extraction:

    • Add 600 µL of acetonitrile containing 4% formic acid.

    • Vortex for 20 seconds.

    • Add QuEChERS salts (e.g., MgSO₄ and NaCl).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.[11]

  • Cleanup (Dispersive SPE):

    • Transfer the supernatant (acetonitrile layer) to a tube containing d-SPE sorbents (e.g., PSA, C18).

    • Vortex for 1 minute.

    • Centrifuge.

  • Analysis:

    • Collect the supernatant for LC-MS/MS analysis.

2. Protocol for Solvent Extraction and SPE Cleanup of Vinclozolin M2 from Tissue (General Approach based on[1][7])

This protocol provides a general workflow combining solvent extraction with solid-phase extraction for cleanup.

  • Homogenization:

    • Homogenize a known weight of tissue (e.g., 1 g) in a low pH buffer (e.g., 0.1M potassium phosphate buffer, pH 3.3).

  • Solvent Extraction:

    • Add acetonitrile to the homogenate (e.g., in a 1:4 tissue-to-solvent ratio).

    • Vortex or sonicate for an appropriate time to ensure thorough extraction.

    • Centrifuge to pellet the tissue debris.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C8 SPE column with methanol followed by water.[7]

    • Load the supernatant from the solvent extraction step onto the SPE column.

    • Wash the column with a weak solvent (e.g., water) to remove polar interferences.

    • Elute Vinclozolin M2 with a suitable organic solvent (e.g., acetone or acetonitrile).[7]

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis tissue_sample Tissue Sample homogenization Homogenization in Buffer tissue_sample->homogenization enzymatic_digestion Enzymatic Digestion (Optional) homogenization->enzymatic_digestion quechers QuEChERS Method enzymatic_digestion->quechers Path 1 solvent_extraction Solvent Extraction (e.g., Acetonitrile) enzymatic_digestion->solvent_extraction Path 2 dspe Dispersive SPE (d-SPE) quechers->dspe spe Solid-Phase Extraction (SPE) solvent_extraction->spe lcmsms LC-MS/MS Analysis dspe->lcmsms spe->lcmsms

Caption: General experimental workflow for Vinclozolin M2 extraction from tissue.

troubleshooting_low_recovery cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_recovery Low Recovery of Vinclozolin M2 cause1 Incomplete Homogenization low_recovery->cause1 cause2 Suboptimal Solvent low_recovery->cause2 cause3 Analyte Degradation (pH) low_recovery->cause3 cause4 Matrix Interactions low_recovery->cause4 solution1 Enhance Homogenization (Mechanical/Enzymatic) cause1->solution1 solution2 Optimize Solvent (e.g., Acetonitrile) cause2->solution2 solution3 Control pH (Acidic) cause3->solution3 solution4 Use Robust Methods (QuEChERS/SPE) cause4->solution4

References

Technical Support Center: Synthesis of High-Purity Vinclozolin M2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity Vinclozolin (B1683831) M2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of Vinclozolin M2.

Frequently Asked Questions (FAQs)

Q1: What is Vinclozolin M2?

Vinclozolin M2, also known as N-(3,5-dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide, is an active metabolite of the fungicide Vinclozolin.[1][2] It is an antagonist of the androgen receptor and is a subject of interest in toxicological and endocrine disruption research.[1][3][4][5]

Q2: What are the primary challenges in synthesizing high-purity Vinclozolin M2?

The synthesis of high-purity Vinclozolin M2 can be challenging due to several factors inherent to its chemical structure. These include potential side reactions during amide bond formation, difficulty in purification due to the presence of a tertiary alcohol, and the potential for degradation of the vinyl group under harsh reaction conditions.

Q3: What is a common synthetic route for Vinclozolin M2?

While Vinclozolin M2 is primarily known as a metabolite, a plausible laboratory synthesis would involve the coupling of 2-hydroxy-2-methyl-3-butenoic acid (or its activated derivative) with 3,5-dichloroaniline (B42879). This typically requires a coupling agent to facilitate the amide bond formation.

Q4: How can the purity of Vinclozolin M2 be assessed?

The purity of Vinclozolin M2 can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, and the identity can be confirmed by Mass Spectrometry (MS).[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation and purity assessment.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Vinclozolin M2, based on a proposed synthetic workflow.

Proposed Synthetic Workflow for Vinclozolin M2

Vinclozolin M2 Synthesis Workflow Proposed Synthesis of Vinclozolin M2 cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification cluster_3 Step 4: Analysis start 2-hydroxy-2-methyl-3-butenoic acid activated_acid Activated Carboxylic Acid (e.g., Acyl Chloride) start->activated_acid Activating Agent (e.g., SOCl2, Oxalyl Chloride) crude_product Crude Vinclozolin M2 activated_acid->crude_product Base (e.g., Triethylamine) Solvent (e.g., DCM, THF) aniline (B41778) 3,5-dichloroaniline aniline->crude_product purified_product High-Purity Vinclozolin M2 crude_product->purified_product Column Chromatography or Recrystallization analysis Purity and Identity Confirmation (HPLC, NMR, MS) purified_product->analysis

Caption: Proposed experimental workflow for the chemical synthesis of Vinclozolin M2.

Problem 1: Low Yield of Crude Vinclozolin M2
Possible Cause Suggested Solution Expected Outcome
Incomplete activation of the carboxylic acid Ensure the activating agent (e.g., thionyl chloride) is fresh and used in slight excess. Monitor the reaction by IR spectroscopy to confirm the disappearance of the carboxylic acid O-H stretch.Increased conversion to the activated acid derivative, leading to a higher yield of the final product.
Side reactions of the amine Add the 3,5-dichloroaniline solution slowly to the activated carboxylic acid at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation.Reduced formation of byproducts and improved yield of the desired amide.
Hydrolysis of the activated acid Perform the reaction under anhydrous conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimized hydrolysis of the activated acid, preserving it for the desired amide coupling reaction.
Poor nucleophilicity of 3,5-dichloroaniline The two chlorine atoms are electron-withdrawing, reducing the nucleophilicity of the amine. A stronger, non-nucleophilic base may be required to facilitate the reaction, or a more reactive acylating agent could be used.Improved reaction kinetics and higher conversion to the amide product.
Problem 2: Difficulty in Purifying Vinclozolin M2
Possible Cause Suggested Solution Expected Outcome
Co-elution of impurities during column chromatography Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a moderately polar solvent (e.g., ethyl acetate) may be effective. Consider using a different stationary phase if silica (B1680970) gel is not providing adequate separation.Improved separation of Vinclozolin M2 from structurally similar impurities.
Product is an oil or low-melting solid, making recrystallization difficult Attempt recrystallization from a variety of solvent systems. If direct recrystallization fails, consider trituration with a non-polar solvent to induce crystallization or remove oily impurities.Formation of a crystalline solid, which is typically of higher purity.
Presence of unreacted 3,5-dichloroaniline Wash the crude product with a dilute acidic solution (e.g., 1M HCl) during the workup to protonate and remove the basic aniline starting material into the aqueous phase.Removal of the starting amine, simplifying the subsequent purification steps.
Product degradation on silica gel The tertiary alcohol in Vinclozolin M2 could be susceptible to elimination on acidic silica gel. Use a neutral or basic alumina (B75360) for chromatography, or deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent.Minimized degradation of the product during purification, leading to higher recovery of pure Vinclozolin M2.
Problem 3: Product Instability or Impurity Formation
Possible Cause Suggested Solution Expected Outcome
Dehydration of the tertiary alcohol Avoid high temperatures and strongly acidic conditions during workup and purification. The tertiary alcohol can undergo elimination to form an undesired alkene.Preservation of the tertiary alcohol functional group in the final product.
Polymerization of the vinyl group Store the purified product at a low temperature and protected from light. Consider adding a radical inhibitor if polymerization is suspected during the reaction or storage.Enhanced stability and shelf-life of the high-purity Vinclozolin M2.
Oxidation of the product Store the final compound under an inert atmosphere to prevent slow oxidation over time.Long-term stability of the purified product.

Experimental Protocols

Note: The following are generalized protocols and may require optimization.

Protocol 1: Synthesis of Vinclozolin M2
  • Activation of 2-hydroxy-2-methyl-3-butenoic acid:

    • Dissolve 2-hydroxy-2-methyl-3-butenoic acid in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a slight molar excess of an activating agent (e.g., oxalyl chloride or thionyl chloride).

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or IR).

    • Remove the solvent and excess activating agent under reduced pressure.

  • Amide Coupling:

    • Dissolve the activated carboxylic acid in anhydrous DCM.

    • In a separate flask, dissolve 3,5-dichloroaniline and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in anhydrous DCM.

    • Cool the aniline solution to 0 °C and slowly add the activated carboxylic acid solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Purity Analysis by HPLC
  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid).

  • Stationary Phase: C18 reverse-phase column.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Vinclozolin M2 and Androgen Receptor Signaling

Vinclozolin and its metabolites, M1 and M2, are known to act as antagonists to the androgen receptor.[3][4] This interaction can disrupt normal endocrine signaling. The diagram below illustrates the antagonistic action of Vinclozolin M2 on androgen receptor signaling.

Androgen_Receptor_Antagonism Mechanism of Androgen Receptor Antagonism by Vinclozolin M2 cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state AR_Active Activated AR Complex No_Transcription Inhibition of Gene Transcription AR:s->No_Transcription:n Testosterone Testosterone Testosterone->AR Binds and Activates Vinclozolin_M2 Vinclozolin M2 Vinclozolin_M2->AR Competitively Binds (Antagonist) ARE Androgen Response Element (on DNA) AR_Active->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription

Caption: Vinclozolin M2 competitively inhibits androgen receptor signaling.

References

Technical Support Center: Troubleshooting Peak Tailing of Vinclozolin M2 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Vinclozolin (B1683831) M2.

FAQs: Resolving Peak Tailing for Vinclozolin M2

Q1: What are the common causes of peak tailing for Vinclozolin M2 in reverse-phase HPLC?

A1: Peak tailing for Vinclozolin M2, a metabolite of the fungicide Vinclozolin, is often attributed to secondary interactions between the analyte and the stationary phase. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The structure of Vinclozolin M2 contains a secondary amide and a hydroxyl group. These polar functional groups can interact with residual silanol groups on the surface of silica-based C18 columns, leading to peak tailing.[1][2][3]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of Vinclozolin M2, the compound can exist in both ionized and non-ionized forms, resulting in poor peak shape.[2][4]

  • Column Degradation: Over time, HPLC columns can degrade. This can manifest as a loss of stationary phase, creation of active sites, or contamination, all of which can contribute to peak tailing.[4]

  • System Issues: Extra-column dead volume, improper connections, or a contaminated guard column can also lead to peak distortion.[2][5]

Q2: How does the mobile phase pH affect the peak shape of Vinclozolin M2?

  • At Low pH (e.g., pH 2-4): The ionization of residual silanol groups on the column is suppressed, minimizing secondary interactions with the analyte. Published methods have demonstrated good peak shape for Vinclozolin and its metabolites at a pH of 3.3.

  • At High pH (e.g., pH 8-10): The analyte may be in a different ionization state that is less prone to interaction with the stationary phase. A successful separation of Vinclozolin and its metabolites has also been reported using a mobile phase at pH 9.2, resulting in symmetrical peaks.

Therefore, adjusting the mobile phase pH away from the analyte's pKa is a key strategy to improve peak symmetry.[6]

Q3: What type of HPLC column is recommended for the analysis of Vinclozolin M2?

A3: A C18 column is commonly used for the analysis of Vinclozolin and its metabolites.[7] To minimize peak tailing, consider the following:

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.[2][8]

  • High-Purity Silica Columns: Modern columns are manufactured with high-purity silica, which has a lower concentration of acidic silanol groups.

  • Columns with Alternative Stationary Phases: For particularly challenging separations, columns with polar-embedded or phenyl stationary phases can offer different selectivity and improved peak shape for polar compounds.

Troubleshooting Guide for Vinclozolin M2 Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for Vinclozolin M2.

Step 1: Evaluate and Optimize Mobile Phase Conditions

The mobile phase is often the first and most effective parameter to adjust.

Experimental Protocol: Mobile Phase pH Adjustment

  • Preparation of Mobile Phases:

    • Low pH Condition: Prepare a mobile phase consisting of an acetonitrile (B52724)/water mixture with an acidic modifier. A common starting point is 0.1% formic acid or a phosphate (B84403) buffer adjusted to pH 3.3.

    • High pH Condition: Prepare a mobile phase using an acetonitrile/water mixture with a basic modifier. An example is 10 mM ammonium (B1175870) bicarbonate adjusted to pH 9.2.

  • Equilibration: Equilibrate the HPLC system and column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Analysis: Inject a standard solution of Vinclozolin M2 and acquire the chromatogram.

  • Evaluation: Assess the peak shape (asymmetry factor). A value close to 1.0 indicates a symmetrical peak.

  • Systematic Adjustment: If tailing persists, adjust the pH in small increments (e.g., 0.2-0.5 pH units) to find the optimal condition where peak tailing is minimized.

Step 2: Assess Column Health and Performance

A compromised column is a frequent cause of poor chromatography.

Experimental Protocol: Column Performance Check

  • Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol (B130326) for reverse-phase columns) to remove any strongly retained contaminants.

  • Test with a Standard Mixture: Inject a standard mixture of well-behaved compounds to check the column's efficiency and peak shape.

  • Replace Guard Column: If a guard column is in use, replace it with a new one.[5]

  • Column Replacement: If the above steps do not resolve the issue, the analytical column may need to be replaced.

Step 3: Investigate HPLC System Parameters

Problems with the HPLC instrument itself can contribute to peak broadening and tailing.

Experimental Protocol: System Check

  • Check for Dead Volume: Inspect all tubing and connections between the injector, column, and detector. Ensure that tubing is of the appropriate internal diameter and that all fittings are properly seated to minimize extra-column volume.

  • Injector and Detector Evaluation: Consult the instrument manual for procedures to clean and maintain the injector and detector cell.

Quantitative Data Summary

ParameterRecommended Condition 1Recommended Condition 2Rationale
Mobile Phase pH 3.39.2To control the ionization of Vinclozolin M2 and minimize secondary interactions with the stationary phase.[7]
Buffer System 0.05 M Monobasic Sodium Phosphate10 mM Ammonium BicarbonateTo maintain a stable pH throughout the analysis.
Organic Modifier Methanol:Acetonitrile (70:30)AcetonitrileTo achieve the desired retention and separation.
Column Type C18C18 (specifically XTerra MS C18)Provides appropriate hydrophobicity for retention.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of Vinclozolin M2.

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column Health Assessment cluster_system System Check start Peak Tailing Observed for Vinclozolin M2 mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase adjust_ph Adjust Mobile Phase pH (e.g., pH 3.3 or 9.2) mobile_phase->adjust_ph Primary Action column_health Step 2: Assess Column Health flush_column Flush Column column_health->flush_column system_check Step 3: Check HPLC System check_dead_volume Inspect for Dead Volume system_check->check_dead_volume solution Symmetrical Peak Achieved adjust_ph->solution Problem Resolved check_modifier Evaluate Organic Modifier (ACN vs. MeOH) adjust_ph->check_modifier check_modifier->column_health If Tailing Persists replace_guard Replace Guard Column flush_column->replace_guard replace_guard->solution Problem Resolved replace_column Replace Analytical Column replace_guard->replace_column replace_column->system_check If Tailing Persists clean_injector Clean Injector/Detector check_dead_volume->clean_injector clean_injector->solution Problem Resolved

Caption: Troubleshooting workflow for resolving Vinclozolin M2 peak tailing.

References

Validation & Comparative

Validating the Anti-Androgenic Effects of Vinclozolin M2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anti-androgenic properties of Vinclozolin (B1683831) M2, a primary metabolite of the fungicide Vinclozolin, against other known anti-androgenic compounds. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Vinclozolin M2's performance in relevant experimental models.

Introduction to Vinclozolin and its Metabolites

Vinclozolin, a dicarboximide fungicide, is known to exhibit anti-androgenic activity primarily through its metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).[1] These metabolites act as antagonists to the androgen receptor (AR), thereby inhibiting the biological effects of androgens.[2][3] Perinatal exposure to Vinclozolin has been shown to disrupt male reproductive development in rats, leading to various malformations.[4][5][6] This guide focuses on Vinclozolin M2, which has been identified as a more potent AR antagonist compared to M1.[1]

Quantitative Comparison of Anti-Androgenic Potency

The following table summarizes the in vitro and in vivo anti-androgenic effects of Vinclozolin, its metabolite M2, and other reference anti-androgenic compounds. The data is compiled from various studies to provide a comparative overview of their potency.

CompoundAssay TypeSpecies/Cell LineEndpointValueReference
Vinclozolin Androgen Receptor BindingRat Prostate CytosolKi> 700 µM
Androgen-Inducible Reporter Gene AssayChinese Hamster Ovary (CHO)IC500.1 µM[7][8]
Vinclozolin M1 Androgen Receptor BindingRat Prostate CytosolKi92 µM[9]
Vinclozolin M2 Androgen Receptor BindingRat Prostate CytosolKi9.7 µM[9]
Androgen-Inducible Reporter Gene Assay-Potency vs. M150-fold more potent
Androgen-Inducible Reporter Gene Assay-Potency vs. Hydroxyflutamide2-fold less potent[1]
Hydroxyflutamide Androgen-Inducible Reporter Gene Assay---[1]
Flutamide (B1673489) Hershberger AssayRatVentral Prostate WeightSignificant decrease at 10 & 20 mg/kg/day[8][10]
Hershberger AssayRatSeminal Vesicle WeightSignificant decrease at 10 & 20 mg/kg/day[8][10]
Procymidone (B1679156) Androgen-Inducible Reporter Gene AssayChinese Hamster Ovary (CHO)IC500.6 µM[7][8]
Hershberger AssayRatVentral Prostate WeightSignificant decrease at ≥ 25 mg/kg/day[8][10]
Hershberger AssayRatSeminal Vesicle WeightSignificant decrease at ≥ 25 mg/kg/day[8][10]
Linuron Hershberger AssayRatVentral Prostate WeightSignificant decrease at 50 & 100 mg/kg/day[10]
Hershberger AssayRatSeminal Vesicle WeightSignificant decrease at 50 & 100 mg/kg/day[10]
p,p'-DDE Hershberger AssayRatVentral Prostate WeightSignificant decrease at 100 mg/kg/day[10]
Hershberger AssayRatSeminal Vesicle WeightSignificant decrease at 50 & 100 mg/kg/day[10]

Experimental Protocols

Detailed methodologies for key experiments used to validate anti-androgenic effects are provided below.

Androgen Receptor Competitive Binding Assay

This in vitro assay assesses the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of androgen receptors)

  • [³H]-R1881 (methyltrienolone) as the radioligand

  • Test compounds (e.g., Vinclozolin M2) and unlabeled R1881 (for standard curve)

  • Assay Buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled R1881 in a suitable solvent (e.g., ethanol). Prepare the radioligand solution in the assay buffer.

  • Assay Setup: In microcentrifuge tubes, add the assay buffer, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound or unlabeled R1881.

  • Incubation: Add the rat prostate cytosol to each tube, vortex gently, and incubate at 4°C overnight to reach binding equilibrium.

  • Separation of Bound and Unbound Ligand: Add ice-cold HAP slurry to each tube to bind the receptor-ligand complexes. Incubate on ice with intermittent mixing.

  • Washing: Centrifuge the tubes to pellet the HAP, aspirate the supernatant, and wash the pellet with cold wash buffer to remove unbound radioligand.

  • Detection: Add scintillation cocktail to each tube containing the HAP pellet and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-R1881 against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Androgen-Inducible Reporter Gene Assay

This cell-based assay measures the ability of a test compound to inhibit androgen-induced gene expression.

Materials:

  • A mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or a human prostate cell line) stably or transiently transfected with:

    • An expression vector for the human androgen receptor.

    • A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV).

  • A known androgen agonist (e.g., dihydrotestosterone (B1667394) (DHT) or R1881).

  • Test compounds (e.g., Vinclozolin M2).

  • Cell culture medium and reagents.

  • Lysis buffer and luciferase assay substrate.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the transfected cells in a multi-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a fixed concentration of the androgen agonist in the presence of varying concentrations of the test compound. Include appropriate controls (agonist alone, vehicle alone).

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer.

  • Luciferase Assay: Add the luciferase assay substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. Plot the percentage of inhibition of agonist-induced luciferase activity against the logarithm of the antagonist concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the androgen signaling pathway and a typical experimental workflow for an androgen receptor competitive binding assay.

Androgen_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone 5a_Reductase 5α-Reductase Testosterone->5a_Reductase Conversion DHT 5α-Dihydrotestosterone AR_HSP AR-HSP Complex DHT->AR_HSP Binding AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins Vinclozolin_M2 Vinclozolin M2 Vinclozolin_M2->AR_HSP Competitive Antagonism AR_HSP->AR HSP Dissociation 5a_Reductase->DHT ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation

Caption: Androgen signaling pathway and the antagonistic action of Vinclozolin M2.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - Radiolabeled Androgen ([³H]-R1881) - Test Compound (Vinclozolin M2) - AR Source (Prostate Cytosol) Dilutions Create Serial Dilutions of Test Compound Reagents->Dilutions Incubation Incubate AR, [³H]-R1881, and Test Compound Overnight at 4°C Dilutions->Incubation Separation Separate Bound and Unbound Ligand using Hydroxyapatite (HAP) Slurry Incubation->Separation Washing Wash HAP Pellet to Remove Unbound Radioligand Separation->Washing Detection Measure Radioactivity with Liquid Scintillation Counter Washing->Detection Analysis Plot % Inhibition vs. Concentration and Determine IC50/Ki Detection->Analysis end End Analysis->end start Start start->Reagents

Caption: Workflow for an Androgen Receptor Competitive Binding Assay.

References

Vinclozolin's Metabolite M2 Exhibits Significantly Higher Anti-Androgenic Potency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that Vinclozolin (B1683831) M2, a primary metabolite of the fungicide Vinclozolin, is a substantially more potent antagonist of the androgen receptor (AR) than its parent compound. This heightened activity is central to the endocrine-disrupting effects associated with Vinclozolin exposure.

Vinclozolin itself demonstrates weak affinity for the androgen receptor, but it is metabolized in vivo to more active compounds, including M1 and M2.[1][2] Of these, M2 has been consistently identified as the more potent anti-androgen.[1][3] Experimental data from competitive binding assays and reporter gene assays quantitatively confirm this disparity in potency.

Quantitative Comparison of Androgen Receptor Binding Affinity

The potency of a compound as a receptor antagonist is often quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower value indicates a higher binding affinity and, consequently, greater potency.

CompoundInhibition Constant (Ki) for Androgen ReceptorRelative Potency
Vinclozolin > 700 µM[1]Weak
Vinclozolin M2 9.7 µM[1]~72-fold higher than Vinclozolin

As the data indicates, the metabolite M2 has a dramatically lower Ki value, signifying a much stronger interaction with the androgen receptor compared to the parent Vinclozolin. One study further highlights that M2 is a 50-fold more potent inhibitor of androgen-induced transactivation than the M1 metabolite and only 2-fold less potent than the well-known anti-androgen, hydroxyflutamide (B1664084).[3][4]

Experimental Protocols

The determination of the anti-androgenic potency of Vinclozolin and its metabolites relies on established in vitro assays. The following are detailed methodologies for two key experiments.

Androgen Receptor (AR) Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

  • Receptor Source: Cytosol containing the androgen receptor is typically isolated from the prostate tissue of rats.[5] Alternatively, recombinant human androgen receptor (AR) can be used.[3][6]

  • Ligand: A radiolabeled androgen, such as [3H]-R1881 (a synthetic androgen), is used as the high-affinity ligand.

  • Procedure:

    • A constant concentration of the AR and the radiolabeled ligand are incubated together.

    • Increasing concentrations of the test compounds (Vinclozolin and M2) are added to compete for binding to the AR.

    • The mixture is incubated to reach equilibrium.

    • Unbound ligand is separated from the receptor-bound ligand.

    • The amount of radioactivity bound to the receptor is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.

Reporter Gene Assay for Anti-Androgenic Activity

This assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor in response to an androgen.

  • Cell Line: A mammalian cell line that expresses the androgen receptor is used.[7][8] These cells are transiently or stably transfected with a reporter gene construct.

  • Reporter Construct: The construct contains an androgen-responsive element (ARE) linked to a reporter gene, such as luciferase.[7][8][9]

  • Procedure:

    • The cells are treated with a known androgen (e.g., dihydrotestosterone, DHT) to induce the expression of the reporter gene.[7]

    • Concurrently, the cells are treated with various concentrations of the test compounds (Vinclozolin and M2).

    • After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: The ability of the test compounds to reduce the androgen-induced reporter gene activity is quantified. A dose-response curve is generated to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the maximal androgen-induced response.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved in comparing the potencies of Vinclozolin and M2, as well as their mechanism of action, the following diagrams are provided.

G cluster_0 AR Competitive Binding Assay cluster_1 Reporter Gene Assay ar Androgen Receptor (AR) incubation Incubation ar->incubation radioligand Radiolabeled Androgen (e.g., [3H]-R1881) radioligand->incubation competitor Test Compound (Vinclozolin or M2) competitor->incubation separation Separation of Bound and Unbound Ligand incubation->separation measurement Scintillation Counting separation->measurement data_analysis IC50 / Ki Determination measurement->data_analysis cells AR-Expressing Cells + ARE-Reporter Construct treatment Cell Treatment cells->treatment androgen Androgen (e.g., DHT) androgen->treatment test_compound Test Compound (Vinclozolin or M2) test_compound->treatment lysis Cell Lysis treatment->lysis luciferase_assay Luciferase Assay lysis->luciferase_assay inhibition_analysis IC50 Determination luciferase_assay->inhibition_analysis

Fig. 1: Experimental workflows for potency comparison.

G cluster_vinclozolin Vinclozolin Metabolism cluster_ar_signaling Androgen Receptor Signaling vinclozolin Vinclozolin m2 Metabolite M2 (Potent Antagonist) vinclozolin->m2 Metabolism ar_cytoplasm Androgen Receptor (AR) (Cytoplasm) m2->ar_cytoplasm Competitively Binds (Antagonism) androgen Androgen (e.g., Testosterone, DHT) androgen->ar_cytoplasm Binds ar_nucleus AR-Androgen Complex (Nucleus) ar_cytoplasm->ar_nucleus Translocation are Androgen Response Element (ARE) in DNA ar_nucleus->are Binds transcription Gene Transcription are->transcription response Androgenic Response transcription->response

Fig. 2: Anti-androgenic mechanism of Vinclozolin M2.

References

A Comparative Guide to the Toxicogenomics of Vinclozolin and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicogenomic effects of the fungicide Vinclozolin (B1683831) and its primary metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide). The information presented herein is based on a review of experimental data from in vivo and in vitro studies.

Executive Summary

Vinclozolin, a dicarboximide fungicide, is an endocrine-disrupting chemical that exerts its toxicity primarily through its metabolites, M1 and M2.[1] These metabolites are more potent antagonists of the androgen receptor (AR) than the parent compound.[2][3] This antagonism disrupts normal androgen signaling, leading to a cascade of altered gene expression and subsequent adverse effects on reproductive development and other physiological processes.[4][5] While direct comparative toxicogenomic data for Vinclozolin and its metabolites from a single study is limited, this guide synthesizes available data to provide a comparative overview of their potencies and known effects on gene expression.

Data Presentation

Table 1: Comparative Androgen Receptor Binding Affinity

This table summarizes the quantitative data on the binding affinity of Vinclozolin and its metabolites to the androgen receptor. The inhibition constant (Ki) represents the concentration of the compound required to inhibit 50% of the binding of a radiolabeled androgen to the receptor. A lower Ki value indicates a higher binding affinity.

CompoundAndrogen Receptor Binding Affinity (Ki)Relative Potency
Vinclozolin > 700 µM[2][3]Weak
Metabolite M1 92 µM[2][3]Moderate
Metabolite M2 9.7 µM[2][3]High

Data from competitive binding assays using rat prostate androgen receptor.[2][3]

Metabolite M2 is approximately 9.5 times more potent than M1 and over 72 times more potent than Vinclozolin in binding to the androgen receptor.[2][3] Furthermore, M2's inhibitory potency is comparable to the well-known antiandrogen, hydroxyflutamide, being only 2-fold less potent. M2 is considered a 50-fold more potent inhibitor of androgen-induced transactivation than M1.

Table 2: Overview of Toxicogenomic Effects and Other Receptor Interactions

This table provides a summary of the known toxicogenomic effects of Vinclozolin and the broader receptor interaction profile of the parent compound and its metabolites.

FeatureVinclozolinMetabolite M1Metabolite M2
Primary Mechanism Androgen Receptor Antagonist (weak)[2][3]Androgen Receptor Antagonist (moderate)[2][3]Androgen Receptor Antagonist (potent)[2][3]
Prostate Transcriptome Alterations Alters expression of 954 genes in the F3 generation ventral prostate, affecting pathways like calcium and WNT signaling.[6]Implicated as the active agent for Vinclozolin's effects.Implicated as the primary active agent for Vinclozolin's effects.
Testis Transcriptome Alterations Alters expression of 576 genes during embryonic development, impacting transcription, signaling, and cytoskeletal pathways.Implicated as the active agent for Vinclozolin's effects.Implicated as the active agent for Vinclozolin's effects.
Transgenerational Epigenetic Effects Induces altered DNA methylation in sperm, leading to transgenerational disease phenotypes.[1]Believed to be a causative agent of Vinclozolin's epigenetic effects.Believed to be a causative agent of Vinclozolin's epigenetic effects.
Other Steroid Receptor Interactions MR and PR antagonist.[7] ERα and ERβ agonist.[7]ERα and ERβ agonist.[7]PR, GR, and MR antagonist (MR>>PR>GR).[7] Partial AR agonist.[7] ERα and ERβ agonist.[7]

MR: Mineralocorticoid Receptor, PR: Progesterone Receptor, GR: Glucocorticoid Receptor, ER: Estrogen Receptor.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol provides a general methodology for assessing the binding affinity of compounds to the androgen receptor, as cited in the summarized data.

  • Preparation of Cytosol: Ventral prostates from adult male rats are homogenized in a buffer solution to isolate the cytosol, which contains the androgen receptor.

  • Incubation: A constant concentration of a radiolabeled androgen (e.g., [³H]R1881) is incubated with the prostate cytosol in the presence of varying concentrations of the test compound (Vinclozolin, M1, or M2).

  • Separation of Bound and Unbound Ligand: After incubation, the mixture is treated to separate the receptor-bound radiolabeled androgen from the unbound form. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Microarray Analysis of Ventral Prostate Gene Expression

This protocol outlines the general steps for analyzing gene expression changes in the rat ventral prostate following Vinclozolin exposure, as described in the cited literature.[6]

  • Animal Treatment: Adult male rats are treated with Vinclozolin (e.g., by gavage) for a specified period. A control group receives the vehicle only.

  • Tissue Collection and RNA Extraction: At the end of the treatment period, the ventral prostates are collected, and total RNA is extracted using a standard method (e.g., TRIzol reagent).

  • RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • Microarray Hybridization: The labeled cRNA is hybridized to a rat genome microarray chip (e.g., Affymetrix Rat Genome 230 2.0 Array).

  • Scanning and Data Acquisition: The microarray chips are scanned to detect the fluorescence intensity of each probe, which corresponds to the expression level of a specific gene.

  • Data Analysis: The raw data is normalized, and statistical analysis is performed to identify genes that are differentially expressed between the Vinclozolin-treated and control groups. This often involves setting a fold-change and p-value threshold to determine significance.

  • Pathway and Functional Analysis: The list of differentially expressed genes is then used for bioinformatics analysis to identify enriched biological pathways and molecular functions.

Mandatory Visualization

Androgen Receptor Signaling Pathway Disruption by Vinclozolin and its Metabolites

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A Conversion AR Androgen Receptor (AR) (inactive) AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins HSP->AR_HSP AR_active AR Dimer (active) AR_HSP->AR_active Dimerization & Nuclear Translocation DHT Dihydrotestosterone (DHT) DHT->AR_HSP Binding & HSP Dissociation SRD5A->DHT Vinclozolin Vinclozolin M1_M2 Metabolites M1 & M2 Vinclozolin->M1_M2 Metabolism M1_M2->AR_HSP Competitive Antagonism ARE Androgen Response Element (ARE) AR_active->ARE Binding Gene_Expression Target Gene Transcription ARE->Gene_Expression Regulation TRPM2 TRPM-2 (induced) Gene_Expression->TRPM2 e.g. C3 Prostatein C3 (repressed) Gene_Expression->C3 e.g.

Caption: Disruption of androgen receptor signaling by Vinclozolin's metabolites.

Experimental Workflow for Comparative Toxicogenomic Analysis

cluster_in_vivo In Vivo Model (Rat) cluster_in_vitro In Vitro Model (e.g., LNCaP cells) cluster_analysis Downstream Analysis animal_treatment Animal Treatment (Vinclozolin vs. Vehicle) tissue_collection Prostate/Testis Collection animal_treatment->tissue_collection rna_extraction_vivo RNA Extraction tissue_collection->rna_extraction_vivo microarray Microarray Analysis rna_extraction_vivo->microarray cell_culture Cell Culture compound_treatment Treatment (Vinclozolin, M1, M2, Vehicle) cell_culture->compound_treatment rna_extraction_vitro RNA Extraction compound_treatment->rna_extraction_vitro rnaseq RNA Sequencing rna_extraction_vitro->rnaseq bioinformatics Bioinformatic Analysis (DEG, Pathway Analysis) microarray->bioinformatics rnaseq->bioinformatics

Caption: Workflow for toxicogenomic analysis of Vinclozolin and its metabolites.

Logical Relationship of Vinclozolin's Toxicity

Vinclozolin Vinclozolin Exposure Metabolism Metabolic Activation Vinclozolin->Metabolism Metabolites Active Metabolites (M1 & M2) Metabolism->Metabolites AR_Antagonism Androgen Receptor Antagonism Metabolites->AR_Antagonism Gene_Expression Altered Gene Expression AR_Antagonism->Gene_Expression Adverse_Outcomes Adverse Health Outcomes (e.g., Reproductive Malformations, Prostate Disease, Tumors) Gene_Expression->Adverse_Outcomes

References

Validating a Novel Analytical Method for Vinclozolin M2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating a new analytical method for the determination of Vinclozolin (B1683831) M2, a significant metabolite of the fungicide Vinclozolin. Vinclozolin and its metabolites, M1 and M2, are known for their anti-androgenic properties, primarily through competitive binding to the androgen receptor.[1][2][3][4] Accurate and precise quantification of Vinclozolin M2 is crucial for toxicological studies and risk assessment.

This document outlines the key performance parameters for method validation, presents a comparison with an established High-Performance Liquid Chromatography (HPLC) method, and provides detailed experimental protocols.

Comparative Analysis of Analytical Methods

A new analytical method's performance should be rigorously compared against established methods. The following table summarizes the validation parameters for a typical HPLC-UV method used for Vinclozolin analysis, which can serve as a benchmark for a new method targeting Vinclozolin M2.

Performance ParameterEstablished HPLC-UV Method for Vinclozolin[5]New Analytical Method for Vinclozolin M2
Specificity/Selectivity The method is selective for Vinclozolin.[Insert data for the new method]
Linearity Range 25 ppm to 75 ppm[Insert data for the new method]
Correlation Coefficient (r²) > 0.99[Insert data for the new method]
Precision (%RSD) System Precision: < 2.0% Method Precision: 0.28 - 0.99%[Insert data for the new method]
Accuracy (% Recovery) 99.56% - 100.97%[Insert data for the new method]
Robustness %RSD at different flow rates (0.8 & 1.2 mL/min): 0.72 & 0.38 %RSD at different mobile phase compositions: 0.23 & 0.56[Insert data for the new method]
Solution Stability Stable up to 48 hours at room temperature.[Insert data for the new method]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of analytical methods.

Established HPLC Method for Vinclozolin and its Metabolites

This protocol is based on a method developed for the analysis of Vinclozolin and its metabolites in rat serum.[6][7]

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column : C18 column.

  • Mobile Phase : A gradient program with 60-75% methanol:acetonitrile (B52724) (70:30) and 0.05 M monobasic sodium phosphate (B84403) buffer (pH 3.3).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 212 nm.

  • Sample Preparation :

    • Dilute serum samples (1:4) with 0.1 M potassium phosphate buffer (pH 3.3) to minimize hydrolysis of the analytes.

    • Add acetonitrile for protein precipitation.

    • Centrifuge and collect the supernatant for injection.

Recoveries for Vinclozolin and its metabolites M1 and M2 using this method ranged from 85% to 105%.[6]

Validation Protocol for a New Analytical Method

The validation of a new analytical method for Vinclozolin M2 should adhere to international guidelines such as those from the International Council for Harmonisation (ICH).[5]

  • Specificity/Selectivity : Analyze blank matrix samples to ensure no interference at the retention time of Vinclozolin M2 and the internal standard.

  • Linearity : Prepare a series of calibration standards of Vinclozolin M2 in the appropriate matrix and inject them. Plot the peak area response against the concentration and determine the linearity and correlation coefficient. A typical range for Vinclozolin is 50% to 150% of the working concentration.[5]

  • Precision :

    • System Precision : Perform at least six replicate injections of a standard solution and calculate the relative standard deviation (%RSD) of the peak areas. The acceptance criterion is typically an RSD of ≤ 2.0%.[5]

    • Method Precision : Analyze a minimum of six independent preparations of the sample at the target concentration and calculate the %RSD.

  • Accuracy : Perform recovery studies by spiking the matrix with known concentrations of Vinclozolin M2 at different levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Robustness : Intentionally vary critical method parameters such as mobile phase composition, flow rate, and column temperature to assess the method's reliability during normal use.

  • Stability : Evaluate the stability of Vinclozolin M2 in the analytical solution under different storage conditions (e.g., room temperature, refrigerated) over a specific period (e.g., 24, 48 hours).

Visualizing the Validation Workflow

A clear understanding of the experimental workflow is crucial for implementing the validation protocol.

Analytical_Method_Validation_Workflow cluster_validation Validation Parameters A Method Development & Optimization B Preparation of Validation Protocol A->B C System Suitability Testing B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Precision (System & Method) E->F G Accuracy (Recovery) F->G H Robustness G->H I Stability H->I J Data Analysis & Reporting I->J K Method Implementation for Routine Analysis J->K

Caption: Workflow for the validation of a new analytical method.

Signaling Pathway of Vinclozolin's Anti-Androgenic Action

Vinclozolin and its metabolites M1 and M2 exert their anti-androgenic effects by competitively inhibiting the binding of androgens to the androgen receptor (AR). This disruption of androgen signaling is a key consideration in toxicological assessments.

Vinclozolin_Anti_Androgenic_Action Androgen Androgen (e.g., Testosterone) Binding Androgen-AR Complex Formation Androgen->Binding AR Androgen Receptor (AR) AR->Binding VinclozolinM2 Vinclozolin / M1 / M2 Inhibition Inhibition of Binding VinclozolinM2->Inhibition Translocation Nuclear Translocation Binding->Translocation GeneExpression Androgen-Dependent Gene Expression Translocation->GeneExpression BiologicalResponse Normal Biological Response GeneExpression->BiologicalResponse Inhibition->Binding

Caption: Mechanism of Vinclozolin's anti-androgenic activity.

References

Vinclozolin M2: A Comparative Analysis of In Vitro and In Vivo Anti-Androgenic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo data for Vinclozolin M2 (V-M2), a primary and potent anti-androgenic metabolite of the fungicide Vinclozolin. The following sections present quantitative data in structured tables, detail the experimental protocols used to generate this data, and provide visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Comparison

The anti-androgenic activity of Vinclozolin M2 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Anti-Androgenic Activity of Vinclozolin M2

ParameterSpeciesAssay SystemValueReference
Androgen Receptor (AR) Binding Affinity (Ki) RatProstate Cytosol Competitive Binding9.7 µM[1]
Androgen Receptor (AR) Binding Affinity (Ki) RatProstate Cytosol Competitive Binding9.7 µM[2]
Androgen Receptor Antagonism (IC50) HumanMCF-7 cells (reporter assay)0.17 nM[3]
Androgen-Induced Transactivation Inhibition HumanRecombinant AR50-fold more potent than M1, 2-fold less than hydroxyflutamide[4][5]

Table 2: In Vivo Anti-Androgenic Effects of Vinclozolin (Metabolized to M2)

EndpointSpeciesDosing RegimenEffectReference
Reproductive Organ Weight Rat10 mg/kg/day VinclozolinReduced ventral prostate weight[6]
Reproductive Organ Weight Rat100 mg/kg/day Vinclozolin (perinatal)Atrophic seminal vesicles and ventral prostate[1]
Hormone Levels Rat100 mg/kg/day VinclozolinIncreased Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)[6]
Sexual Differentiation Rat100 mg/kg/day Vinclozolin (perinatal)Hypospadias, cleft phallus, ectopic testes, vaginal pouch[1]
Puberty Onset Rat30 and 100 mg/kg/day Vinclozolin (peripubertal)Delayed pubertal maturation[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are composite protocols for key assays used to evaluate the anti-androgenic properties of Vinclozolin M2, based on established methodologies.

Androgen Receptor (AR) Competitive Binding Assay (In Vitro)

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • [³H]-R1881 (radiolabeled synthetic androgen)

  • Test compound (Vinclozolin M2)

  • Unlabeled R1881 (for determining non-specific binding)

  • Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare rat ventral prostate cytosol from castrated rats.

  • In duplicate tubes, incubate a fixed concentration of [³H]-R1881 with varying concentrations of the test compound (Vinclozolin M2) and the prostate cytosol.

  • Include control tubes for total binding (only [³H]-R1881 and cytosol) and non-specific binding ([³H]-R1881, cytosol, and a high concentration of unlabeled R1881).

  • Incubate the mixture overnight at 4°C to reach equilibrium.

  • Separate the bound from unbound radioligand using a method such as hydroxylapatite (HAP) slurry or dextran-coated charcoal.

  • Add scintillation cocktail to the bound fraction.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki (inhibition constant) by non-linear regression analysis.

Androgen-Responsive Reporter Gene Assay (In Vitro)

This assay measures the ability of a compound to inhibit androgen-induced gene expression.

Materials:

  • A mammalian cell line stably transfected with the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV).

  • Cell culture medium and supplements.

  • Dihydrotestosterone (DHT) or another androgen agonist.

  • Test compound (Vinclozolin M2).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Plate the transfected cells in a multi-well plate and allow them to attach.

  • Expose the cells to a fixed concentration of the androgen agonist (e.g., DHT) in the presence of increasing concentrations of the test compound (Vinclozolin M2).

  • Include control wells with vehicle only, androgen agonist only, and test compound only.

  • Incubate for 24-48 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of androgen-induced reporter gene activity for each concentration of the test compound and determine the IC50 value.

Hershberger Assay (In Vivo)

The Hershberger assay is a short-term in vivo screening test for androgenic and anti-androgenic substances in castrated male rats.

Animals:

  • Peripubertal male rats, castrated at a specific age (e.g., 42 days old).

Procedure:

  • Allow the animals to recover from castration for a set period (e.g., 7 days).

  • Divide the animals into treatment groups:

    • Vehicle control (e.g., corn oil).

    • Testosterone propionate (B1217596) (TP) alone (positive control for androgenic effects).

    • TP plus a known anti-androgen like Flutamide (positive control for anti-androgenic effects).

    • TP plus various doses of the test substance (e.g., Vinclozolin, which is metabolized to M2).

  • Administer the respective treatments daily for 10 consecutive days via oral gavage or subcutaneous injection.

  • Record body weights daily.

  • On day 11, euthanize the animals and carefully dissect the following androgen-dependent tissues:

    • Ventral prostate

    • Seminal vesicles (with coagulating glands)

    • Levator ani-bulbocavernosus muscle

    • Cowper's glands

    • Glans penis

  • Record the fresh (wet) weight of each tissue.

  • A statistically significant decrease in the weights of two or more of these tissues in the test substance groups compared to the TP-only group indicates anti-androgenic activity.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes is essential for a clear understanding of the data.

Androgen Receptor Signaling Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) VM2 Vinclozolin M2 VM2->AR Antagonistic Binding VM2->AR_dimer Prevents stable DNA binding AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Blocked_Transcription Transcription Inhibited AR_dimer->Blocked_Transcription Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., Male Phenotype Development) Gene_Transcription->Biological_Response Leads to

Caption: Androgen Receptor Signaling and Inhibition by Vinclozolin M2.

Experimental Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_comparison Data Comparison and Conclusion binding_assay AR Competitive Binding Assay ki_value Binding Affinity (Ki) binding_assay->ki_value Determines Ki reporter_assay AR Reporter Gene Assay ic50_value Functional Inhibition (IC50) reporter_assay->ic50_value Determines IC50 comparison Compare In Vitro Potency with In Vivo Effects ki_value->comparison ic50_value->comparison animal_dosing Animal Dosing (e.g., Hershberger Assay) tissue_analysis Reproductive Tissue Weight Analysis animal_dosing->tissue_analysis hormone_analysis Serum Hormone (LH, FSH) Analysis animal_dosing->hormone_analysis tissue_weights Organ Weight Changes tissue_analysis->tissue_weights hormone_levels Hormone Level Changes hormone_analysis->hormone_levels tissue_weights->comparison hormone_levels->comparison conclusion Determine Anti-Androgenic Mechanism and Potency comparison->conclusion

References

Vinclozolin Metabolites M1 and M2: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Vinclozolin (B1683831) metabolites M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide). The fungicide Vinclozolin undergoes metabolic transformation in vivo to these active metabolites, which are primarily responsible for its endocrine-disrupting effects. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant signaling pathways to facilitate a comprehensive understanding of their distinct and overlapping biological functions.

Quantitative Comparison of Biological Activity

The primary mechanism of action for Vinclozolin metabolites M1 and M2 is the competitive antagonism of the androgen receptor (AR). However, their potency and receptor interaction profiles exhibit significant differences. The following table summarizes the key quantitative data from in vitro studies.

ParameterVinclozolinMetabolite M1Metabolite M2Reference
Androgen Receptor (AR) Binding Affinity (Ki) > 700 µM92 µM9.7 µM[1]
AR Transcriptional Activation Inhibition Weak-50-fold more potent than M1[2][3]
Androgen Receptor (AR) Agonist Activity NoNoPartial agonist at high concentrations[4]
Progesterone Receptor (PR) Antagonist Activity YesNoYes (>GR)[4]
Glucocorticoid Receptor (GR) Antagonist Activity NoNoYes[4]
Mineralocorticoid Receptor (MR) Antagonist Activity YesNoYes (>>PR)[4]
Estrogen Receptor (ERα and ERβ) Agonist Activity YesYesYes[4]

Core Mechanism of Action: Androgen Receptor Antagonism

Both M1 and M2 function as competitive antagonists of the androgen receptor.[1][5] This interaction is central to the antiandrogenic effects observed following Vinclozolin exposure. The parent compound, Vinclozolin, demonstrates only weak affinity for the androgen receptor.[1] However, its metabolites, M1 and particularly the more potent M2, effectively compete with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the AR.[1][2][3] This competitive inhibition prevents the conformational changes in the AR necessary for its activation, subsequent translocation to the nucleus, and binding to androgen response elements (AREs) on DNA.[2][3] The ultimate consequence is the inhibition of androgen-dependent gene transcription, leading to the disruption of normal male reproductive development and function.[1][5]

At high concentrations and in the absence of a natural androgen, M2 has been observed to exhibit partial agonist activity, promoting the binding of the androgen receptor to DNA and initiating transcription.[2][3][4] This dual antagonist-agonist activity highlights the complex interaction of M2 with the androgen receptor.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the biological activities of Vinclozolin metabolites M1 and M2.

Androgen Receptor Competitive Binding Assay

This assay is employed to determine the binding affinity (Ki) of M1 and M2 to the androgen receptor.

Objective: To quantify the ability of Vinclozolin metabolites to displace a radiolabeled androgen from the androgen receptor.

Methodology:

  • Receptor Source: A source of androgen receptor is prepared, typically from cytosolic extracts of tissues rich in AR, such as the rat ventral prostate, or from cells engineered to overexpress the human androgen receptor (e.g., COS or Sf9 cells).

  • Radioligand: A radiolabeled synthetic androgen with high affinity for the AR, such as [³H]-R1881 (methyltrienolone), is used.

  • Incubation: A constant concentration of the radiolabeled androgen is incubated with the androgen receptor preparation in the presence of increasing concentrations of the unlabeled competitor (Vinclozolin, M1, or M2).

  • Separation: After reaching equilibrium, the bound and free radioligand are separated. This is commonly achieved by techniques such as hydroxylapatite precipitation or filtration through glass fiber filters.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Androgen-Dependent Transcriptional Activation Assay

This assay is utilized to assess the functional consequence of M1 and M2 binding to the androgen receptor, specifically their ability to inhibit androgen-induced gene expression.

Objective: To measure the extent to which Vinclozolin metabolites inhibit the transcriptional activity of the androgen receptor in a cellular context.

Methodology:

  • Cell Line: A suitable mammalian cell line that does not endogenously express the androgen receptor (e.g., CV-1 or HeLa cells) is used.

  • Transfection: The cells are transiently co-transfected with two plasmids:

    • An expression vector containing the full-length cDNA for the human androgen receptor.

    • A reporter plasmid containing a luciferase or β-galactosidase reporter gene under the control of a promoter with multiple androgen response elements (AREs), such as the mouse mammary tumor virus (MMTV) promoter.

  • Treatment: The transfected cells are then treated with a known androgen (e.g., dihydrotestosterone - DHT) to induce reporter gene expression. Concurrently, cells are co-treated with increasing concentrations of the test compounds (Vinclozolin, M1, or M2).

  • Lysis and Assay: After a suitable incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured.

  • Data Analysis: The ability of M1 and M2 to inhibit androgen-induced reporter gene activity is quantified. The results are often expressed as the concentration of the compound that causes a 50% inhibition of the maximal androgen-induced response (IC50).

Visualizations

Androgen Receptor Signaling Pathway and Interference by Vinclozolin Metabolites

The following diagram illustrates the canonical androgen receptor signaling pathway and the points of interference by Vinclozolin metabolites M1 and M2.

Androgen Receptor Signaling Pathway and Inhibition by M1/M2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A DHT DHT AR_inactive Inactive AR-HSP Complex DHT->AR_inactive Binds SRD5A->DHT AR_active Active AR AR_inactive->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization AR_active->AR_dimer Nuclear Translocation M1_M2 Vinclozolin Metabolites (M1 & M2) M1_M2->AR_inactive Competitive Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Androgen-Dependent Gene Transcription ARE->Gene_Transcription Activation

Caption: Androgen Receptor Signaling and M1/M2 Inhibition.

Experimental Workflow for Androgen Receptor Competitive Binding Assay

The following diagram outlines the key steps in the experimental workflow for determining the androgen receptor binding affinity of Vinclozolin metabolites.

Workflow for AR Competitive Binding Assay Start Start Prepare_Receptor Prepare AR Source (e.g., rat prostate cytosol) Start->Prepare_Receptor Incubate Incubate AR with [3H]-R1881 and varying concentrations of M1/M2 Prepare_Receptor->Incubate Separate Separate Bound and Free Ligand (e.g., Hydroxylapatite precipitation) Incubate->Separate Quantify Quantify Radioactivity (Liquid Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate IC50 and Ki) Quantify->Analyze End End Analyze->End

Caption: AR Competitive Binding Assay Workflow.

References

A Comparative Guide to the Validation of Analytical Assays for Vinclozolin Metabolite M2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methods used for the quantification of Vinclozolin (B1683831) metabolite M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide). While a formal inter-laboratory validation study for Vinclozolin M2 assays with publicly available comparative data is not readily found in the scientific literature, this document synthesizes validation parameters from single-laboratory studies to offer a comparative perspective on assay performance. The data presented here is crucial for researchers in toxicology, environmental science, and drug development who are studying the effects of Vinclozolin and its bioactive metabolites.

Comparison of Analytical Method Performance

The following table summarizes the quantitative performance characteristics of an analytical method for the determination of Vinclozolin and its metabolites, including M2, as reported in a single-laboratory validation study. This data can serve as a benchmark for laboratories developing or implementing their own assays.

Performance CharacteristicMethodMatrixAnalyteResultReference
Recovery HPLCRat SerumVinclozolin85% - 105%[1]
Metabolite M185% - 105%[1]
Metabolite M2 85% - 105% [1]
Linearity HPLC-UV/PDAFungicide FormulationVinclozolin50% to 150% of working concentration (25 ppm to 75 ppm)[2]
Precision HPLC-UV/PDAFungicide FormulationVinclozolin%RSD < 2.0% (Intermediate Precision)[2]

Note: The linearity and precision data are for the parent compound Vinclozolin, as specific data for M2 was not available in the reviewed literature. These values, however, provide an indication of the performance of the chromatographic method.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results. Below are the experimental protocols for the key experiments cited in this guide.

Analysis of Vinclozolin and its Metabolites in Rat Serum by HPLC[1]

This method was developed for the simultaneous analysis of Vinclozolin and its metabolites M1, M2, and M3 in rat serum.

  • Sample Preparation:

    • Rat serum samples were spiked with Vinclozolin and its metabolites.

    • Samples were diluted (1:4) with 0.1M monobasic potassium phosphate (B84403) buffer (pH 3.3) to minimize hydrolysis of the analytes.

    • Acetonitrile was added to precipitate proteins.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient program with a mobile phase consisting of 60-75% methanol:acetonitrile (70:30) and 0.05 M monobasic sodium phosphate buffer (pH 3.3).

    • Flow Rate: 1 ml/min.

    • Detection: UV detector at 212 nm.

Quantitative Assessment of Vinclozolin by HPLC-UV/PDA[2]

This method was developed and validated for the quantitative estimation of Vinclozolin in a fungicide formulation.

  • Chromatographic Conditions:

    • Instrument: HPLC-Waters-Alliance 510 system with a UV/PDA detector.

    • Column: Newcrom R1 (100mm x 3.2mm x 3µ).

    • Mobile Phase: Methanol, Phosphoric Acid, and water in a ratio of 55:45:0.1 (v/v/v).

    • Flow Rate: 1.0 ml/min.

    • Detection: 220 nm.

    • Injection Volume: 20 µl.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in assay validation and the biological context of Vinclozolin M2, the following diagrams are provided.

cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis cluster_reporting Phase 4: Reporting define_scope Define Scope & Analytes select_labs Select Participating Labs define_scope->select_labs develop_protocol Develop Standardized Protocol select_labs->develop_protocol distribute_samples Distribute Homogenized Samples develop_protocol->distribute_samples lab_analysis Independent Lab Analysis distribute_samples->lab_analysis collect_data Collect & Compile Data lab_analysis->collect_data stat_analysis Statistical Analysis (e.g., ANOVA, Cochran's test) collect_data->stat_analysis assess_performance Assess Method Performance (Reproducibility, Repeatability) stat_analysis->assess_performance final_report Final Validation Report assess_performance->final_report

Caption: Generalized workflow for an inter-laboratory validation study.

cluster_metabolism Metabolism cluster_cellular Cellular Action vinclozolin Vinclozolin hydrolysis Hydrolysis (in vivo) vinclozolin->hydrolysis m1 Metabolite M1 hydrolysis->m1 m2 Metabolite M2 (Active Anti-androgen) hydrolysis->m2 m2_cellular Metabolite M2 m2->m2_cellular ar Androgen Receptor (AR) in Cytoplasm ar_complex AR-Testosterone Complex ar->ar_complex inhibition Inhibition ar->inhibition testosterone Testosterone testosterone->ar m2_cellular->ar translocation Translocation to Nucleus ar_complex->translocation gene_expression Androgen-dependent Gene Expression translocation->gene_expression inhibition->ar_complex

Caption: Metabolic activation of Vinclozolin and its anti-androgenic signaling pathway.

Conclusion

The validation of analytical methods for Vinclozolin M2 is critical for accurately assessing exposure and risk. While this guide highlights key performance data from single-laboratory studies, it also underscores the need for a comprehensive inter-laboratory validation study to establish the reproducibility and robustness of M2 assays across different laboratories. Such a study would be invaluable for standardizing methodologies and ensuring the reliability of data in regulatory submissions and scientific research. The provided protocols and diagrams serve as a valuable resource for laboratories working with this important environmental toxicant and its metabolites.

References

A Comparative Analysis of the Endocrine-Disrupting Effects of Vinclozolin M2 and p,p'-DDE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endocrine-disrupting properties of two prominent antiandrogenic compounds: Vinclozolin (B1683831) metabolite M2 and p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), the persistent metabolite of the insecticide DDT. Both compounds are recognized for their ability to interfere with the male endocrine system, primarily by acting as antagonists to the androgen receptor (AR). This document synthesizes experimental data to compare their potency, mechanisms of action, and in vivo effects, supported by detailed experimental protocols and visual diagrams of key pathways and workflows.

Mechanism of Action: Competitive Androgen Receptor Antagonism

Both Vinclozolin M2 and p,p'-DDE exert their primary endocrine-disrupting effects by competitively binding to the ligand-binding domain of the androgen receptor.[1][2] This binding prevents native androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from activating the receptor. The unactivated receptor complex fails to translocate to the nucleus and initiate the transcription of androgen-dependent genes, which are crucial for the normal development and function of the male reproductive tract.[3][4] Consequently, exposure to these compounds can lead to a range of antiandrogenic effects, from altered gene expression to gross morphological abnormalities.[2][5][6]

While the primary mechanism is AR antagonism, some studies suggest p,p'-DDE may also inhibit the enzyme 5α-reductase at high concentrations, which would further reduce the levels of the potent androgen DHT.[7] Vinclozolin's metabolite, M2, has also been shown to interact with other steroid receptors, including the progesterone, glucocorticoid, and mineralocorticoid receptors, suggesting a broader potential for endocrine disruption.[8]

cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus DHT Androgen (DHT) AR Androgen Receptor (AR) + HSPs DHT->AR Binds & Activates AR_Active Activated AR Dimer AR->AR_Active Translocation (Normal Pathway) M2 Vinclozolin M2 M2->AR Competitively Binds (Antagonist) M2->AR_Active Inhibits Translocation DDE p,p'-DDE DDE->AR Competitively Binds (Antagonist) DDE->AR_Active Inhibits Translocation ARE Androgen Response Element (ARE) AR_Active->ARE Binds Gene Target Gene Transcription ARE->Gene Response Androgenic Response Gene->Response

Caption: Androgen receptor signaling pathway disruption by Vinclozolin M2 and p,p'-DDE.

Quantitative Comparison of Antiandrogenic Potency

The following tables summarize key quantitative metrics for Vinclozolin M2 and p,p'-DDE, derived from in vitro and in vivo studies. These values provide a basis for comparing their relative potency as androgen receptor antagonists. Based on the available data, p,p'-DDE demonstrates a higher binding affinity (lower Kᵢ) for the androgen receptor compared to Vinclozolin M2.

Table 1: In Vitro Androgen Receptor (AR) Binding Affinity

Compound Receptor Source Assay Type Kᵢ (µM) IC₅₀ (µM) Reference(s)
Vinclozolin M2 Rat Prostate Competitive Binding 9.7 Not Reported [6]

| p,p'-DDE | Not Specified | Competitive Binding | 3.5 | 5.0 | Not Reported |

Table 2: In Vivo Antiandrogenic Effects in Rats

Compound Dosing Regimen Observed Effects Reference(s)
Vinclozolin 200 mg/kg/day (gavage, 4 days) Decreased seminal vesicle and prostate weight; altered androgen-dependent gene expression. [2]
p,p'-DDE 200 mg/kg/day (gavage, 4 days) Decreased seminal vesicle and prostate weight; altered androgen-dependent gene expression. [2]
Vinclozolin 100 mg/kg/day (perinatal) Hypospadias, cleft phallus, ectopic testes, atrophic accessory sex glands. [6]

| p,p'-DDE | 100 mg/kg/day (gestational) | Reduced anogenital distance, delayed puberty. | Not Reported |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of standard protocols used to assess the endocrine-disrupting effects of compounds like Vinclozolin M2 and p,p'-DDE.

Androgen Receptor Competitive Binding Assay

This in vitro assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

  • Objective: To determine the binding affinity (Kᵢ) of a test compound for the androgen receptor.

  • Materials:

    • AR Source: Cytosol prepared from the ventral prostate of castrated rats.[9]

    • Radioligand: A high-affinity synthetic androgen, such as [³H]-R1881.[10]

    • Test Compounds: Vinclozolin M2, p,p'-DDE.

    • Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.[9]

    • Separation Matrix: Hydroxylapatite (HAP) slurry or charcoal adsorption.[11]

    • Scintillation Cocktail and Scintillation Counter .

  • Procedure:

    • Preparation: Prepare rat prostate cytosol containing the AR. Prepare serial dilutions of the unlabeled test compound and a reference androgen (e.g., R1881) for the standard curve.[9]

    • Incubation: In assay tubes, combine the AR-containing cytosol, a fixed concentration of the [³H]-R1881 radioligand, and varying concentrations of the test compound or unlabeled R1881. Incubate overnight at 4°C to reach binding equilibrium.[11]

    • Separation: Add an HAP slurry or charcoal suspension to each tube to separate receptor-bound from free radioligand. The receptor-ligand complex binds to the HAP or remains in the supernatant with charcoal. Centrifuge to pellet the HAP or charcoal.[11]

    • Quantification: Aspirate the supernatant. Add scintillation cocktail to the pellet and measure the radioactivity using a liquid scintillation counter.[11]

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC₅₀ (concentration that inhibits 50% of specific binding) is determined from the resulting dose-response curve. The Kᵢ is then calculated using the Cheng-Prusoff equation.[11]

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Analysis P1 Prepare Rat Prostate Cytosol (AR) I1 Combine AR, Radioligand, & Test Compound P1->I1 P2 Prepare Serial Dilutions of Test Compound & Radioligand P2->I1 I2 Incubate Overnight at 4°C I1->I2 S1 Add HAP Slurry & Centrifuge I2->S1 S2 Measure Radioactivity in Pellet S1->S2 A1 Plot Dose-Response Curve S2->A1 A2 Calculate IC₅₀ and Kᵢ A1->A2

Caption: Experimental workflow for the Androgen Receptor Competitive Binding Assay.

Androgen-Dependent Transcriptional Activation Reporter Gene Assay

This cell-based assay measures the ability of a compound to induce or inhibit the transcriptional activity of the AR.

  • Objective: To determine if a test compound acts as an AR agonist or antagonist by measuring its effect on the expression of a reporter gene.

  • Materials:

    • Cell Line: A mammalian cell line (e.g., COS-1, VCaP, or HEK293) that can be transfected.[1]

    • Expression Vector: A plasmid containing the human or rat AR gene.

    • Reporter Vector: A plasmid containing a reporter gene (e.g., luciferase or GFP) downstream of a promoter with multiple androgen response elements (AREs).[3]

    • Transfection Reagent.

    • Test Compounds and a reference androgen (e.g., DHT).

    • Luciferase Assay System and a Luminometer .

  • Procedure:

    • Transfection: Co-transfect the chosen cell line with the AR expression vector and the ARE-reporter vector. Alternatively, use a stable cell line expressing these components.[3]

    • Treatment: After allowing for protein expression, treat the cells with the test compound alone (to test for agonist activity) or in combination with a known AR agonist like DHT (to test for antagonist activity).[3]

    • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

    • Cell Lysis: Lyse the cells to release the cellular contents, including the reporter protein.

    • Quantification: Add the appropriate substrate (e.g., luciferin (B1168401) for luciferase) and measure the resulting signal (light output) using a luminometer.[3]

    • Data Analysis: Normalize reporter activity to a control (e.g., a co-transfected Renilla luciferase vector or total protein concentration). Compare the signal from treated cells to vehicle controls. A decrease in the DHT-induced signal indicates antagonism.

In Vivo Hershberger Bioassay

This standardized in vivo assay is used to identify substances with androgenic or antiandrogenic activity in a mammalian model.

  • Objective: To assess the potential of a chemical to affect androgen-dependent tissue weights in a castrated male rat model.

  • Animal Model: Peripubertal, castrated male rats.[7]

  • Procedure:

    • Acclimation and Castration: Animals are acclimated, and then surgically castrated to remove the endogenous source of androgens.

    • Dosing: After a post-surgery recovery period, animals are treated for 10 consecutive days.[7]

      • Antagonist Assay: Animals are co-administered a reference androgen (e.g., testosterone propionate) and the test compound (e.g., Vinclozolin, p,p'-DDE) via oral gavage or subcutaneous injection.[7]

      • Agonist Assay: Animals are administered the test compound alone.

    • Necropsy: On the day after the final dose, animals are euthanized, and key androgen-dependent tissues are dissected and weighed.

    • Endpoints: The primary endpoints are the weights of five androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle complex, Cowper's glands, and the glans penis.[5][7]

    • Data Analysis: The tissue weights from the test group are statistically compared to those of the control group (vehicle + testosterone propionate). A significant decrease in tissue weight indicates antiandrogenic activity.

A Select Peripubertal Male Rats B Surgical Castration A->B C Daily Dosing (10 days) Test Compound + Testosterone B->C D Necropsy (Day 11) C->D E Dissect & Weigh Androgen-Dependent Tissues D->E F Statistical Analysis: Compare Tissue Weights to Control E->F G Determine Antiandrogenic Activity F->G

Caption: Simplified workflow of the in vivo Hershberger Bioassay for antiandrogens.

References

Safety Operating Guide

Navigating the Disposal of Vinclozolin M2-2204: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Vinclozolin M2-2204, a metabolite of the fungicide Vinclozolin, requires careful consideration due to conflicting safety classifications and the hazardous nature of its parent compound. While some safety data sheets (SDS) for Vinclozolin M2-2204 do not classify it as a hazardous substance under the Globally Harmonized System (GHS), its parent compound, Vinclozolin, is recognized as a possible human carcinogen and an endocrine disruptor with known reproductive and aquatic toxicity.[1][2][3][4] Given this context and the potential for long-lasting harmful effects to aquatic life noted in some sources for M2, a cautious approach treating Vinclozolin M2-2204 as hazardous chemical waste is the recommended procedure for laboratory settings.

Laboratories must adhere to federal and local regulations for hazardous waste management, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the disposal of chemical waste.[5][6] These regulations prohibit the disposal of such chemicals in regular trash or down the sewer system.[5]

Hazard Profile: Vinclozolin vs. Vinclozolin M2-2204

To provide a clear basis for the recommended disposal protocols, the following table summarizes the known hazard information for both the parent compound, Vinclozolin, and its metabolite, Vinclozolin M2-2204. The discrepancy in classification for M2 underscores the need for a conservative disposal strategy.

Hazard Classification Vinclozolin Vinclozolin M2-2204
Carcinogenicity Group C: Possible human carcinogen[2], Suspected of causing cancer (H351)[4]Not classified as hazardous by GHS in some SDSs[7], Not considered hazardous by OSHA 2012 Standard in some SDSs
Reproductive Toxicity May damage fertility or the unborn child (H360)[4]No classification available in reviewed SDSs
Skin Sensitization May cause an allergic skin reaction (H317)[4]Generally does not irritate the skin[7]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects (H411)[4]May cause long-lasting harmful effects to aquatic life, Water hazard class 1 (slightly hazardous for water)[7]

Step-by-Step Disposal Protocol for Vinclozolin M2-2204

This protocol provides a detailed methodology for the safe disposal of Vinclozolin M2-2204 from a laboratory setting, ensuring the safety of personnel and protection of the environment.

Personal Protective Equipment (PPE)

Before handling Vinclozolin M2-2204, ensure appropriate PPE is worn:

  • Standard laboratory coat.

  • Safety glasses with side shields or goggles.[8]

  • Chemical-resistant gloves (ensure the glove material is impermeable to the substance).[7][8]

Waste Collection and Segregation
  • Designated Waste Container: Collect all Vinclozolin M2-2204 waste, including pure substance, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated PPE, in a designated, leak-proof container that is chemically compatible with the waste.[5][9]

  • Avoid Mixing: Do not mix Vinclozolin M2-2204 waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals must be kept separate.[5]

  • Solid vs. Liquid:

    • Solid Waste: For dry material, use dry clean-up procedures to avoid generating dust.[8] Place residues in a sealed, labeled container.[8]

    • Liquid Waste: If the compound is in solution, collect it in a sealable, liquid-waste container. Do not dispose of it down the drain.[5] Prevent any spillage from entering drains or water courses.[8]

Waste Container Labeling

Proper labeling is critical for safe disposal. Every waste container must be clearly labeled with:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "Vinclozolin M2-2204".

  • The CAS Number: 83792-61-4.[7]

  • An indication of the hazards (e.g., "Caution: Environmental Hazard," "Aquatic Toxin").[6]

  • The accumulation start date.

Storage of Waste
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]

  • Conditions: The storage area should be a well-ventilated, cool, and dry location, away from incompatible materials.[5]

  • Secondary Containment: It is best practice to use a secondary containment system to prevent the spread of material in case of a leak.[5]

  • Time Limits: Adhere to institutional and regulatory time limits for waste accumulation in the laboratory, which can be up to twelve months under EPA Subpart K for academic labs.[10]

Final Disposal
  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal contractor.[6]

  • Documentation: Maintain accurate records of the waste generated and disposed of, in accordance with RCRA and local regulations.[5]

  • Empty Containers: Empty containers of Vinclozolin M2-2204 may still contain residual material and should be disposed of as hazardous waste unless thoroughly decontaminated.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Vinclozolin M2-2204.

G start Start: Vinclozolin M2-2204 Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_collection Step 2: Collect Waste in Designated, Compatible Container ppe->waste_collection segregation Segregate Solid vs. Liquid Waste. Do Not Mix with Other Chemicals. waste_collection->segregation labeling Step 3: Label Container 'Hazardous Waste', Chemical Name, CAS#, Hazards segregation->labeling storage Step 4: Store in Satellite Accumulation Area (SAA) labeling->storage ehs_contact Step 5: Contact EHS for Pickup by Certified Waste Vendor storage->ehs_contact end End: Waste Disposed of in Compliance with Regulations ehs_contact->end

Caption: Workflow for the safe disposal of Vinclozolin M2-2204 waste.

References

Essential Safety and Handling Protocols for Vinclozolin and its Metabolite M2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for handling Vinclozolin and its metabolite, Vinclozolin M2. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.

Vinclozolin is a fungicide that has been identified as a hazardous substance with potential for reproductive toxicity and carcinogenic effects.[1][2] Its metabolite, Vinclozolin M2, is not classified as hazardous according to the Globally Harmonized System (GHS).[3] However, given the hazardous nature of the parent compound, it is prudent to handle both with care.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical barrier to preventing exposure when handling Vinclozolin and its metabolites.

PPE CategoryVinclozolinVinclozolin M2
Hand Protection Chemical resistant gloves (e.g., Nitrile rubber)Recommended as a standard laboratory practice
Eye/Face Protection Safety glasses with side-shields or gogglesRecommended as a standard laboratory practice
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoesRecommended as a standard laboratory practice
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter if working with powders or creating aerosolsNot required under normal handling conditions
Safe Handling and Operational Plan

Adherence to a strict operational plan is essential for minimizing risk.

  • Preparation :

    • Designate a specific area for handling Vinclozolin.

    • Ensure a calibrated and certified chemical fume hood is available and functioning properly.

    • Verify that all necessary PPE is available and in good condition.

    • Have an emergency plan in place, including the location of safety showers, eyewash stations, and first aid kits.

  • Handling :

    • All work with Vinclozolin, especially when handling the solid form or preparing solutions, should be conducted in a chemical fume hood.

    • Avoid inhalation of dust or aerosols.[4]

    • Prevent all personal contact with the substance.[4]

    • Do not eat, drink, or smoke in the designated handling area.[4]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling.[4]

    • Decontaminate all surfaces and equipment used.

    • Launder contaminated clothing separately from other lab and personal attire.[4]

Disposal Plan

Proper disposal of Vinclozolin and its waste is crucial to prevent environmental contamination.

Waste TypeDisposal Method
Unused Vinclozolin Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[4]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of as hazardous waste.
Unused Vinclozolin M2 Smaller quantities may be disposed of with household waste, but it is recommended to follow institutional guidelines for chemical waste.[3]

Never pour Vinclozolin or its waste down the drain or dispose of it in regular trash.[5]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow for Safe Handling of Vinclozolin

Vinclozolin_Workflow Safe Handling and Disposal of Vinclozolin cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area check_hood Verify Fume Hood prep_area->check_hood get_ppe Assemble PPE check_hood->get_ppe emergency_plan Review Emergency Plan get_ppe->emergency_plan weigh Weigh Solid Vinclozolin prepare_solution Prepare Solution weigh->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Surfaces & Equipment conduct_experiment->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands launder_ppe Launder Reusable PPE wash_hands->launder_ppe collect_solid Collect Solid Waste collect_liquid Collect Liquid Waste dispose_ppe Dispose of Contaminated PPE label_waste Label Hazardous Waste collect_solid->label_waste collect_liquid->label_waste dispose_ppe->label_waste

Caption: Workflow for the safe handling and disposal of Vinclozolin in a laboratory setting.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。